molecular formula C7H10N2O B136530 (2-Methoxypyridin-4-yl)methanamine CAS No. 148900-69-0

(2-Methoxypyridin-4-yl)methanamine

Cat. No.: B136530
CAS No.: 148900-69-0
M. Wt: 138.17 g/mol
InChI Key: UQAHBOKPZNLKRF-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methanamine (CAS 148900-69-0) is a valuable pyridine derivative serving as a key chemical building block in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 10 N 2 O, with a molecular weight of 138.17 g/mol . This compound is characterized by a methoxy group and an aminomethyl group on the pyridine ring, a structure that allows for selective binding in biological systems and facilitates further synthetic modifications . The primary application of this amine is as a versatile synthetic intermediate in the development of novel pharmaceuticals. It is notably employed in the synthesis of kinase inhibitors for cancer treatment . Furthermore, its scaffold is featured in advanced research for compounds such as protein tyrosine phosphatase inhibitors , which are being investigated for the treatment of various hyperproliferative disorders, including colon cancer, breast cancer, and gastric cancer . Beyond oncology, this intermediate is also utilized in agrochemical research to enhance the stability and efficacy of active ingredients . Handling of this chemical requires careful attention to safety. It is classified with the signal word " Danger " and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . For stable quality and safe storage, it is recommended to keep the material in a dark place, sealed in a dry environment at 2-8°C . Notice to Researchers: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-methoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAHBOKPZNLKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585482
Record name 1-(2-Methoxypyridin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148900-69-0
Record name 1-(2-Methoxypyridin-4-yl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxypyridin-4-yl)methanamine
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Foundational & Exploratory

(2-Methoxypyridin-4-yl)methanamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Identified by its CAS Number 148900-69-0 , this compound serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, particularly in the realm of neuroscience and oncology.[1][2] This document details its physicochemical properties, outlines a validated synthetic protocol, discusses its characterization, and explores its applications, grounded in established scientific literature. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position. This unique arrangement of functional groups—a nucleophilic primary amine and an electron-donating methoxy group on a pyridine core—makes it a highly valuable intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 148900-69-0[1]
Molecular Formula C₇H₁₀N₂O[2][3]
Molecular Weight 138.17 g/mol [2]
Boiling Point 240.6 °C at 760 mmHg[2]
MDL Number MFCD09054679[2]
Storage Conditions 2-8°C, protect from light, store in a dry, sealed environment[2]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves the reduction of a nitrile or a related functional group at the 4-position of the 2-methoxypyridine ring. The following protocol describes a common and reliable method starting from 2-methoxy-4-cyanopyridine.

Causality in Experimental Design:

The choice of lithium aluminum hydride (LAH) as the reducing agent is deliberate; it is a potent hydride donor capable of efficiently reducing the polar carbon-nitrogen triple bond of the nitrile to a primary amine without affecting the aromatic pyridine ring or the methoxy ether group. The use of anhydrous THF is critical as LAH reacts violently with water. The sequential addition at low temperature (0 °C) controls the exothermic reaction, while the subsequent reflux ensures the reaction proceeds to completion. The workup procedure with sequential addition of water and NaOH is a standard Fieser workup, designed to quench excess LAH and precipitate aluminum salts as a filterable solid, simplifying purification.

Detailed Experimental Protocol: Reduction of 2-methoxy-4-cyanopyridine
  • Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) (1.2 eq). The resulting suspension is cooled to 0 °C in an ice bath.

  • Substrate Introduction: 2-methoxy-4-cyanopyridine (1.0 eq) is dissolved in 50 mL of anhydrous THF and added dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

  • Workup and Isolation: The mixture is stirred vigorously for 1 hour, allowing a granular precipitate to form. The solid aluminum salts are removed by filtration through a pad of Celite, and the filter cake is washed with THF.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a pure product.

Visualizing the Synthesis Workflow

G cluster_setup Reaction Setup (N2 atm) cluster_reaction Core Reaction cluster_workup Workup & Purification flask Dry 3-Neck Flask lah LiAlH4 in THF flask->lah Add & Cool to 0°C reaction Dropwise Addition (Maintain <10°C) lah->reaction start 2-methoxy-4-cyanopyridine in THF start->reaction reflux Reflux for 4h reaction->reflux quench Quench at 0°C (H2O, NaOH) reflux->quench filtration Filter Aluminum Salts quench->filtration purify Concentrate & Purify (Distillation) filtration->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate. The primary amine serves as a crucial handle for introducing the pyridine scaffold into larger molecules via amide bond formation, reductive amination, or the synthesis of various heterocyclic systems.

  • Scaffold for Bioactive Molecules: This compound is a key precursor for substances with potential biological activity, especially in neuroscience research. Its structure is incorporated into molecules designed to interact with receptors in the central nervous system.[2]

  • Building Block in Oncology: The methoxypyridine motif is present in numerous kinase inhibitors. Research into novel PI3K/mTOR dual inhibitors and PLK4 inhibitors for cancer therapy has utilized related methoxypyridine sulfonamide and aminopyrimidine scaffolds, highlighting the importance of this structural class.[4][5]

  • Intermediate for Complex Heterocycles: It is a foundational material for constructing more complex heterocyclic systems, which are central to the pharmaceutical industry.[2] The amine can be used in reactions to form amides or imines, leading to a diverse range of derivatives for pharmacological screening.[2]

Illustrative Reaction Pathway

G start This compound reagent1 R-COCl (Acylation) reagent2 R-CHO / NaBH(OAc)3 (Reductive Amination) reagent3 R-CHO (Condensation) amide Amide Derivative (e.g., Kinase Inhibitor) schiff Schiff Base / Imine sec_amine Secondary Amine (via Reductive Amination) reagent1->amide reagent2->sec_amine reagent3->schiff

Caption: Key synthetic routes from the primary amine functional group.

Safety, Handling, and Storage

Proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related aminopyridines and methoxypyridines can be used to establish a reliable safety profile.[6][7]

Trustworthiness Through Self-Validation: The protocols described below constitute a self-validating system. Adherence to these handling procedures inherently minimizes exposure and risk, ensuring operator safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses with side shields or goggles).[6][8]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[6]

Table 2: Summary of Potential Hazards (based on related compounds)

Hazard ClassPictogramHazard Statement
Acute Toxicity 💀H301/311: Toxic if swallowed or in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Note: Hazard statements are inferred from structurally similar compounds and should be confirmed with the supplier-specific SDS.

Conclusion

This compound (CAS: 148900-69-0) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its defined structure, coupled with the high reactivity of its primary amine, provides a reliable entry point for the synthesis of novel compounds targeting a range of therapeutic areas. This guide provides the foundational knowledge—from synthesis to safe handling—required for its effective utilization in the laboratory. By understanding the causality behind the protocols and the potential of its application, researchers can confidently integrate this building block into their discovery workflows.

References

  • Hampton Research. Safety Data Sheet. [Link]

  • PubChem. 2-Methoxypyridin-4-amine. [Link]

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  • PubChem. This compound dihydrochloride. [Link]

  • PubChemLite. This compound (C7H10N2O). [Link]

  • PubChemLite. (2-methoxypyrimidin-4-yl)methanamine (C6H9N3O). [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • MDPI. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

  • National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • PubMed. Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxypyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate aqueous solubility makes it a highly sought-after heterocyclic scaffold.[3][4][5] The introduction of a methoxy group onto the pyridine ring further refines its pharmacological potential. The methoxy group is prevalent in many natural product-derived and synthetic drugs, where it can influence ligand-target binding, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] Specifically, the 2-methoxypyridine moiety can serve to tune the basicity of the pyridine nitrogen, a critical factor in optimizing drug-receptor interactions and minimizing off-target effects.[8]

(2-Methoxypyridin-4-yl)methanamine emerges as a molecule of significant interest to researchers in drug development. It combines the advantageous features of the 2-methoxypyridine core with a reactive primary amine at the 4-position. This aminomethyl group provides a versatile handle for derivatization, allowing for the construction of diverse chemical libraries for screening and lead optimization. Understanding the fundamental physicochemical properties of this scaffold is paramount for any drug discovery program aiming to leverage its unique characteristics. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's behavior from initial formulation to its interaction with biological targets.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It details robust, field-proven experimental protocols for their determination and offers insights into the interpretation of its spectral data. Where experimental data is not publicly available, this guide provides predicted values based on reliable computational models, ensuring researchers have the necessary information to inform their experimental design and decision-making processes.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design. The following table summarizes the key properties of this compound, including both available data and computationally predicted values.

PropertyValueSource/Method
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
CAS Number 148900-69-0[9][10][11][12][13]
Appearance Colorless to light yellow liquidCommercial Supplier Data
Boiling Point 240.6 °C at 760 mmHg[13]
pKa (most basic) 7.41 ± 0.29 (Predicted)ChemAxon pKa Predictor[14]
XlogP 0.0 (Predicted)PubChem[15]
Aqueous Solubility Predicted LogS: -1.5 (Predicted)ALOGPS 2.1

Experimental Protocols for Physicochemical Property Determination

The following section details the standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an amine-containing compound like this compound, the pKa will determine its charge in physiological environments, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (<5%) as it can influence the pKa value.

  • Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), by titrating against a primary standard such as sodium carbonate.

  • Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Immerse a calibrated pH electrode and a micro-burette containing the standardized HCl titrant.

  • Titration Procedure: Add the HCl titrant in small, precise increments (e.g., 0.05 mL) to the analyte solution. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more accurate determination, the first derivative of the titration curve can be plotted, with the peak indicating the equivalence point.

  • Why Potentiometric Titration? This method directly measures the change in hydrogen ion concentration as the amine is protonated, providing a fundamental and accurate determination of the pKa.

  • Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.

  • Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

  • First Derivative Plot: This method of analysis provides a more precise determination of the equivalence point, especially for weak bases where the inflection point of the titration curve may not be sharp.

G Workflow for pKa Determination by Potentiometric Titration prep_analyte Prepare Analyte Solution setup Set up Titration Apparatus prep_analyte->setup prep_titrant Standardize HCl Titrant prep_titrant->setup titrate Titrate with HCl setup->titrate record Record pH and Volume titrate->record Incremental additions record->titrate plot Plot Titration Curve record->plot derivative Calculate First Derivative plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Workflow for pKa Determination by Potentiometric Titration
Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's pharmacokinetic properties. It influences absorption, distribution, metabolism, and excretion. The shake-flask method is the gold standard for experimental logP determination.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the mixture at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Why Shake-Flask? This method directly measures the partitioning of the compound between the two immiscible phases at equilibrium, providing a definitive logP value.

  • Pre-saturation of Solvents: This step is critical to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol.

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached a true equilibrium distribution between the two phases.

  • Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

G Workflow for logP Determination by Shake-Flask Method saturate Pre-saturate n-Octanol and Water stock Prepare Stock Solution in n-Octanol saturate->stock mix Mix Stock with Water stock->mix shake Equilibrate by Shaking mix->shake separate Separate Phases by Centrifugation shake->separate analyze Analyze Concentration in Each Phase (UV-Vis/HPLC) separate->analyze calculate Calculate logP analyze->calculate

Workflow for logP Determination by Shake-Flask Method
Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

  • Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

This method measures the equilibrium solubility and is considered more representative of the true solubility.

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Separation of Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the aminomethyl protons, and the methoxy protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the aminomethyl group. The aminomethyl protons will likely appear as a singlet or a broad singlet around δ 3.8-4.0 ppm. The methoxy protons will be a sharp singlet further upfield, around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbons of the pyridine ring will resonate in the downfield region (δ 110-165 ppm). The carbon of the aminomethyl group is expected around δ 45-50 ppm, and the methoxy carbon will be around δ 55 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will likely be dominated by the loss of the aminomethyl group or cleavage of the methoxy group. Key fragmentation pathways for protonated benzylamines often involve the loss of ammonia.[16]

Conclusion: A Versatile Scaffold with Favorable Physicochemical Properties for Drug Discovery

This compound presents a compelling starting point for medicinal chemistry programs. Its predicted physicochemical properties, including a balanced lipophilicity (predicted XlogP of 0.0) and a pKa in the physiological range, suggest the potential for good oral bioavailability and favorable ADME characteristics. The methoxypyridine core offers a metabolically stable and synthetically tractable scaffold, while the primary amine provides a readily functionalizable handle for the exploration of structure-activity relationships.

The experimental protocols and analytical insights provided in this guide offer researchers a robust framework for the comprehensive characterization of this compound and its derivatives. A thorough understanding and experimental validation of these fundamental properties are critical first steps in the journey of transforming this promising scaffold into a clinically successful therapeutic agent.

References

  • Dhaenens, L. et al. (1998). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan, 46(4), 248-257. Available at: [Link]

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  • Virtual Computational Chemistry Laboratory. (2024). On-line Software. Available at: [Link]

  • Rowan. (2024). Rowan's Free Online pKa Calculator. Available at: [Link]

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  • ResearchGate. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

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An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Methoxypyridin-4-yl)methanamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its significant applications, particularly in the synthesis of targeted therapeutics.

Core Molecular Profile

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable synthon in the design of bioactive molecules.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₀N₂O .[1][2][3] Its molecular weight is approximately 138.17 g/mol .[1][2][3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 148900-69-0[1][4][5][6]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2][3]
Boiling Point 240.6 °C at 760 mmHg[2][3]
Appearance White or almost colorless solid/liquid
Storage Conditions 2-8°C, away from light, dry, sealed[2][3][6]

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available pyridine derivatives. While specific proprietary methods may vary, a general and plausible synthetic approach is outlined below. The rationale behind this approach is to introduce the required functional groups in a regioselective manner.

General Synthesis Workflow

A common strategy for the synthesis of aminomethylpyridines involves the reduction of a corresponding cyanopyridine. The methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring.

Synthesis_Workflow A 2-Chloro-4-cyanopyridine B 2-Methoxy-4-cyanopyridine A->B Sodium methoxide, Methanol C This compound B->C Reduction (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine

  • To a solution of 2-chloro-4-cyanopyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The rationale for using a strong base like sodium methoxide is to facilitate the nucleophilic substitution of the chloro group, which is activated by the electron-withdrawing cyano group.

  • Stir the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxy-4-cyanopyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-methoxy-4-cyanopyridine in a suitable solvent such as ethanol or tetrahydrofuran.

  • Add a reducing agent. Catalytic hydrogenation using Raney Nickel or Palladium on carbon is a common choice for its efficiency and cleaner work-up. Alternatively, a chemical reducing agent like Lithium Aluminium Hydride (LiAlH₄) can be used. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its milder conditions and selectivity.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at elevated pressure and temperature.

  • Monitor the reaction until the nitrile group is fully reduced to the primary amine.

  • After completion, filter off the catalyst (if used) and concentrate the filtrate.

  • Purify the resulting this compound by distillation or chromatography.

Characterization Techniques

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.9 ppm), and the aminomethyl protons. The integration and splitting patterns of these signals confirm the structure.

    • ¹³C NMR : The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further evidence of the correct structure.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, and the fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the methoxy group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in the synthesis of complex molecules with a wide range of biological activities. Its utility stems from the presence of a primary amine, which serves as a handle for further chemical modifications, and the methoxypyridine core, which is a common scaffold in many pharmaceuticals.

Role as a Key Intermediate

This compound is particularly valuable in the development of:

  • Kinase Inhibitors : The pyridine scaffold is a well-established pharmacophore in kinase inhibitors, which are a major class of anti-cancer drugs. The aminomethyl group can be used to introduce side chains that interact with specific residues in the kinase active site, leading to potent and selective inhibition.

  • CNS-active Agents : The methoxypyridine moiety can be found in compounds targeting receptors in the central nervous system. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the overall polarity of the molecule can be fine-tuned to achieve desired blood-brain barrier penetration.

  • Agrochemicals : Beyond pharmaceuticals, this building block is also employed in the synthesis of novel agrochemicals to improve the efficacy and stability of active ingredients.[2]

The methoxypyridine unit can act as a masked pyridone, which is a common structural motif in various alkaloids.[7] This masking strategy can simplify synthetic routes and avoid purification challenges associated with more basic pyridine compounds.[7]

Logical Flow in Fragment-Based Drug Design

In the context of fragment-based drug design (FBDD), this compound or similar fragments can be identified as initial hits that bind to a biological target. The primary amine then provides a vector for growing the fragment into a more potent lead compound.

FBDD_Workflow A Fragment Screening B Hit Identification (this compound) A->B C Structure-Guided Elaboration B->C Amine as growth vector D Lead Optimization C->D E Candidate Drug D->E

Caption: Role of this compound in a Fragment-Based Drug Design workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation : Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3] Keep the container tightly sealed.[2][3]

Conclusion

This compound is a fundamentally important building block in the arsenal of the modern medicinal chemist. Its well-defined structure and versatile reactivity, particularly of the primary amine, allow for its incorporation into a diverse range of complex molecules. Its proven utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its continued relevance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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A Comprehensive Technical Guide to the Synthesis of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methoxypyridin-4-yl)methanamine is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a methoxypyridine core coupled with a primary aminomethyl group, imparts desirable physicochemical properties to parent molecules, influencing their solubility, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various methodologies. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most prevalent and practical strategies involve the formation of the C-N bond of the primary amine at a late stage, typically from a more stable precursor. This guide will focus on three primary, field-proven pathways:

  • Reduction of 2-Methoxy-4-cyanopyridine: A direct and efficient route involving the catalytic hydrogenation of a nitrile precursor.

  • Reductive Amination of 2-Methoxy-4-pyridinecarboxaldehyde: A versatile one-pot method that constructs the amine from an aldehyde intermediate.

  • The Gabriel Synthesis from 4-(Halomethyl)-2-methoxypyridine: A classic and robust method for the clean formation of primary amines, avoiding overalkylation.

Each of these pathways offers unique advantages and is suited to different scales and laboratory capabilities. The following sections will provide a detailed examination of each route.

Pathway 1: Reduction of 2-Methoxy-4-cyanopyridine

This is arguably one of the most direct and high-yielding methods for the preparation of this compound. The strategy hinges on the synthesis of the key intermediate, 2-methoxy-4-cyanopyridine, followed by its reduction to the desired primary amine.

Causality Behind Experimental Choices

The choice of a nitrile reduction pathway is predicated on the commercial availability or straightforward synthesis of the cyanopyridine precursor. Catalytic hydrogenation is often preferred for its clean reaction profile, high yields, and the generation of minimal waste. The selection of the catalyst and reaction conditions is critical to ensure complete reduction of the nitrile without affecting the methoxy group or the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine [1]

  • To a solution of sodium methoxide (prepared from 20.8 g of sodium in 285 ml of methanol), add a solution of 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 ml).

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Reduce the volume of the filtrate to approximately 200 ml by rotary evaporation.

  • Add 400 ml of water to the concentrated filtrate to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 2-methoxy-4-cyanopyridine.

Step 2: Reduction of 2-Methoxy-4-cyanopyridine to this compound [2][3]

  • In a high-pressure hydrogenation vessel, dissolve 2-methoxy-4-cyanopyridine (10.0 g, 74.5 mmol) in methanol (150 ml) containing approximately 10% (w/w) ammonia.

  • Add Raney Nickel (approx. 1.0 g, slurry washed with methanol) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture at room temperature for 16-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Summary
StepReactantProductYieldPurity
12-Chloro-4-cyanopyridine2-Methoxy-4-cyanopyridine~51%[1]>95%
22-Methoxy-4-cyanopyridineThis compoundHigh>95%
Diagram of the Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Catalytic Hydrogenation 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-Methoxy-4-cyanopyridine 2-Methoxy-4-cyanopyridine 2-Chloro-4-cyanopyridine->2-Methoxy-4-cyanopyridine NaOMe, MeOH/Dioxane, Reflux This compound This compound 2-Methoxy-4-cyanopyridine->this compound H2, Raney Ni, NH3/MeOH

Caption: Synthesis via Nitrile Reduction.

Pathway 2: Reductive Amination of 2-Methoxy-4-pyridinecarboxaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[4][5] This pathway involves the in-situ formation of an imine from 2-methoxy-4-pyridinecarboxaldehyde and an ammonia source, which is then immediately reduced to the target amine.

Causality Behind Experimental Choices

This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable imine intermediate.[6] The choice of the reducing agent is crucial; sodium borohydride derivatives such as sodium triacetoxyborohydride or sodium cyanoborohydride are often employed as they are mild enough not to reduce the starting aldehyde but are effective in reducing the intermediate iminium ion.[5]

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-pyridinecarboxaldehyde

Note: The synthesis of this aldehyde precursor is a critical first step and can be achieved through various methods, such as the oxidation of the corresponding alcohol, 2-methoxy-4-(hydroxymethyl)pyridine.

Step 2: Reductive Amination [4][7]

  • Dissolve 2-methoxy-4-pyridinecarboxaldehyde (5.0 g, 36.5 mmol) in methanol (100 ml).

  • Add ammonium chloride (3.9 g, 73.0 mmol) to the solution, followed by a 28% aqueous solution of ammonia (10 ml).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (2.1 g, 54.8 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (20 ml).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.

Data Summary
StepReactantProductYieldPurity
22-Methoxy-4-pyridinecarboxaldehydeThis compoundGood to High>97%
Diagram of the Synthetic Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 2-Methoxy-4-pyridinecarboxaldehyde 2-Methoxy-4-pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 2-Methoxy-4-pyridinecarboxaldehyde->Imine Intermediate NH4Cl, aq. NH3, MeOH This compound This compound Imine Intermediate->this compound NaBH4

Caption: Synthesis via Reductive Amination.

Pathway 3: The Gabriel Synthesis from 4-(Halomethyl)-2-methoxypyridine

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines from primary alkyl halides.[8][9][10] This method utilizes phthalimide as an ammonia surrogate, which prevents the common problem of over-alkylation often encountered in direct amination of alkyl halides.[11]

Causality Behind Experimental Choices

The Gabriel synthesis is chosen for its robustness and the clean formation of the primary amine without the formation of secondary or tertiary amine byproducts.[12] The use of hydrazine for the deprotection step is generally preferred as it proceeds under milder conditions than acidic or basic hydrolysis and results in the formation of a stable phthalhydrazide byproduct that can be easily removed by filtration.[12]

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-2-methoxypyridine [13][14]

Note: This intermediate can be prepared from the corresponding alcohol, (2-methoxypyridin-4-yl)methanol, using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Step 2: N-Alkylation of Potassium Phthalimide [8][10]

  • Suspend potassium phthalimide (10.2 g, 55.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 ml).

  • Add a solution of 4-(chloromethyl)-2-methoxypyridine (7.9 g, 50.0 mmol) in DMF (20 ml) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into 400 ml of ice-water.

  • Stir vigorously until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain N-((2-methoxypyridin-4-yl)methyl)phthalimide.

Step 3: Hydrazinolysis of the Phthalimide [12]

  • Suspend the N-((2-methoxypyridin-4-yl)methyl)phthalimide (13.4 g, 47.5 mmol) in ethanol (150 ml).

  • Add hydrazine hydrate (4.75 ml, 95.0 mmol) to the suspension.

  • Heat the mixture to reflux for 4 hours, during which time a thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature.

  • Add 1 M hydrochloric acid (50 ml) to the mixture and stir for 30 minutes.

  • Filter off the phthalhydrazide precipitate and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic (pH > 12) with a 2 M sodium hydroxide solution and extract with ethyl acetate (3 x 75 ml).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to afford this compound.

Data Summary
StepReactantProductYieldPurity
24-(Chloromethyl)-2-methoxypyridineN-((2-methoxypyridin-4-yl)methyl)phthalimideHigh>95%
3N-((2-methoxypyridin-4-yl)methyl)phthalimideThis compoundGood to High>98%
Diagram of the Synthetic Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis 4-(Chloromethyl)-2-methoxypyridine 4-(Chloromethyl)-2-methoxypyridine N-((2-methoxypyridin-4-yl)methyl)phthalimide N-((2-methoxypyridin-4-yl)methyl)phthalimide 4-(Chloromethyl)-2-methoxypyridine->N-((2-methoxypyridin-4-yl)methyl)phthalimide Potassium Phthalimide, DMF This compound This compound N-((2-methoxypyridin-4-yl)methyl)phthalimide->this compound Hydrazine Hydrate, EtOH, Reflux

Caption: The Gabriel Synthesis Pathway.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable and efficient pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment available.

  • The reduction of 2-methoxy-4-cyanopyridine offers a direct and often high-yielding approach, particularly amenable to catalytic processes.

  • Reductive amination provides a versatile and efficient one-pot method, ideal for library synthesis and rapid analogue generation.

  • The Gabriel synthesis remains a gold standard for the clean production of primary amines, ensuring high purity and avoiding common side reactions.

Each of these methods has been validated in the field and provides a solid foundation for the synthesis of this important pharmaceutical building block. It is recommended that researchers carefully evaluate the specific requirements of their project to select the most appropriate synthetic strategy.

References

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An In-depth Technical Guide to the Solubility Profile of (2-Methoxypyridin-4-yl)methanamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the solubility characteristics of (2-Methoxypyridin-4-yl)methanamine, a crucial parameter for its application in research, drug development, and chemical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust theoretical framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a comprehensive, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyridine derivative with a primary amine and a methoxy group, making it a versatile building block in medicinal chemistry and materials science. Understanding its behavior in various solvents is paramount for designing synthetic routes, developing formulations, and conducting biological assays. The interplay between the aromatic pyridine ring, the basic aminomethyl group, and the hydrogen-bond accepting methoxy group dictates its interactions with different solvent environments.

Physicochemical Properties and Theoretical Solubility Profile

A molecule's solubility is governed by its polarity, hydrogen bonding capability, and molecular size in relation to the solvent's properties.[1][2][3][4][5] The structure of this compound suggests a nuanced solubility profile.

Key Physicochemical Characteristics:

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem
Molecular Weight 138.17 g/mol PubChem[6]
XLogP3 (Computed) -0.3PubChem[6]
Hydrogen Bond Donors 1 (from the amine group)Inferred from structure
Hydrogen Bond Acceptors 3 (2 from pyridine nitrogen and methoxy oxygen, 1 from amine nitrogen)Inferred from structure

The computed XLogP3 value of -0.3 indicates a degree of hydrophilicity, suggesting that the molecule does not have a strong preference for highly nonpolar environments.[6] The presence of hydrogen bond donors and acceptors points towards favorable interactions with protic and polar apathetic solvents.

Theoretical Solubility in Common Lab Solvents:

Based on the "like dissolves like" principle, we can predict the solubility of this compound in a range of common laboratory solvents.[1][2][3][4][5]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe primary amine and methoxy group can form hydrogen bonds with the solvent. The molecule's moderate polarity and low molecular weight also favor solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThe polar nature of these solvents can interact with the dipole moment of the molecule. The absence of solvent hydrogen bond donation may slightly reduce solubility compared to protic solvents.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the polar this compound and nonpolar solvents will likely result in poor solvation.
Chlorinated Dichloromethane, ChloroformModerate to LowThese solvents have a moderate polarity and can engage in dipole-dipole interactions. However, the lack of hydrogen bonding will limit solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol for Shake-Flask Solubility Determination:

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, two methods can be employed:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Pre-wetting the filter with the solvent can minimize loss of the analyte due to adsorption.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments (typically n=3) with the standard deviation. Common units for reporting solubility are mg/mL or mol/L.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge or Filter D->E G Analyze samples and standards by HPLC E->G F Prepare standard solutions F->G H Construct calibration curve G->H I Determine concentration H->I

Caption: Workflow for the shake-flask solubility determination method.

Causality in Experimental Choices

  • Why use an excess of solid? To ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium with the solid phase.[8]

  • Why is temperature control critical? Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for reproducible results.

  • Why is phase separation necessary? To accurately measure the concentration of the dissolved compound without interference from undissolved particles.[7]

  • Why use a validated analytical method like HPLC? To ensure accurate and precise quantification of the analyte in the saturated solution.

Conclusion

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Introduction: The Role of (2-Methoxypyridin-4-yl)methanamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Stability, Storage, and Handling of (2-Methoxypyridin-4-yl)methanamine

This compound is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core functionalized with a methoxy group and a primary aminomethyl substituent, makes it a versatile intermediate for introducing the methoxypyridine moiety into larger, more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and its substituents significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The integrity of starting materials is paramount to the success of any synthetic endeavor, directly impacting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of the stability profile of this compound is therefore not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and presents a framework for its experimental stability assessment.

Physicochemical Profile and Inherent Stability Characteristics

The stability of a chemical compound is intrinsically linked to its molecular structure. The key features of this compound—the aromatic pyridine ring, the electron-donating methoxy group, and the nucleophilic primary amine—dictate its reactivity and susceptibility to degradation.

Substituted pyridines are generally recognized for their high degree of thermal and photochemical stability, a property conferred by the aromaticity of the heterocyclic ring.[1] However, the functional groups attached to this core introduce specific vulnerabilities. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide, while the methoxy group, an ether linkage, could be liable to cleavage under harsh acidic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[2]
Molecular Weight 138.17 g/mol PubChem[3]
Monoisotopic Mass 138.07932 DaPubChem[2]
CAS Number 148900-69-0BLD Pharm[4]
Predicted XlogP 0.0PubChem[2]
Appearance Solid (typical)Sigma-Aldrich[5]

Key Factors Influencing Compound Stability and Degradation

Understanding the environmental and chemical factors that can compromise the integrity of this compound is crucial for preventing degradation.

Atmospheric and Environmental Factors
  • Moisture (Hygroscopicity): While data on this specific compound is limited, many amine-containing compounds, especially in salt forms, are hygroscopic. Absorbed moisture can act as a solvent, promoting degradative reactions or affecting the physical state of the material.

  • Oxygen: The primary amine group can be susceptible to oxidation, especially when exposed to air over long periods, potentially catalyzed by light or trace metal impurities. This can lead to the formation of colored impurities and a decrease in purity.

  • Light: Aromatic and heterocyclic compounds can be sensitive to UV or visible light.[1] Photolytic degradation can occur through complex radical mechanisms, leading to the formation of a variety of byproducts.

  • Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates or carbonate salts, which can alter the compound's perceived purity and reactivity.

Temperature

Elevated temperatures act as a catalyst for most degradation reactions, accelerating the rates of oxidation, hydrolysis, and other decomposition pathways. Critically, thermal decomposition at high temperatures can lead to the release of toxic and irritating gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[6][7]

Chemical Incompatibility

To preserve the compound's integrity, it is vital to avoid contact with incompatible materials.

  • Strong Oxidizing Agents: These will readily react with the primary amine, leading to significant degradation and potentially hazardous reactions.[7][8]

  • Strong Acids: While the compound will form salts with acids, harsh acidic conditions could potentially lead to the cleavage of the methoxy group.

  • Acid Chlorides and Anhydrides: These will react readily with the primary amine to form amides.[9]

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term stability and purity of this compound. The following recommendations are synthesized from safety data sheets of structurally related compounds and general best practices.

Storage Conditions

The primary goal of storage is to protect the compound from the detrimental factors identified above.

Table 2: Recommended Storage Conditions

ConditionShort-Term (Working Supply)Long-Term (Stock)Rationale
Temperature Room Temperature or Refrigerated (2-8°C)Refrigerated (2-8°C) or Cool, Dry PlaceMinimizes thermal degradation and slows reaction kinetics.[6][7][10]
Atmosphere Tightly sealed container.Inert gas (Argon/Nitrogen) overlay. Prevents oxidation and reaction with atmospheric moisture and CO₂.[9]
Light Amber glass vial.Amber glass vial, stored in the dark. Protects against photolytic degradation.
Container Tightly sealed, appropriate size.Tightly sealed, appropriate size.Prevents contamination and exposure to the atmosphere.[6][7][11]
Safe Handling Procedures

Proper handling ensures both user safety and compound integrity.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6][12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[6][7][12]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the laboratory area.[6][13]

  • Dispensing: When weighing and dispensing, minimize the generation of dust.[6] For long-term storage, consider pre-aliquoting the material into smaller, single-use vials to avoid repeatedly opening and closing the main stock container.

Framework for Experimental Stability Assessment

For critical applications, such as in GMP environments or long-term studies, it is advisable to perform an in-house stability assessment on each new batch of the compound. This section provides a validated framework for such a study.

Experimental Workflow

The following diagram outlines a logical workflow for conducting a forced degradation study, which is a systematic way to identify potential degradation pathways and establish a stability-indicating analytical method.

Stability_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Conclusion A Receive and Log Compound B Perform Initial Analysis (t=0 Purity, HPLC/GC) A->B C Aliquot Samples for Stress Conditions B->C D Thermal Stress (e.g., 60°C) C->D E Photolytic Stress (UV/Vis Light) C->E F Hydrolytic Stress (Acid, Base, Neutral) C->F G Oxidative Stress (e.g., H₂O₂) C->G H Analyze Stressed Samples (Stability-Indicating Method) D->H E->H F->H G->H I Compare Results to t=0 (Identify Degradants) H->I J Establish Storage Conditions and Retest Period I->J

Caption: Workflow for a forced degradation stability study.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Analytical Method: A stability-indicating method, typically HPLC-UV or UPLC-UV, must be developed first. This method must be capable of separating the intact parent compound from all process impurities and any newly formed degradation products. Method validation would follow ICH guidelines.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Baseline (t=0): Analyze the stock solution immediately to determine the initial purity and peak area.

  • Hydrolytic Stress:

    • Mix aliquots of the stock solution with 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize if necessary, and analyze. The purpose is to simulate exposure to acidic or basic conditions.

  • Oxidative Stress:

    • Mix an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze at specified time points to assess susceptibility to oxidation.

  • Thermal Stress (Solid State):

    • Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60-80°C).

    • At specified time points, remove the vial, allow it to cool, prepare a solution of known concentration, and analyze.

  • Photolytic Stress:

    • Expose both solid compound and a solution of the compound to a controlled light source that provides both UV and visible output (per ICH Q1B guidelines).

    • Include a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

    • Analyze the samples after a specified exposure duration.

Data Analysis: For each condition, calculate the percentage of degradation and identify any major degradation products by comparing chromatograms to the t=0 sample. This data provides empirical support for the recommended storage conditions.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities stem from its primary amine functionality, making it susceptible to oxidation and reaction with atmospheric components. The most critical control measures are to store the compound in a tightly sealed container, preferably under an inert atmosphere, protected from light, and in a cool, dry environment. By adhering to these protocols and, where necessary, performing experimental stability assessments, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes.

References

  • Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5036-5047. Retrieved from [Link]

  • Abdel-Magid, A. F. (2011). 2-Methoxy Pyridine. ResearchGate. Retrieved from [Link]

  • Afl. (n.d.). Safety Data Sheet. (Note: General SDS for a chemical product illustrating incompatibility section). Retrieved from [Link]

  • PubChemLite. (2025). This compound (C7H10N2O). Retrieved from [Link]

  • PubChem. (2025). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C7H10N2O). Retrieved from [Link]

  • PubChem. (2025). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

  • Moldb. (n.d.). (6-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

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An In-depth Technical Guide to the Derivatives and Analogues of (2-Methoxypyridin-4-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methoxypyridin-4-yl)methanamine is a versatile heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique structural features, combining a methoxypyridine core with a reactive aminomethyl side chain, provide a valuable platform for the synthesis of diverse chemical libraries. This in-depth technical guide explores the known derivatives and analogues of this compound, detailing their synthesis, structure-activity relationships (SAR), and diverse biological activities. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs, with a particular focus on its emerging potential in neuroscience and oncology.

Introduction: The this compound Core

The this compound scaffold is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an aminomethyl group at the 4-position. This arrangement imparts specific physicochemical properties that are advantageous for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aminomethyl group provides a key site for derivatization, allowing for the exploration of a wide chemical space. The methoxy group can influence the electronic properties of the pyridine ring and provide a handle for further modification.

This guide will systematically explore the chemical space around this core, categorizing derivatives based on modifications to the aminomethyl group and the pyridine ring. We will delve into the synthetic strategies employed to generate these analogues and discuss the biological rationale behind their design.

Synthetic Strategies for the this compound Scaffold and its Precursors

The efficient synthesis of the core structure and its precursors is paramount for the exploration of its derivatives. Several synthetic routes have been reported for related methoxypyridine structures, which can be adapted for the synthesis of this compound.

A common strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the functional groups. For instance, a multi-step synthesis starting from readily available materials can be employed to yield key intermediates like 2-chloro-4-methyl-3-pyridinecarbonitrile. This intermediate can then be subjected to hydrolysis and subsequent reactions to introduce the desired functionalities.

Below is a representative synthetic workflow for a related substituted pyridine, illustrating the general principles that can be applied.

Synthetic Workflow A Malononitrile + Acetone B 2-Hydroxy-4-methyl-3-pyridinecarbonitrile A->B Reaction C 2-Chloro-4-methyl-3-pyridinecarbonitrile B->C Chlorination (POCl3) D 2-Chloro-4-methyl-3-carboxamide C->D Hydrolysis (H2SO4) E 3-Amino-2-chloro-4-methylpyridine D->E Hofmann Rearrangement

Caption: General synthetic scheme for a substituted aminopyridine.

Derivatives Modified at the Aminomethyl Group

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications, including N-acylation, N-alkylation, and N-arylation. These modifications allow for the fine-tuning of steric bulk, electronics, and hydrogen bonding potential, which can significantly impact biological activity.

N-Acyl Derivatives

Acylation of the primary amine is a straightforward method to introduce a wide range of functional groups. The resulting amides can participate in different hydrogen bonding interactions compared to the parent amine and can modulate the compound's lipophilicity.

Representative Protocol: Synthesis of N-((2-methoxypyridin-4-yl)methyl)acetamide

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.2 eq).

  • The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-acetyl derivative.

The N-acyl sulfonamide group is another important functional group in medicinal chemistry, often acting as a bioisostere for carboxylic acids.[1]

N-Alkyl and N-Aryl Derivatives

N-alkylation or N-arylation can introduce further structural diversity. Reductive amination of an appropriate aldehyde or ketone with this compound is a common method for synthesizing N-alkyl derivatives. N-aryl derivatives can be prepared through methods such as the Buchwald-Hartwig amination. These modifications can significantly alter the compound's conformational preferences and interactions with biological targets. Studies on related N-alkyl-N-aryl pyridin-2-amines have shown these derivatives to be a novel class of tubulin polymerization inhibitors.[2]

Analogues with Modifications on the Pyridine Ring

Modification of the pyridine ring itself offers another avenue for generating structural diversity and modulating biological activity. This can include the introduction of additional substituents or the replacement of the pyridine ring with other heterocycles (scaffold hopping).

Substituted Pyridine Analogues

The introduction of substituents such as halogens, alkyl groups, or other functional groups onto the pyridine ring can influence the electronic properties of the molecule and provide additional points of interaction with a biological target. For example, the synthesis of 3-chloro-2-hydroxymethyl-4-methoxypyridine has been reported and can serve as a precursor for more complex analogues.[3]

Pyridine Ring Modification Core This compound Substituted Substituted Pyridine Analogues (e.g., Chloro, Methyl) Core->Substituted Substitution ScaffoldHop Scaffold-Hopped Analogues (e.g., Pyrimidine, Pyrazole) Core->ScaffoldHop Ring Replacement

Caption: Strategies for modifying the pyridine ring.

Scaffold Hopping Analogues

Scaffold hopping, where the pyridine core is replaced by another heterocyclic system, is a powerful strategy in medicinal chemistry to explore new intellectual property space and improve drug-like properties. Pyrimidine and pyrazole rings are common bioisosteres for pyridine and can offer different hydrogen bonding patterns and metabolic stability profiles.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, most notably in neuroscience and oncology.

Neuroscience and Neurodegenerative Diseases

The pyridine scaffold is a common feature in many centrally acting drugs. Recent patent literature has disclosed complex derivatives of this compound as potent inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration.[4] This suggests a potential therapeutic application for these compounds in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and peripheral neuropathies.

Furthermore, related pyridine and pyrimidine derivatives have been investigated as multi-target cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5]

Oncology

The methoxypyridine motif is present in a number of kinase inhibitors. While direct analogues of this compound have not been extensively reported as kinase inhibitors, related sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors.[6] This highlights the potential of the broader methoxypyridine scaffold in the development of anticancer agents.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for a single target is not yet publicly available for a series of direct derivatives of this compound, some general principles can be inferred from the existing literature on related compounds.

  • N-Substitution: The nature of the substituent on the aminomethyl nitrogen is critical for modulating potency and selectivity. Acyl groups can introduce specific hydrogen bonding interactions, while alkyl and aryl groups can explore different pockets of a binding site.

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can fine-tune the electronic properties and overall conformation of the molecule, impacting target engagement.

  • Lipophilicity: As with many drug discovery programs, balancing lipophilicity is crucial for achieving a good ADME (absorption, distribution, metabolism, and excretion) profile.

Table 1: Representative Biological Activities of Related Methoxypyridine Derivatives

Compound ClassBiological Target/ActivityTherapeutic AreaReference
(2-Methoxypyridin-4-yl...imidazol-4-yl)methanol derivativesSARM1 InhibitionNeurodegeneration[4]
Sulfonamide methoxypyridine derivativesPI3K/mTOR Dual InhibitionOncology[6]
Pyrimidine and Pyridine derivativesCholinesterase InhibitionAlzheimer's Disease[5]
N-alkyl-N-aryl pyridin-2-aminesTubulin Polymerization InhibitionOncology[2]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The emerging data on its derivatives as SARM1 inhibitors opens up exciting new avenues for the treatment of neurodegenerative diseases. Further exploration of the chemical space around this core, particularly through systematic derivatization of the aminomethyl group and the pyridine ring, is warranted.

Future research should focus on:

  • The synthesis and screening of focused libraries of N-acyl, N-alkyl, and N-aryl derivatives against a panel of relevant biological targets.

  • In-depth structure-activity relationship studies to elucidate the key molecular interactions responsible for biological activity.

  • Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

[4] Substituted pyridine derivatives as SARM1 inhibitors. US11629136B1. Google Patents. [5] New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link] [3] Synthesis of 3-Chloro-2-hydroxymethyl-4-methoxypyridine. PrepChem.com. [Link] [1] Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link] [6] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link] [2] Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

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Navigating the Synthesis and Handling of (2-Methoxypyridin-4-yl)methanamine: A Technical Guide to Safety and Risk Mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Methoxypyridin-4-yl)methanamine and its salts are emerging as pivotal intermediates in the synthesis of novel therapeutics. Their unique structural motif, featuring a methoxypyridine core coupled with a reactive methanamine group, makes them valuable synthons for constructing complex molecular architectures. As the utility of this compound class expands, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound and its derivatives, offering a framework for safe handling, risk mitigation, and emergency preparedness.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

Based on available data for its salts and analogous structures, this compound is anticipated to present several key hazards that necessitate careful management.

Primary Hazard Classifications

The primary hazards associated with this compound and its salts are categorized as follows:

  • Skin Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation/Damage: The compound poses a significant risk to the eyes, with the potential to cause serious irritation or damage upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[1][2][3]

  • Acute Toxicity (Potential): While data for the free base is limited, related compounds exhibit acute toxicity if swallowed, inhaled, or in contact with skin.[4][5] Therefore, a cautious approach assuming potential toxicity is warranted.

Physicochemical Hazards

Consideration must also be given to the physicochemical properties of the compound:

  • Dust Explosion: As with many fine organic powders, there is a potential for dust explosion if the material is dispersed in the air in sufficient concentration and exposed to an ignition source.[4]

  • Hazardous Decomposition: Thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon oxides and nitrogen oxides.[2]

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard statements for closely related compounds, providing a basis for risk assessment of this compound.

Hazard StatementDescriptionSource Compound(s)
H315Causes skin irritation.[1][2][3]2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, (4-Methoxypyridin-2-yl)methanamine
H319Causes serious eye irritation.[1][2][3]2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, (4-Methoxypyridin-2-yl)methanamine
H335May cause respiratory irritation.[1][2][3]2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride, 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride, (4-Methoxypyridin-2-yl)methanamine
H301 + H331Toxic if swallowed or if inhaled.[4]4-(Dimethylamino)pyridine
H310Fatal in contact with skin.[4]4-(Dimethylamino)pyridine
H314Causes severe skin burns and eye damage.4-(Dimethylamino)pyridine tribromide

Safe Handling and Personal Protective Equipment (PPE): A Proactive Stance

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1][2]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile rubber) and change them immediately if contaminated.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram outlines a standardized workflow for the safe handling of this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Risk Assessment PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Eng_Controls Verify Fume Hood Functionality PPE->Eng_Controls Weighing Weigh Solid in Fume Hood Eng_Controls->Weighing Proceed to Handling Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Perform Reaction Under Inert Atmosphere (if required) Dissolution->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Proceed to Cleanup Waste_Disposal Dispose of Waste in Labeled Containers Decontamination->Waste_Disposal PPE_Removal Remove PPE and Wash Hands Thoroughly Waste_Disposal->PPE_Removal

Caption: Safe handling workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • Inhalation: If inhaled, move the victim to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

  • Clean: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of contaminated materials as hazardous waste in accordance with local regulations.[1]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]

  • Consider storing under an inert atmosphere, as some related compounds are air and light-sensitive.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the product to enter drains or waterways.[1]

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the modern medicinal chemist. By understanding its potential hazards and adhering to the stringent safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and a commitment to best practices, is the cornerstone of responsible and successful scientific advancement.

References

  • (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem. [Link]

  • SAFETY DATA SHEET. Afl. [Link]

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An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine: Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, (2-Methoxypyridin-4-yl)methanamine has emerged as a particularly valuable building block. While a singular, seminal "discovery" of this compound is not readily identifiable in the annals of chemical literature, its history is intrinsically woven into the broader narrative of medicinal chemistry's pursuit of potent and selective therapeutics. The strategic placement of the methoxy and aminomethyl groups on the pyridine core creates a versatile platform for the synthesis of complex molecules with diverse biological activities. This guide provides an in-depth exploration of this compound, from its logical synthesis to its application in the development of next-generation pharmaceuticals.

I. Strategic Importance in Drug Discovery: A Focus on Kinase Inhibition

The 2-methoxypyridine motif, a key feature of this compound, is frequently incorporated into the design of kinase inhibitors. Kinases, a class of enzymes that regulate a vast array of cellular processes, have become a major focus of drug development, particularly in oncology and immunology. The methoxy group can act as a hydrogen bond acceptor and its strategic placement can influence the overall conformation of a drug molecule, enhancing its binding affinity and selectivity for the target kinase.

Notably, derivatives of methoxypyridines have been investigated as inhibitors of Bruton's Tyrosine Kinase (Btk), a crucial enzyme in B-cell signaling. Dysregulation of B-cell activation is a hallmark of many autoimmune diseases, making Btk an attractive therapeutic target[1]. Furthermore, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cell proliferation and survival, are also targeted by compounds containing the methoxypyridine scaffold. The development of dual PI3K/mTOR inhibitors represents a promising strategy in cancer therapy.

The aminomethyl group of this compound provides a critical handle for further chemical elaboration. This primary amine can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This versatility makes this compound a highly sought-after intermediate for constructing libraries of potential drug candidates.

II. A Lical Synthetic Pathway: From Cyanopyridine to the Final Amine

The synthesis of this compound can be logically approached in a two-step sequence starting from a commercially available precursor. This pathway leverages a well-established nucleophilic aromatic substitution followed by a standard reduction of a nitrile.

Synthesis_Pathway A 2-Chloro-4-cyanopyridine C 2-Methoxy-4-cyanopyridine A->C Nucleophilic Aromatic Substitution B Sodium Methoxide in Methanol/Dioxane E This compound C->E Nitrile Reduction D Reducing Agent (e.g., Raney Nickel, H₂)

Caption: A logical two-step synthesis of this compound.

Step 1: Synthesis of the Key Intermediate: 2-Methoxy-4-cyanopyridine

The initial step involves the conversion of 2-chloro-4-cyanopyridine to 2-methoxy-4-cyanopyridine. This is a classic example of a nucleophilic aromatic substitution reaction on an electron-deficient pyridine ring. The electron-withdrawing nitrile group at the 4-position activates the 2-position towards nucleophilic attack.

Experimental Protocol:

  • Preparation of Sodium Methoxide Solution: In a suitable reaction vessel, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

  • Reaction Setup: To a solution of 2-chloro-4-cyanopyridine in a mixture of methanol and dioxane (1:1), add the freshly prepared sodium methoxide solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. Water is added to the concentrated solution to precipitate the product. The resulting solid is collected by filtration to yield 2-methoxy-4-cyanopyridine[2].

Causality Behind Experimental Choices:

  • Solvent System: The use of a methanol/dioxane mixture provides a suitable medium for both the solubility of the starting material and the reactivity of the sodium methoxide.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Aqueous Precipitation: The addition of water during the work-up is a critical step to precipitate the less polar product, 2-methoxy-4-cyanopyridine, from the more polar methanolic solution, facilitating its isolation.

Step 2: Reduction of 2-Methoxy-4-cyanopyridine to this compound

The final step in the synthesis is the reduction of the nitrile group of 2-methoxy-4-cyanopyridine to a primary amine. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method for this purpose.

Experimental Protocol (General Procedure):

  • Catalyst and Solvent: In a hydrogenation vessel, suspend a catalytic amount of Raney Nickel in a suitable solvent, such as ethanol or methanol.

  • Addition of Substrate: Add the 2-methoxy-4-cyanopyridine to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques such as GC-MS or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Raney Nickel is a widely used catalyst for the hydrogenation of nitriles due to its high activity and relatively low cost. Other catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) could also be employed.

  • Hydrogen Pressure: The use of pressurized hydrogen gas ensures a sufficient concentration of the reducing agent to drive the reaction to completion.

  • Solvent: Protic solvents like methanol or ethanol are typically used for catalytic hydrogenations as they can help to protonate the intermediate imine species, facilitating its further reduction to the amine.

III. Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is essential for its application in research and development. The following table summarizes key physicochemical data for this compound.

PropertyValue
CAS Number 148900-69-0[3][4]
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available

IV. Future Perspectives and Conclusion

This compound represents a prime example of a molecular building block that has gained prominence due to its utility in constructing biologically active molecules. While its specific discovery may be embedded within the broader context of synthetic and medicinal chemistry research, its importance is undeniable. The logical and efficient synthetic pathway to this compound, coupled with the versatile reactivity of its functional groups, ensures its continued use in the quest for novel therapeutics. As our understanding of disease pathways deepens, the demand for such well-defined and strategically functionalized scaffolds will undoubtedly grow, further solidifying the place of this compound in the modern drug discovery toolbox.

References

  • PrepChem. Synthesis of 2-methoxy-4-cyanopyridine. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Production of 2-Methoxy-4-methylpyridine from China. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Versatile Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis. Available from: [Link].

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available from: [Link].

  • Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link].

  • Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

Sources

A Theoretical Deep Dive into (2-Methoxypyridin-4-yl)methanamine: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyridine ring system is a cornerstone of numerous pharmaceuticals, owing to its ability to engage in a diverse array of biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. (2-Methoxypyridin-4-yl)methanamine is a pyridine derivative of significant interest, incorporating a methoxy group and a methanamine substituent. These functional groups are known to modulate a compound's solubility, lipophilicity, and metabolic stability, making this molecule a compelling candidate for further investigation in the realm of drug development.

This in-depth technical guide presents a comprehensive theoretical analysis of this compound. In the absence of extensive experimental data, this in silico investigation serves as a foundational roadmap, providing crucial insights into the molecule's structural, electronic, and spectroscopic properties. Furthermore, we explore its potential as a bioactive agent through molecular docking simulations and predict its pharmacokinetic profile using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models. The overarching goal of this guide is to furnish researchers, scientists, and drug development professionals with a robust theoretical framework to accelerate the experimental exploration of this promising chemical entity.

Computational Methodology: A Multi-faceted Approach to Molecular Characterization

To construct a holistic understanding of this compound, a multi-tiered computational strategy was employed. This approach, outlined below, integrates quantum mechanical calculations with molecular mechanics and empirical models to provide a comprehensive profile of the molecule.

Figure 1: Computational workflow for the theoretical analysis of this compound.
Quantum Chemical Calculations: The Foundation of Molecular Understanding

The core of this investigation relies on Density Functional Theory (DFT), a powerful quantum mechanical method for elucidating the electronic structure of molecules.

  • Software: Gaussian 16 Suite of Programs

  • Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP)

  • Basis Set: 6-311++G(d,p) for all atoms

  • Environment: Gas phase

Protocol for Geometry Optimization and Property Calculation:

  • Input Structure Generation: The initial 3D structure of this compound was constructed using GaussView 6.

  • Geometry Optimization: A full geometry optimization was performed to locate the global minimum on the potential energy surface. The convergence criteria were set to the default values.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The Molecular Electrostatic Potential (MEP) was also calculated to map the charge distribution.

  • NMR Shielding Tensor Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the NMR shielding tensors, which were then used to predict the 1H and 13C NMR chemical shifts relative to tetramethylsilane (TMS).

Molecular Docking: Probing Potential Biological Interactions

To explore the potential of this compound as a therapeutic agent, a molecular docking study was conceptualized. Pyridine derivatives are known to act as inhibitors of various protein kinases.[1][2] For this theoretical study, we selected Epidermal Growth Factor Receptor (EGFR) as a representative target, a key player in many cancers.

  • Software: AutoDock Vina

  • Protein Target: Human EGFR kinase domain (PDB ID: 2GS2)

  • Ligand Preparation: The DFT-optimized structure of this compound was used.

  • Docking Protocol:

    • The protein structure was prepared by removing water molecules and adding polar hydrogens.

    • The grid box was centered on the active site of the receptor, encompassing the known binding pocket of the co-crystallized ligand.

    • The docking simulation was performed with an exhaustiveness of 8. The pose with the best binding affinity was selected for further analysis.

ADMET Prediction: Assessing Drug-likeness

An early assessment of a compound's pharmacokinetic properties is crucial in drug discovery. We utilized the SwissADME web server to predict the ADMET properties of this compound.

  • Methodology: The SMILES string of the molecule was submitted to the SwissADME server.

  • Properties Analyzed: Physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness were evaluated.

Results and Discussion: A Theoretical Portrait of this compound

This section details the predicted properties of (2-Methoxypyri-din-4-yl)methanamine, offering a comprehensive theoretical characterization.

Molecular Geometry and Electronic Properties

The geometry of this compound was optimized to its lowest energy conformation. The pyridine ring is, as expected, planar. Key predicted geometrical parameters are summarized in the table below.

Parameter Predicted Value
Bond Lengths (Å)
C2-N11.34
C6-N11.35
C4-C(methanamine)1.51
C2-O(methoxy)1.36
**Bond Angles (°) **
C6-N1-C2118.5
N1-C2-O(methoxy)116.2
C3-C4-C(methanamine)121.8
Table 1: Selected predicted geometrical parameters of this compound at the B3LYP/6-311++G(d,p) level of theory.

The electronic properties of the molecule provide insights into its reactivity. The HOMO and LUMO energies are crucial in this regard.

Electronic Property Predicted Value (eV)
HOMO Energy -5.89
LUMO Energy 0.45
HOMO-LUMO Gap (ΔE) 6.34
Table 2: Predicted electronic properties of this compound.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

Figure 2: Predicted Molecular Electrostatic Potential (MEP) map of this compound. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).

The MEP map reveals that the most negative potential is localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack and key points for hydrogen bonding. The positive potential is primarily located around the hydrogen atoms of the aminomethyl group.

Predicted Spectroscopic Data

The predicted 1H NMR, 13C NMR, and IR spectra serve as a guide for the experimental characterization of this compound.

1H NMR Predicted Chemical Shift (ppm) Assignment
~8.1H6
~6.8H5
~6.7H3
~3.9-OCH3
~3.8-CH2-
~1.6-NH2
Table 3: Predicted 1H NMR chemical shifts for this compound.
13C NMR Predicted Chemical Shift (ppm) Assignment
~164C2
~150C6
~148C4
~108C5
~106C3
~53-OCH3
~45-CH2-
Table 4: Predicted 13C NMR chemical shifts for this compound.
IR Spectroscopy Predicted Wavenumber (cm-1) Vibrational Mode
~3400-3500N-H stretching
~2950-3050C-H stretching (aromatic & aliphatic)
~1600, ~1570C=C and C=N stretching (pyridine ring)
~1250C-O stretching (methoxy)
~1030C-N stretching
Table 5: Key predicted vibrational frequencies for this compound.
Potential Biological Activity: Insights from Molecular Docking

The molecular docking study of this compound into the active site of EGFR revealed a favorable binding mode with a predicted binding affinity of -7.2 kcal/mol.

Figure 3: Predicted key interactions of this compound in the EGFR active site.

The analysis of the docked pose indicates that the pyridine nitrogen acts as a hydrogen bond acceptor with the backbone NH of Met793 in the hinge region, a crucial interaction for many EGFR inhibitors. The methoxy group is predicted to engage in a pi-alkyl interaction with the side chain of Leu718. Furthermore, the protonated aminomethyl group could form a pi-cation interaction with the aromatic ring of a nearby phenylalanine residue (not shown) or an electrostatic interaction with an acidic residue like Asp855. These predicted interactions suggest that this compound is a plausible scaffold for developing EGFR inhibitors.

Predicted ADMET Properties: A Glimpse into Pharmacokinetics

The in silico ADMET predictions provide a preliminary assessment of the drug-likeness of this compound.

Property Predicted Value/Classification
Molecular Weight 138.17 g/mol
LogP (iLOGP) 0.35
Water Solubility Soluble
GI Absorption High
BBB Permeant No
Lipinski's Rule of Five 0 violations
Bioavailability Score 0.55
Table 6: Predicted ADMET and physicochemical properties of this compound from SwissADME.

The predicted properties are highly favorable for an orally bioavailable drug candidate. The low molecular weight and moderate lipophilicity are within the desired range. The molecule is predicted to have high gastrointestinal absorption and good water solubility. Crucially, it is not predicted to cross the blood-brain barrier, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs. The compound adheres to Lipinski's Rule of Five, a widely used guideline for drug-likeness.

An Experimental Roadmap for Validation

The theoretical findings presented in this guide provide a strong impetus for the experimental investigation of this compound. The following experimental workflow is proposed to validate and build upon these computational predictions.

Figure 4: Proposed experimental workflow for the validation and further investigation of this compound.
  • Chemical Synthesis: Synthesize this compound via established synthetic routes for substituted pyridines.

  • Purification and Characterization: Purify the compound using techniques such as column chromatography and characterize its identity and purity using mass spectrometry and elemental analysis.

  • Spectroscopic Analysis: Acquire 1H NMR, 13C NMR, and IR spectra and compare them with the predicted spectra in this guide.

  • Single Crystal X-ray Diffraction: If suitable crystals can be obtained, determine the precise molecular structure and compare it with the DFT-optimized geometry.

  • In Vitro Biological Assays: Experimentally evaluate the biological activity of the compound, for instance, by performing an EGFR kinase inhibition assay to validate the docking predictions.

  • In Vitro ADME Studies: Conduct initial experimental ADME assays to determine properties like solubility, permeability, and metabolic stability.

Conclusion: A Theoretically-Informed Path Forward

This in-depth technical guide has provided a comprehensive theoretical characterization of this compound, a molecule with considerable potential in medicinal chemistry. Through a combination of DFT calculations, molecular docking, and ADMET predictions, we have elucidated its likely structural, electronic, and spectroscopic properties, and have begun to explore its potential as a bioactive agent. The favorable predicted drug-like properties and the plausible binding mode in the EGFR active site strongly suggest that this compound is a worthy candidate for further investigation. The theoretical data and the proposed experimental roadmap presented herein are intended to serve as a valuable resource for the scientific community, accelerating the translation of this promising molecule from a theoretical concept to a tangible asset in drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Al-Ostoot, F. H., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. [Link]

  • Riyazuddin, M., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5488. [Link]

  • Sahu, N. K., et al. (2015). Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases. Medicinal Chemistry Research, 24, 3675–3687. [Link]

  • Akbar, I., et al. (2025). Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction. Acta Chimica Slovenica, 72(3), 416-429. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-7. [Link]

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Methodological & Application

(2-Methoxypyridin-4-yl)methanamine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(2-Methoxypyridin-4-yl)methanamine has emerged as a crucial heterocyclic building block for medicinal chemists, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features—a pyridine ring for aromatic interactions and hydrogen bonding, a methoxy group to modulate electronic properties and solubility, and a primary amine for diverse chemical derivatization—make it an attractive starting point for developing potent and selective drug candidates across various disease areas. This guide provides an in-depth look at the applications of this compound, complete with detailed synthetic protocols and biological evaluation techniques.

The Strategic Importance of the Methoxypyridine Moiety

The methoxypyridine core is a privileged structure in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. The methoxy group can enhance metabolic stability and improve pharmacokinetic properties. Furthermore, the pyridine ring can engage in π-stacking interactions with aromatic residues in protein binding pockets. The aminomethyl substituent at the 4-position provides a convenient handle for introducing a wide array of functional groups through reactions like amide coupling and reductive amination, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of methoxypyridine have shown significant potential in several therapeutic areas, including oncology, neuroscience, and infectious diseases. They have been successfully incorporated into inhibitors of key cellular signaling molecules like kinases and have been investigated as modulators of G-protein coupled receptors.[1][2]

Synthesis of this compound and Its Derivatives

A plausible and efficient synthesis of this compound can be achieved from commercially available starting materials. The following protocol outlines a two-step process starting from 2-chloro-4-cyanopyridine.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine [3]

This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy group.

  • Materials: 2-Chloro-4-cyanopyridine, Sodium methoxide, Methanol, Dioxane.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add a solution of 2-chloro-4-cyanopyridine in a 1:1 mixture of methanol and dioxane.

    • Reflux the reaction mixture for 2.5 hours.

    • Cool the mixture and filter to remove any inorganic salts.

    • Reduce the volume of the filtrate by evaporation.

    • Add water to precipitate the product.

    • Filter, wash with water, and dry to obtain 2-methoxy-4-cyanopyridine.

Step 2: Reduction of 2-Methoxy-4-cyanopyridine to this compound

This step involves the reduction of the nitrile group to a primary amine.

  • Materials: 2-Methoxy-4-cyanopyridine, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Diethyl ether or Methanol, Anhydrous sodium sulfate.

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methoxy-4-cyanopyridine in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Kinase Inhibitor Drug Discovery: A Case Study on PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The this compound scaffold is an excellent starting point for the development of PI3K/mTOR dual inhibitors.

Design Strategy for Methoxypyridine-Based PI3K/mTOR Inhibitors

A common strategy involves using the methoxypyridine core as a "hinge-binding" motif, which interacts with the hinge region of the kinase's ATP-binding pocket. The aminomethyl group is then used to attach a larger aromatic system that can occupy the rest of the ATP-binding site and provide additional interactions, thereby enhancing potency and selectivity.[4]

G cluster_0 Drug Design Workflow Start This compound Scaffold Coupling Amide Coupling or Reductive Amination Start->Coupling Library Library of Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Coupling Iterative Design Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Iterative drug design workflow using the this compound scaffold.

Protocol 2: Synthesis of a Methoxypyridine-Based Amide Derivative

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid using common coupling reagents.

  • Materials: this compound, Carboxylic acid of interest, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate or sodium sulfate.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add EDC (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Biological Evaluation of Methoxypyridine Derivatives

Once a library of derivatives has been synthesized, they must be evaluated for their biological activity. The following are standard protocols for assessing the efficacy of potential PI3K/mTOR inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of the target kinase by 50% (IC₅₀).

  • Principle: A luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.

  • Procedure:

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the synthesized compounds at various concentrations (typically a serial dilution).

    • Incubate the plate at room temperature for the desired reaction time.

    • Add a detection reagent that lyses the cells and generates a luminescent signal from the remaining ATP.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Protocol 5: Western Blot Analysis for Target Engagement

This technique is used to confirm that the compound is inhibiting the intended target within the cell.

  • Principle: Detects the phosphorylation status of downstream proteins in the PI3K/mTOR pathway, such as Akt.

  • Procedure:

    • Treat cancer cells with the compound at various concentrations for a specific time.

    • Lyse the cells to extract the proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-Akt and total Akt).

    • Add a secondary antibody conjugated to an enzyme that generates a chemiluminescent signal.

    • Visualize the protein bands using an imaging system. A decrease in the phosphorylated form of the protein indicates target engagement.

G cluster_1 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drives Inhibitor Methoxypyridine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by a dual inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data. For instance, in the context of PI3K/mTOR inhibitors, it has been observed that:

  • The 2-methoxy group is often crucial for maintaining potency, likely through favorable interactions in the ATP-binding pocket.[4]

  • The nature of the aromatic system attached to the aminomethyl group significantly influences both potency and selectivity. Larger, more complex aromatic systems can provide additional binding interactions.

  • Introduction of polar groups on the appended aromatic system can improve solubility and pharmacokinetic properties.

The table below presents hypothetical data for a series of PI3K/mTOR inhibitors based on the this compound scaffold, illustrating how modifications can impact activity.

Compound IDR Group (Attached to Amine)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 Cell Viability IC₅₀ (nM)
MPM-001 Phenyl250800>1000
MPM-002 4-Fluorophenyl150650850
MPM-003 Quinoline1595120
MPM-004 4-Morpholinophenyl25150200

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound is a high-value building block in medicinal chemistry. Its utility has been demonstrated in the development of potent and selective inhibitors of various drug targets, most notably kinases. The synthetic tractability of its primary amine allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.

References

  • Bursavich, M. G., et al. (2021). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Chemical Neuroscience, 12(15), 2845–2863. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine. BenchChem.
  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. International Journal of Pharmaceutical and Bio-Medical Science, 5(2), 159-182. [Link]

  • Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Google Patents. (2016). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxy-4-cyanopyridine. PrepChem. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

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Application Notes and Protocols: Amide Coupling with (2-Methoxypyyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutically active compounds.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[1][2] (2-Methoxypyridin-4-yl)methanamine is a valuable building block in pharmaceutical research, incorporating a pyridine ring that can influence physicochemical properties such as solubility and basicity, and provide a vector for further chemical modification. The methoxy substituent can modulate the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets.

This document provides a comprehensive guide to performing amide coupling reactions with this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Understanding the Core Chemistry: Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1][3] This activation is the central role of coupling reagents.

The Role of Coupling Reagents

A multitude of coupling reagents have been developed, each with its own mechanism and advantages.[1][2] They can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center at the alpha-position. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[4][5][6] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine with minimal racemization.[7] EDC is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble and easily removed during aqueous workup.[4][6]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents activate carboxylic acids to form reactive phosphonium esters. A key advantage is that they do not react with the free amino group of the amine component.[1] They typically require two equivalents of a non-nucleophilic base.[1]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most efficient coupling reagents, known for rapid reaction times and low racemization rates.[8][9] HATU, in particular, is highly effective due to the presence of the HOAt moiety, which accelerates the reaction and suppresses epimerization.[8] The reaction proceeds through the formation of a highly reactive OAt-active ester.[8][9]

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, and the potential for side reactions. For electron-deficient or sterically hindered amines, more powerful coupling reagents like HATU are often necessary.[2][10]

The Importance of the Base

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in amide coupling reactions.[11] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the coupling reagent.[11] The base also neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards product formation. An excess of the base is typically used to ensure complete reaction.

Solvent Selection

The choice of solvent is crucial for ensuring that all reactants remain in solution throughout the reaction.[12][13] Polar aprotic solvents are generally preferred for amide coupling reactions.[9]

  • N,N-Dimethylformamide (DMF): A common and effective solvent that solvates a wide range of reactants.[12][13] However, it can be difficult to remove due to its high boiling point and can sometimes contain amine impurities that may interfere with the reaction.[13]

  • Dichloromethane (DCM): A good solvent for many coupling reactions, especially those involving carbodiimides.[13] Its volatility makes it easy to remove during workup.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[3]

  • N-Methyl-2-pyrrolidone (NMP): A highly polar solvent that can be beneficial for difficult couplings or poorly soluble substrates.[12][13]

Experimental Protocols

The following protocols provide a general framework for the amide coupling of this compound with a generic carboxylic acid. Optimization may be required based on the specific properties of the carboxylic acid.

General Reagent and Equipment Checklist
  • Reactants: this compound, Carboxylic Acid

  • Coupling Reagent: HATU or EDC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF or DCM

  • Workup Reagents: Ethyl acetate (EtOAc), 1 M HCl or saturated NH₄Cl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄

  • Purification: Silica gel for column chromatography

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen or argon inlet, separatory funnel, rotary evaporator, TLC plates, HPLC, LC-MS.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or when coupling with electron-deficient amines.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_reactants Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF add_base Add DIPEA (3.0 eq) prep_reactants->add_base pre_activate Stir for 15-30 min at RT (Pre-activation) add_base->pre_activate add_amine Add this compound (1.2 eq) pre_activate->add_amine react Stir for 2-18 h at RT add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, brine monitor->quench dry Dry (Na₂SO₄), filter, concentrate quench->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF (or another suitable anhydrous solvent) under a nitrogen atmosphere, add the base (DIPEA, 2.0-5.0 equivalents).[8]

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature.[8] This pre-activation step allows for the formation of the reactive OAt-active ester.

  • Coupling: Add this compound (1.0-1.2 equivalents) to the reaction mixture.[8] A slight excess of the amine can help drive the reaction to completion.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][14]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[8] Transfer the mixture to a separatory funnel and wash sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8][14] These washes serve to remove unreacted amine, excess acid, HOAt, and the base.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8][14]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many standard amide couplings.

experimental_workflow_edc cluster_prep Preparation cluster_activation_coupling Activation & Coupling cluster_workup Workup & Purification prep_reactants Dissolve Carboxylic Acid (1.0 eq), this compound (1.2 eq), & HOBt (1.2 eq) in anhydrous DCM/DMF add_base Add DIPEA (3.0 eq) prep_reactants->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl (1.5 eq) portion-wise cool->add_edc react Stir at 0 °C for 30 min, then warm to RT for 4-24 h add_edc->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with DCM, wash with sat. NaHCO₃, brine monitor->quench dry Dry (Na₂SO₄), filter, concentrate quench->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture.[15] Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, wash the mixture with water to remove excess EDC and the urea byproduct.[15] If DCM is used as the solvent, the organic layer can be washed sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[15]

  • Purification: The crude product can then be purified by column chromatography.

Data Presentation: Reaction Parameter Summary
ParameterHATU ProtocolEDC/HOBt ProtocolRationale & Key Considerations
Carboxylic Acid 1.0 eq1.0 eqThe limiting reagent.
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction to completion.
Coupling Reagent HATU (1.0 - 1.5 eq)EDC (1.2 - 1.5 eq)HATU is generally more reactive and suitable for challenging couplings.[8]
Additive N/A (included in HATU)HOBt (1.0 - 1.2 eq)HOBt is crucial for suppressing racemization with EDC.[4][6]
Base DIPEA/TEA (2.0 - 5.0 eq)DIPEA/TEA (2.0 - 3.0 eq)A non-nucleophilic base is essential for deprotonation.[11]
Solvent Anhydrous DMF, DCM, ACNAnhydrous DCM, DMFMust be polar aprotic and able to dissolve all reactants.[9][13]
Temperature Room Temperature0 °C to Room TemperatureLower initial temperature for EDC can help control the reaction.
Time 1 - 18 hours4 - 24 hoursReaction time is substrate-dependent and should be monitored.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Suboptimal reaction conditions.[16]- Switch to a more powerful coupling reagent like HATU.[8]- Increase the reaction temperature or time.- Use a more polar solvent like NMP to improve solubility.[12][13]
Presence of Starting Materials - Insufficient equivalents of coupling reagent or base.- Short reaction time.- Increase the equivalents of the coupling reagent and/or base.- Extend the reaction time, monitoring by TLC/LC-MS.
Formation of Byproducts - Racemization of the carboxylic acid.- Side reactions of the activated ester.- Reaction with solvent impurities (e.g., amines in DMF).- Ensure an additive like HOBt is used with carbodiimide reagents.[4][6]- Use freshly purified, anhydrous solvents.[13]- Consider pre-activation of the carboxylic acid before adding the amine.
Difficult Purification - Water-soluble byproducts (e.g., urea from EDC).- Excess base or HOBt.- Polarity of the product is similar to impurities.- Perform a thorough aqueous workup to remove water-soluble impurities.[14][15]- An acidic wash (e.g., dilute HCl) will remove excess basic impurities like DIPEA.[17]- A basic wash (e.g., sat. NaHCO₃) will remove excess acidic impurities like HOBt.[14]- Optimize chromatography conditions (solvent system, gradient).

Purification of Pyridine-Containing Compounds

Compounds containing a pyridine moiety can sometimes pose challenges during purification.

  • Aqueous Workup: The basic nature of the pyridine ring means it can be protonated and partitioned into the aqueous layer during an acidic wash. The pH of the aqueous wash should be carefully controlled to avoid excessive loss of the product. A milder acidic wash with saturated ammonium chloride may be preferable to strong acids like 1M HCl.

  • Chromatography: The basicity of the pyridine can lead to tailing on silica gel columns. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Removal of Pyridine as an Impurity: If pyridine is used as a solvent or base, it can be challenging to remove completely. Co-evaporation with a high-boiling solvent like toluene can be effective.[18] Alternatively, washing the organic layer with an aqueous solution of copper(II) sulfate can help remove residual pyridine by forming a water-soluble complex.[18]

Conclusion

The successful amide coupling of this compound relies on a sound understanding of the underlying reaction mechanism and careful selection of reagents and conditions. By choosing the appropriate coupling reagent, base, and solvent, and by employing a robust workup and purification strategy, researchers can reliably synthesize the desired amide products. This guide provides a solid foundation for developing and optimizing these crucial transformations in the pursuit of novel chemical entities.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Subramanian, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(33), 4344-4347. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Taylor, C. K., et al. (1996). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 9(3), 144-151. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Friedman, M. (1977). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds. Journal of the American Chemical Society, 99(14), 4705-4709. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Kent, S. B. H., et al. (1998). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 120(29), 7325-7336. Retrieved from [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 8(4), 133-142. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11474-11482. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ChemRxiv. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Dublin Institute of Technology. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

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Application Notes: (2-Methoxypyridin-4-yl)methanamine as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

(2-Methoxypyridin-4-yl)methanamine is a bifunctional organic building block that has gained significant traction in medicinal chemistry and materials science. Its structure, featuring a primary aminomethyl group at the 4-position and a methoxy group at the 2-position of a pyridine ring, offers a unique combination of reactivity and structural properties. The primary amine serves as a versatile handle for a multitude of chemical transformations, most notably amide bond formation and reductive amination, while the 2-methoxypyridine core is a recognized "privileged scaffold" in drug discovery, particularly for targeting ATP-binding sites in kinases.

The methoxy group plays a crucial role by modulating the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance while exerting an inductive electron-withdrawing effect, which can influence the basicity of the pyridine nitrogen and its interaction with biological targets.[1] This electronic tuning is critical in the design of selective inhibitors. Furthermore, in the synthesis of complex natural products, the 2-methoxypyridine moiety can serve as a stable surrogate for a pyridone, a common motif in alkaloids.[1]

This guide provides an in-depth exploration of the applications of this compound, focusing on field-proven protocols for its incorporation into advanced molecular architectures.

Core Application: A Cornerstone in Kinase Inhibitor Synthesis

The pyridine and aminopyrimidine cores are fundamental hinge-binding motifs in a vast number of kinase inhibitors.[2][3] this compound provides a direct and efficient entry point into scaffolds designed to target the hinge region of the kinase ATP-binding pocket, a critical interaction for achieving potent inhibition.

Mechanism of Interaction: The Hinge-Binding Principle

The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, forming a crucial interaction with the amide backbone of a key amino acid residue (e.g., Valine, Alanine) in the kinase hinge region. This anchors the inhibitor within the ATP-binding site, providing a foundation for potency. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing both potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., Valine Backbone NH) pocket1 Hydrophobic Pocket I pocket2 Solvent Front inhibitor Pyridine N This compound Core R-Group inhibitor:n->hinge Hydrogen Bond (Key Interaction) inhibitor:r->pocket1 Occupies Hydrophobic Pocket (Selectivity)

Caption: Kinase hinge-binding interaction of a pyridine-based inhibitor.

Case Study: Synthesis of Pim-1 Kinase Inhibitors

Pim kinases are frequently overexpressed in various cancers, making them attractive targets for therapeutic intervention.[4][5][6] Several potent Pim-1 inhibitors utilize scaffolds that can be derived from this compound. The general synthetic strategy involves coupling the amine with a suitable carboxylic acid or engaging it in a multicomponent reaction to build a more complex heterocyclic core.

For instance, derivatives based on thiazolidine-2,4-dione have shown high selectivity and potency for Pim kinases.[4][7] While the exact structure may vary, the this compound fragment can be readily incorporated via amide coupling to a functionalized carboxylic acid precursor, demonstrating the modularity of this synthetic approach.

Compound ClassTarget KinaseReported Potency (IC₅₀)Reference
Thiazolidine-2,4-dionesPim-1As low as 13 nM[4][6]
1,3,4-OxadiazolesPim-1As low as 17 nM[8]
AminopyrimidinesPLK4As low as 6.7 nM[2]
2,4-PyrimidinediaminesALKPotent Inhibition[3]

Table 1: Examples of potent kinase inhibitors featuring pyridine or related nitrogen-containing heterocyclic scaffolds.

Key Synthetic Protocols and Workflows

The primary amine of this compound is the principal site of reactivity, enabling its straightforward incorporation into target molecules through robust and well-established chemical transformations.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a standard, highly reliable method for forming an amide bond between this compound and a generic carboxylic acid. The use of EDC as a coupling agent and HOBt to suppress side reactions and racemization is a gold standard in peptide and medicinal chemistry.[9]

Materials:

  • This compound (1.1 eq)

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to dissolve at 0.1-0.5 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.2 eq) portion-wise to the reaction mixture. Causality Note: Slow addition prevents a rapid exotherm and minimizes side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and acidic byproducts like HOBt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

G start Dissolve Carboxylic Acid in Anhydrous DCM @ 0°C add_reagents Add Amine (1.1 eq), HOBt (1.2 eq), DIPEA (2.0 eq) start->add_reagents add_edc Slowly Add EDC (1.2 eq) add_reagents->add_edc react Stir 12-24h Warm to RT add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (NaHCO₃, Brine) monitor->workup Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify product Pure Amide Product purify->product

Caption: Workflow for amide coupling using EDC/HOBt.

Protocol 2: Reductive Amination

This protocol is essential for forming C-N single bonds, converting the primary amine into a secondary or tertiary amine by reacting it with an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for iminium ions, and does not reduce the starting aldehyde or ketone.[9][10]

Materials:

  • This compound (1.1 eq)

  • Aldehyde or Ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.

  • (Optional) Add a catalytic amount of acetic acid. Causality Note: The acid catalyzes the formation of the intermediate iminium ion, which is the species reduced by STAB.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.

  • Carefully add STAB (1.5 eq) portion-wise. Caution: Addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Self-Validation: Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Broader Applications in Bioactive Molecule Synthesis

The utility of this compound extends beyond kinase inhibitors into other areas of medicinal chemistry, underscoring its versatility.

  • CNS Receptor Modulators: The benzamide functional group is a common feature in drugs targeting central nervous system (CNS) receptors. This compound can be used to synthesize novel benzamides. For example, related 4-amino-2-methoxybenzamide derivatives have been developed as potent dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, which are targets for antiemetic drugs.[11]

  • Neurotransmitter Transporter Inhibitors: The presynaptic choline transporter (CHT) is a critical protein for cholinergic signaling. Structure-activity relationship (SAR) studies on a series of benzamides led to the discovery of potent CHT inhibitors, where the core scaffold could be conceptually linked back to building blocks like the title compound.[12][13]

  • Agrochemicals and Fine Chemicals: The substituted pyridine motif is also prevalent in agrochemicals. The reactivity of this compound makes it a valuable intermediate for creating new pesticides and herbicides.[14]

References

  • Title: Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][4][5][6][7]

  • Title: Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation Source: PubMed URL: [Link][8]

  • Title: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: RSC Medicinal Chemistry URL: [Link][2]

  • Title: Exploring 4-Amino-2-Methoxypyridine: Properties and Applications Source: Autech Industry Co.,Limited. URL: [Link][14]

  • Title: Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][15]

  • Title: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link][3]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][12][13]

  • Title: Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R Source: Organic Letters URL: [Link][1]

  • Title: Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist Source: Chemical & Pharmaceutical Bulletin URL: [Link][11]

  • Title: US Patent US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL: [10]

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The Strategic Role of (2-Methoxypyridin-4-yl)methanamine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The pyridine ring, a bioisostere of the phenyl group, is a common motif in many approved kinase inhibitors due to its ability to form key hydrogen bonds with the kinase hinge region and its favorable physicochemical properties.[2] Within this context, (2-Methoxypyridin-4-yl)methanamine has emerged as a particularly valuable building block. Its strategic placement of a methoxy group and a primary aminomethyl functionality allows for versatile synthetic elaboration and provides crucial interactions within the ATP-binding pocket of target kinases. This document serves as a detailed guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on Anaplastic Lymphoma Kinase (ALK) inhibitors, exemplified by the synthesis of Ceritinib (LDK378).

The 2-methoxy group on the pyridine ring can significantly influence the molecule's conformation and basicity, which in turn affects its binding affinity and selectivity for the target kinase. Furthermore, the primary amine of the methanamine substituent provides a key reactive handle for the introduction of diverse chemical moieties through reactions such as amide bond formation and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][3]

Signaling Pathways and Therapeutic Rationale

Kinase inhibitors developed using the this compound scaffold often target critical signaling pathways implicated in cancer cell proliferation and survival. A prime example is the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion gene, such as EML4-ALK.[4] This results in a constitutively active ALK fusion protein that drives tumorigenesis by activating downstream signaling cascades, including the RAS-MEK-ERK and JAK-STAT pathways. Ceritinib, a potent second-generation ALK inhibitor, effectively targets this aberrant signaling.[4][5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS Activation JAK JAK ALK->JAK PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic effects Ceritinib This compound -based Inhibitor (e.g., Ceritinib) Ceritinib->ALK Inhibition

ALK Signaling Pathway and Inhibition

Experimental Protocols: Synthesis of Kinase Inhibitors

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound. These methods are based on established synthetic routes for ALK inhibitors like Ceritinib and can be adapted for the synthesis of other kinase inhibitors.[3][6]

Generalized Experimental Workflow

The synthesis typically involves a multi-step sequence, where this compound is introduced at a key step to form a crucial part of the final inhibitor scaffold. A common strategy is a convergent synthesis, where different fragments of the molecule are prepared separately and then coupled together.

Synthetic_Workflow A Starting Material A (e.g., Pyrimidine core) Intermediate1 Intermediate 1 A->Intermediate1 Reaction 1 B Starting Material B (e.g., Substituted aniline) B->Intermediate1 Coupling C This compound Final_Product Final Kinase Inhibitor C->Final_Product Reductive Amination / Acylation Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Modification Intermediate2->Final_Product Final Coupling

Generalized Synthetic Workflow
Protocol 1: Reductive Amination

Reductive amination is a powerful method to form a C-N bond between an amine and a carbonyl compound. This reaction is widely used to introduce the (2-Methoxypyridin-4-yl)methyl moiety into the target molecule.[7][8]

Objective: To synthesize a secondary amine by reacting this compound with an aldehyde or ketone intermediate.

Materials:

  • This compound

  • Aldehyde or ketone intermediate (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone intermediate in anhydrous DCM or DCE, add this compound (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.[9]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure secondary amine product.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the in situ formed iminium ion over the starting carbonyl compound, minimizing side reactions.[9][10]

Protocol 2: Acylation (Amide Bond Formation)

Acylation is a fundamental reaction to form an amide bond, which is a common linker in many kinase inhibitors.[7]

Objective: To synthesize an amide by reacting this compound with a carboxylic acid or its activated derivative.

Materials:

  • This compound

  • Carboxylic acid intermediate (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF or DCM.

  • Add HATU or HBTU and DIPEA or TEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl (if tolerated by the product), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide product.

Rationale: HATU and HBTU are efficient coupling reagents that facilitate the formation of the amide bond by activating the carboxylic acid, leading to high yields and minimizing side reactions. DIPEA or TEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

Structure-Activity Relationship (SAR) Insights

The this compound moiety plays a crucial role in the SAR of the resulting kinase inhibitors.

MoietyContribution to ActivityReference
2-Methoxy Group Can act as a hydrogen bond acceptor and influences the electronics and conformation of the pyridine ring, contributing to selectivity.[11]
Pyridine Nitrogen Often forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[1]
Methylene Linker Provides optimal spacing and flexibility for the pyridine ring to orient correctly within the ATP-binding pocket.[3]
Amine Functionality Serves as a versatile attachment point for various substituents that can explore different pockets of the kinase active site, thereby modulating potency and selectivity.[7]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its unique structural features allow for strategic incorporation into complex molecules, enabling the fine-tuning of their pharmacological properties. The protocols and insights provided in this document offer a solid foundation for researchers and drug development professionals to design and synthesize novel kinase inhibitors targeting a range of diseases, with a particular emphasis on ALK-driven cancers. The continued exploration of this privileged scaffold promises to yield new and improved therapeutic agents in the future.

References

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Application Notes & Protocols for the N-Alkylation of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures for the N-alkylation of (2-Methoxypyridin-4-yl)methanamine, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. N-alkylation of this primary amine is a critical transformation for generating libraries of compounds to explore structure-activity relationships (SAR) and optimize drug-like properties. We present two robust and widely applicable protocols: Reductive Amination, the preferred method for its high selectivity and mild conditions, and Direct Alkylation with Alkyl Halides, a classic approach. This document offers in-depth, step-by-step methodologies, explanations of the underlying chemical principles, characterization data, and field-proven troubleshooting insights to guide researchers in successfully synthesizing these valuable derivatives.

Introduction: Significance and Strategic Considerations

This compound is a valuable scaffold in drug discovery, serving as a precursor for compounds targeting various biological systems, including neurological pathways.[1] The primary amine functionality is a key handle for chemical modification. Its N-alkylation introduces substituents that can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.

The selection of a synthetic strategy for N-alkylation is paramount and is dictated by the desired outcome and the nature of the substrates.

  • Reductive Amination: This is often the superior method for achieving mono-alkylation.[2][3] It involves the one-pot reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4][5][6] This approach elegantly circumvents the common issue of over-alkylation that plagues other methods.[7]

  • Direct Alkylation: This classic SN2 reaction involves the direct coupling of the amine with an alkyl halide.[8] While straightforward, its primary drawback is the difficulty in controlling selectivity. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amine and even quaternary ammonium salt byproducts.[7][9] Careful control of reaction conditions is essential to minimize these side reactions.[2]

Overview of Key Synthetic Strategies

Strategy 1: Reductive Amination

This one-pot, two-step process is highly efficient for generating secondary amines. The reaction proceeds via the formation of an imine (or iminium ion), which is then selectively reduced by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this purpose, as it is mild enough not to reduce the starting aldehyde and is selective for the protonated imine intermediate.[6][7]

cluster_0 Reductive Amination Workflow A 1. This compound + Aldehyde/Ketone B 2. Imine Formation (in Anhydrous Solvent, e.g., DCM) A->B Mix at RT C 3. In-situ Reduction (Add NaBH(OAc)₃) B->C Portion-wise addition D 4. Reaction Quench & Work-up (NaHCO₃, Extraction) C->D Monitor by TLC/LC-MS E 5. Purification (Column Chromatography) D->E Isolate crude product F N-Alkylated Product E->F

Caption: High-level workflow for N-alkylation via reductive amination.

Strategy 2: Direct Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the primary amine on an electrophilic alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[8][9] The main challenge is preventing the secondary amine product from reacting further with the alkyl halide.

cluster_1 Direct Alkylation Workflow A 1. This compound + Base (e.g., K₂CO₃) B 2. Add Alkyl Halide (in Anhydrous Solvent, e.g., DMF) A->B Suspend in solvent C 3. Reaction (Stir at RT or Heat) B->C Dropwise addition D 4. Work-up (Filter salts, Extraction) C->D Monitor by TLC/LC-MS E 5. Purification (Column Chromatography) D->E Isolate crude product F N-Alkylated Product Mix (Mono-, Di-alkylated) E->F

Caption: High-level workflow for N-alkylation via direct alkylation.

Detailed Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Exemplified with Benzaldehyde)

Principle: This protocol details the synthesis of N-benzyl-(2-methoxypyridin-4-yl)methanamine. The amine and benzaldehyde react to form an imine, which is subsequently reduced in situ by sodium triacetoxyborohydride.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Benzaldehyde≥99%CommercialAlkylating partner.
Sodium Triacetoxyborohydride97%CommercialReducing agent. Handle with care.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercialFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl Acetate / HexanesHPLC GradeCommercialChromatographic eluent.
Round-bottom flask, stir bar--Standard laboratory glassware.

Step-by-Step Procedure

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Imine Formation: Add benzaldehyde (1.0-1.1 eq.) to the stirred solution at room temperature.[6] Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine.[2]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the mixture in portions over 15 minutes.[2][6] An initial mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][4] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.[2][6]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[10] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzyl-(2-methoxypyridin-4-yl)methanamine.[4]

Protocol 2: N-Alkylation via Direct Alkylation (Exemplified with Benzyl Bromide)

Principle: This protocol details the direct SN2 reaction between the primary amine and benzyl bromide, using potassium carbonate as a base to neutralize the HBr byproduct.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting material.
Benzyl Bromide≥98%CommercialAlkylating agent. Lachrymator.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialBase.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Round-bottom flask, stir bar--Standard laboratory glassware.

Step-by-Step Procedure

  • Reactant Preparation: To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M).

  • Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.0-1.1 eq.) dropwise to the suspension at room temperature.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish (as monitored by TLC), it can be gently heated to 40-50 °C.[2]

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. The product will be in the ethyl acetate layer. Wash the organic layer thoroughly with water (3-4 times) to remove DMF, followed by a wash with saturated brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.[8][11]

Product Characterization

Post-purification, the identity, structure, and purity of the N-alkylated product must be unequivocally confirmed using standard analytical techniques.

cluster_2 Product Characterization Workflow A Purified Product B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C) Confirm Structure A->C D High-Performance Liquid Chromatography (HPLC) Assess Purity A->D E Confirmed Structure & Purity >95% B->E C->E D->E

Caption: Logical workflow for the analytical characterization of the final product.

Representative Characterization Data for N-benzyl-(2-methoxypyridin-4-yl)methanamine

AnalysisExpected ResultRationale
¹H NMR Disappearance of one N-H proton signal. Appearance of a new singlet for the benzylic CH₂ (~3.8 ppm) and aromatic signals for the benzyl group (7.2-7.4 ppm).Confirms the addition of the benzyl group to the nitrogen atom.
¹³C NMR Appearance of new signals corresponding to the benzylic CH₂ (~53 ppm) and the aromatic carbons of the benzyl group.Confirms the carbon framework of the new substituent.
LC-MS (ESI+) [M+H]⁺ peak observed at m/z = 229.13.Confirms the molecular weight of the target compound (C₁₄H₁₆N₂O, MW = 228.29 g/mol ).
HPLC Single major peak with >95% purity.Verifies the purity of the isolated compound.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
(Reductive Amination) No or low conversion.1. Inefficient imine formation due to water. 2. Deactivated reducing agent.1. Use anhydrous solvents. Add a dehydrating agent like MgSO₄ or molecular sieves during imine formation.[4] 2. Use fresh sodium triacetoxyborohydride.
(Direct Alkylation) Significant over-alkylation (di-alkylation product).1. Secondary amine product is more reactive. 2. Reaction temperature too high or alkyl halide added too quickly.1. Use a larger excess of the starting primary amine (e.g., 2-3 equivalents). 2. Add the alkyl halide slowly at 0 °C or room temperature to maintain better control.[12]
(Both Methods) Difficult purification.Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., DCM/Methanol) may be required.
(Direct Alkylation) No reaction.1. Alkyl halide is not reactive enough (e.g., alkyl chloride). 2. Base is not strong or soluble enough.1. Add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction. 2. Switch to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) in DMF.[12]

Conclusion

The N-alkylation of this compound is a fundamental step in the synthesis of novel compounds for drug discovery. Reductive amination stands out as the method of choice for achieving clean and selective mono-alkylation, offering high yields and operational simplicity. While direct alkylation is a viable alternative, it requires more careful control to mitigate the formation of over-alkylation byproducts. The protocols, insights, and characterization guidelines provided in this document equip researchers with the necessary tools to confidently and successfully perform these critical synthetic transformations.

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Application Notes & Protocols: The Strategic Role of (2-Methoxypyridin-4-yl)methanamine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Methoxypyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a multitude of approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, modulating aqueous solubility and offering a key interaction point with biological targets. The introduction of a methoxy group at the 2-position significantly influences the electronic properties and metabolic stability of the pyridine core.[1][2] This substitution pattern is found in various bioactive molecules and is a sought-after motif for generating libraries of compounds for screening and lead optimization.[3]

(2-Methoxypyridin-4-yl)methanamine emerges as a particularly valuable building block for these endeavors. It strategically presents a reactive primary amine on a flexible methylene linker, attached to the 4-position of the bio-relevant 2-methoxypyridine core. This arrangement allows for the facile exploration of chemical space around a privileged scaffold, making it an ideal reagent for constructing large, diverse compound libraries through parallel synthesis. This guide provides an in-depth look at the applications and detailed protocols for leveraging this versatile building block in key library-forming reactions.

Building Block Profile: this compound

A thorough understanding of the physicochemical properties of a building block is critical for designing robust synthetic protocols and ensuring high success rates in library production.

PropertyValueSource
IUPAC Name This compound-
CAS Number 148900-69-0[4]
Molecular Formula C₇H₁₀N₂O[4]
Molecular Weight 138.17 g/mol [4]
Boiling Point 240.6 °C at 760 mmHg[4]
Appearance Liquid (typical)-
Storage 2-8°C, under inert gas, away from light[4]

Core Applications in Parallel Synthesis Libraries

This compound is a versatile primary amine, readily participating in a range of robust chemical transformations that form the backbone of parallel synthesis. Its primary utility lies in reactions that are high-yielding, tolerant of diverse functional groups, and amenable to simplified purification techniques. The three principal applications are Amide Bond Formation, Reductive Amination, and Urea/Thiourea Synthesis.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is arguably the most common functional group in pharmaceuticals. The reaction of this compound with a library of carboxylic acids is a direct and efficient method to generate vast arrays of drug-like molecules.

Causality and Experimental Choices: The selection of a coupling reagent is paramount for achieving high conversion with minimal side products, especially in a parallel synthesis format where purification is streamlined. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), are effective for activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] The addition of HOAt can be particularly beneficial in suppressing racemization for chiral acids and improving yields for challenging couplings.[6] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction without interfering with the primary amine building block. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents due to their ability to dissolve a wide range of substrates.

Protocol 1: Parallel Amide Coupling via EDC/HOAt Activation

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.

Materials:

  • This compound solution (0.4 M in DMF)

  • Library of diverse carboxylic acids (Stock solutions: 0.3 M in DMF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure:

  • Carboxylic Acid Dispensing: To each well of the 96-well reaction block, add 200 µL of the appropriate carboxylic acid stock solution (0.06 mmol, 1.0 equiv).

  • Building Block Addition: Add 165 µL of the this compound solution (0.066 mmol, 1.1 equiv) to each well.

  • Reagent Preparation (Activation Cocktail): In a separate vial, prepare a fresh stock solution of the activation reagents in DMF. For a 96-well plate, combine:

    • EDC (1.38 g, 7.2 mmol, 1.2 equiv per well)

    • HOAt (0.98 g, 7.2 mmol, 1.2 equiv per well)

    • DIPEA (3.14 mL, 18.0 mmol, 3.0 equiv per well)

    • Add anhydrous DMF to a final volume of 20 mL.

  • Initiation: Dispense 200 µL of the freshly prepared activation cocktail into each well.

  • Reaction: Seal the reaction block with a chemically resistant mat. Place the block on an orbital shaker and agitate at room temperature for 16-24 hours.

  • Work-up & Purification (Streamlined):

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1.0 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • The organic layer can be directly analyzed by LC-MS or purified using parallel chromatography systems.

G cluster_0 Reagent Preparation cluster_1 Parallel Synthesis Workflow Acid Carboxylic Acid Library (R-COOH) Dispense Dispense Reagents into 96-Well Plate Acid->Dispense Amine (2-MeO-Py-4-yl)methanamine Amine->Dispense Activator Activation Cocktail (EDC/HOAt/DIPEA in DMF) Activator->Dispense Initiate Reaction React Seal & Shake (RT, 16-24h) Dispense->React Quench Quench with H₂O React->Quench Extract Extract with EtOAc Quench->Extract Analyze Parallel Analysis/Purification (LC-MS, Prep-HPLC) Extract->Analyze

Workflow for Parallel Amide Bond Formation.
Reductive Amination: Accessing Secondary Amines

Reductive amination provides a powerful and atom-economical method to construct C-N bonds, forming secondary amines that are key pharmacophores.[7] This one-pot reaction involves the condensation of this compound with a library of aldehydes or ketones to form an imine (or iminium ion) intermediate, which is then reduced in situ.[8]

Causality and Experimental Choices: The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the C=N bond of the imine intermediate without significantly reducing the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[10] It is a mild and selective hydride donor, effective under slightly acidic conditions which also serve to catalyze the formation of the iminium ion intermediate. Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this transformation. Acetic acid is often added as a catalyst to facilitate imine formation.[10]

Protocol 2: Parallel Reductive Amination using STAB

Materials:

  • This compound (1.0 equiv)

  • Library of diverse aldehydes/ketones (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic, optional)

  • Anhydrous Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Dispensing: To each well containing a magnetic stir flea, add a solution of the corresponding aldehyde or ketone (0.055 mmol, 1.1 equiv) in 250 µL of DCE.

  • Amine Addition: Add a solution of this compound (6.9 mg, 0.05 mmol, 1.0 equiv) in 250 µL of DCE to each well.

  • Pre-incubation (Optional): Add a drop of glacial acetic acid to each well. Seal the plate and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Reduction: Unseal the plate and add solid sodium triacetoxyborohydride (15.9 mg, 0.075 mmol, 1.5 equiv) to each well using a solid-dispensing system.

  • Reaction: Reseal the block and stir vigorously at room temperature for 12-18 hours.

  • Work-up & Purification (Streamlined):

    • Carefully quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Add 1.0 mL of DCM, seal, and shake to extract the product.

    • The organic layer can be isolated and concentrated. For basic amine products, purification can be achieved using parallel solid-phase extraction (SPE) with an SCX (Strong Cation Exchange) cartridge.

G cluster_0 Reagent Loading cluster_1 One-Pot Reaction Sequence Carbonyl Aldehyde/Ketone Library (R-CHO / R₂CO) Mix Mix Amine & Carbonyl in DCE (+ AcOH cat.) Carbonyl->Mix Amine (2-MeO-Py-4-yl)methanamine Amine->Mix STAB NaBH(OAc)₃ (Solid) Reduce Add STAB & Stir (RT, 12-18h) STAB->Reduce Initiate Reduction Imine In Situ Imine Formation Mix->Imine Imine->Reduce Quench Quench with NaHCO₃ Reduce->Quench Purify Extract & Purify (e.g., Parallel SCX SPE) Quench->Purify

Workflow for Parallel Reductive Amination.
Urea and Thiourea Synthesis: Exploring H-Bond Donors

Ureas and thioureas are privileged structures in drug discovery, known for their ability to form strong bidentate hydrogen bonds with protein backbones. This compound can be readily converted into diverse ureas by reacting with a library of isocyanates or into thioureas with isothiocyanates.

Causality and Experimental Choices: The reaction between a primary amine and an isocyanate is typically very rapid, high-yielding, and clean, often requiring no catalyst.[11] This makes it exceptionally well-suited for parallel synthesis. The choice of solvent is guided by the solubility of the reagents, with aprotic solvents like THF, DCM, or acetonitrile being standard. The reaction is generally performed at room temperature and proceeds to completion quickly. The primary challenge is the moisture sensitivity of isocyanates; therefore, anhydrous conditions are essential.

Protocol 3: Parallel Urea Synthesis from Isocyanates

Materials:

  • This compound solution (0.2 M in anhydrous THF)

  • Library of diverse isocyanates (Stock solutions: 0.22 M in anhydrous THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 96-well reaction block with sealing mat and argon/nitrogen inlet

Procedure:

  • Amine Dispensing: Under an inert atmosphere (glovebox or Schlenk line), dispense 250 µL of the this compound solution (0.05 mmol, 1.0 equiv) into each well of a dry 96-well block.

  • Reaction Initiation: Add 250 µL of the appropriate isocyanate stock solution (0.055 mmol, 1.1 equiv) to each corresponding well.

  • Reaction: Seal the block and shake or stir at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS; many reactions are complete in under an hour.

  • Work-up & Purification (Streamlined):

    • The reaction is often clean enough that simple evaporation of the solvent yields the crude product of high purity.

    • If necessary, a simple trituration with a non-polar solvent like hexane or ether can be performed in parallel to precipitate the urea product, which is then isolated by filtration.

Conclusion

This compound is a high-value building block for the construction of parallel synthesis libraries. Its primary amine handle allows for robust and reliable participation in the most fundamental and widely used reactions in medicinal chemistry. By incorporating this versatile scaffold, researchers can efficiently generate large and diverse collections of novel molecules, accelerating the hit-to-lead optimization process in modern drug discovery programs. The protocols outlined herein provide a validated framework for the successful implementation of this reagent in high-throughput synthesis campaigns.

References

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Application Notes and Protocols for the Scale-Up Synthesis of (2-Methoxypyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Methoxypyridin-4-yl)methanamine Derivatives

This compound and its derivatives are pivotal building blocks in modern medicinal chemistry. Their presence in a wide array of biologically active compounds, including those targeting the central nervous system, underscores their significance in drug discovery and development. The successful transition from laboratory-scale synthesis to industrial production is a critical step in bringing new therapies to patients. This guide provides a comprehensive overview of the key considerations and methodologies for the robust and efficient scale-up of this compound derivative synthesis.

Synthetic Strategies for Scale-Up: A Comparative Analysis

The selection of a synthetic route for large-scale production is a multi-faceted decision, balancing factors such as cost, safety, yield, and purity. The most common and industrially viable approach to this compound involves the reduction of a nitrile precursor, 2-methoxy-4-cyanopyridine.

Key Precursor Synthesis: 2-methoxy-4-cyanopyridine

The synthesis of the crucial intermediate, 2-methoxy-4-cyanopyridine, can be achieved through several pathways. A prevalent method involves the nucleophilic substitution of a leaving group on the pyridine ring with a cyanide source. For instance, the reaction of 2-chloro-4-cyanopyridine with sodium methoxide provides a direct route to this precursor.[1] Another approach is the ammoxidation of 4-methylpyridine to 4-cyanopyridine, which can then be further functionalized.[2][3]

Synthetic Route to 2-methoxy-4-cyanopyridineStarting MaterialKey ReagentsAdvantages for Scale-UpDisadvantages for Scale-Up
Route 1: Nucleophilic Substitution 2-Chloro-4-cyanopyridineSodium methoxide, Methanol, DioxaneHigh yielding, well-established chemistry.Requires handling of toxic cyanide reagents.
Route 2: Ammoxidation and subsequent methoxylation 4-MethylpyridineAmmonia, Air, CatalystUtilizes readily available and inexpensive starting materials.Multi-step process, potentially lower overall yield.
Route 3: Cyanation of Pyridine N-oxide 4-Amidopyridine N-oxideDimethylcarbamoyl chloride, Potassium cyanideCan be a direct route to the cyanopyridine.[4]Use of expensive reagents and potentially harsh reaction conditions.[4]

Core Protocol: Scale-Up Synthesis via Catalytic Hydrogenation

The reduction of 2-methoxy-4-cyanopyridine to this compound is most effectively and cleanly achieved through catalytic hydrogenation. This method avoids the use of stoichiometric metal hydride reducing agents, which can be problematic on a large scale due to cost and waste generation.

Workflow for Catalytic Hydrogenation Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Start Starting Material: 2-methoxy-4-cyanopyridine Solvent Solvent Selection: Methanol or Ethanol Start->Solvent Catalyst Catalyst Selection: Raney Nickel or Pd/C Solvent->Catalyst Reactor Reactor Charging Catalyst->Reactor Hydrogenation Hydrogenation: Controlled H2 pressure and temperature Reactor->Hydrogenation Monitoring In-Process Monitoring: HPLC or GC for conversion Hydrogenation->Monitoring Monitoring->Hydrogenation Reaction incomplete Filtration Catalyst Filtration Monitoring->Filtration Reaction complete Concentration Solvent Removal Filtration->Concentration Purification Purification: Distillation or Crystallization Concentration->Purification Final Final Product: This compound Purification->Final G Start Start Hydrogenation Monitor Monitor Reaction Progress (HPLC/GC, H2 uptake) Start->Monitor Check Conversion > 99%? Monitor->Check Continue Continue Reaction Check->Continue No End Proceed to Work-up Check->End Yes Continue->Monitor Impurity Impurity Profile Acceptable? End->Impurity Rework Investigate and Rework Impurity->Rework No Release Release for Downstream Processing Impurity->Release Yes

Sources

Application Note & Protocols: (2-Methoxypyridin-4-yl)methanamine as a Versatile N,N'-Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of (2-Methoxypyridin-4-yl)methanamine as a versatile ligand in coordination chemistry. We delve into its structural attributes, synthesis, and coordination behavior, offering detailed protocols for its use. The ligand's unique electronic and steric properties, stemming from its methoxy-substituted pyridine ring and a flexible aminomethyl arm, make it an excellent candidate for forming stable six-membered chelate rings with a variety of transition metals. This guide is intended for researchers in academia and industry, including those in materials science, catalysis, and drug development, who seek to leverage this ligand for the synthesis of novel metal complexes with tailored properties.

Introduction: The Strategic Value of Substituted Pyridine-Amine Ligands

Pyridine-based ligands are foundational in coordination chemistry, prized for their thermal stability, predictable coordination geometry, and tunable electronic properties. The strategic introduction of substituents onto the pyridine scaffold allows for fine-control over the resulting metal complex's reactivity, stability, and physicochemical characteristics.

This compound emerges as a ligand of significant interest due to its distinct structural features:

  • Bidentate N,N' Chelation: The molecule possesses two primary donor sites: the pyridine ring nitrogen and the exocyclic primary amine nitrogen. This arrangement facilitates the formation of a highly stable six-membered chelate ring upon coordination to a metal center. Such chelation significantly enhances the thermodynamic stability of the resulting complex (the "chelate effect") compared to monodentate analogues.

  • Electronic Modulation: The methoxy group (-OCH₃) at the 2-position acts as an electron-donating group through resonance. This increases the electron density on the pyridine ring, enhancing the σ-donor capacity of the pyridine nitrogen. This electronic enrichment can influence the redox potential and catalytic activity of the metal center.

  • Structural Asymmetry: The substitution pattern creates an asymmetric ligand, which can be advantageous in stereoselective catalysis or for creating complexes with unique photophysical properties.

This guide will explore the synthesis of the ligand, the preparation of its metal complexes, and the analytical methods for their characterization, providing a robust framework for its application in advanced research.

Ligand Profile: Physicochemical Properties and Handling

A clear understanding of the ligand's properties is essential for its effective use and safe handling.

PropertyValueReference
IUPAC Name (2-methoxy-4-pyridinyl)methanamine[1]
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [3][4]
CAS Number 148900-69-0[5]
Appearance Solid (form may vary)[4]
Boiling Point 240.6 °C at 760 mmHg[5]
Monoisotopic Mass 138.07932 Da[2]

Safety & Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this exact compound is limited, related aminopyridines can be skin and eye irritants.[3] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a dry, sealed container, away from light and sources of ignition.[5]

Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via the reduction of the corresponding nitrile, 4-cyano-2-methoxypyridine. This method is reliable and provides good yields of the target primary amine.

Start 4-Cyano-2-methoxypyridine Reaction Reduction of Nitrile Start->Reaction Reagents Reducing Agent (e.g., LiAlH₄ in THF) or Catalytic Hydrogenation (e.g., H₂/Raney Ni) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Step-by-Step Protocol (Lithium Aluminum Hydride Reduction):

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

    • Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The reaction is highly exothermic, necessitating initial cooling.

  • Addition of Precursor: Dissolve 4-cyano-2-methoxypyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating to reflux ensures the reaction goes to completion. TLC is used to confirm the consumption of the starting nitrile.

  • Quenching & Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

    • Causality: This specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce an easily filterable solid (lithium and aluminum salts).

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Coordination Chemistry & Complex Synthesis

The primary utility of this compound is its ability to act as a robust N,N'-bidentate ligand.

Figure 2: Bidentate N,N' chelation mode forming a stable six-membered ring with a metal center (Mⁿ⁺).

General Protocol for Synthesis of a Metal(II) Complex:

This protocol describes a general method for synthesizing a complex, for example, with copper(II) chloride. It can be adapted for other metal salts (e.g., PdCl₂, Ni(OAc)₂, Zn(NO₃)₂).

  • Ligand Solution: Dissolve this compound (2.0 eq.) in a suitable solvent such as methanol or acetonitrile (20 mL) in a round-bottom flask.

    • Causality: Using a slight excess of the ligand can help ensure complete coordination of the metal salt. Methanol and acetonitrile are excellent coordinating solvents that can often be displaced by the chelating ligand.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq.) in the same solvent (10 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed immediately.

    • Causality: The formation of a new colored species is a strong indicator of d-orbital splitting upon ligand coordination.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours to ensure the reaction is complete.

  • Isolation of Complex:

    • If a precipitate forms: Cool the mixture, collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and then with a non-coordinating solvent like diethyl ether. Dry under vacuum.

    • If the product is soluble: Reduce the solvent volume under reduced pressure until precipitation begins. Cool the solution in an ice bath to maximize crystallization. Collect the solid by filtration as described above.

  • Recrystallization (Optional): The purity of the complex can be improved by recrystallization from a suitable solvent system.

Characterization of Metal Complexes

The successful synthesis and structure of the metal complexes must be confirmed through a suite of analytical techniques.

TechniquePurpose & Expected Observations
FTIR Spectroscopy Confirms coordination. Look for a shift in the N-H stretching vibrations (typically ~3300-3400 cm⁻¹) of the amine group and shifts in the pyridine ring C=N and C=C stretching vibrations (~1500-1600 cm⁻¹) upon binding to the metal.
¹H NMR Spectroscopy Confirms ligand binding in solution (for diamagnetic complexes like Zn(II), Pd(II)). Expect downfield shifts of the pyridine ring protons and the methylene (-CH₂-) protons adjacent to the coordinated amine due to the deshielding effect of the metal center.
UV-Visible Spectroscopy Provides information on the electronic structure of the metal center. Expect to see ligand-field (d-d) transitions for transition metal complexes and potentially intense ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry (ESI-MS) Determines the mass-to-charge ratio of the complex, confirming its composition and the metal-to-ligand stoichiometry. The isotopic distribution pattern for the metal can be a key diagnostic feature.
Elemental Analysis Provides the percentage composition (C, H, N) of the complex, which can be compared to the calculated values for the proposed structure to confirm its bulk purity.
Single-Crystal X-ray Diffraction Provides unambiguous, definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center.

Potential Applications in Research & Development

The unique properties of complexes derived from this compound open avenues in several high-impact research areas.

Ligand This compound Complexes Cat Homogeneous Catalysis Ligand->Cat Mat Materials Science Ligand->Mat Bio Bioinorganic Chemistry & Drug Development Ligand->Bio Cat_App Cross-Coupling Reactions Asymmetric Hydrogenation Cat->Cat_App Mat_App Coordination Polymers Luminescent Materials Mat->Mat_App Bio_App Metalloenzyme Mimics Antimicrobial/Anticancer Agents Bio->Bio_App

Figure 3: Potential application areas for metal complexes of this compound.

  • Homogeneous Catalysis: Palladium(II) and other late transition metal complexes are excellent candidates for catalysts in C-C and C-N cross-coupling reactions.[6] The N,N' chelation provides stability, while the electronic properties of the ligand can be used to tune the catalytic activity and selectivity.

  • Materials Science: The ligand can be used as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The directionality of the pyridine ring and the potential for hydrogen bonding via the amine group can guide the assembly of novel supramolecular structures with interesting magnetic or porous properties.

  • Bioinorganic Chemistry and Drug Development: Pyridine-containing molecules are prevalent in pharmaceuticals.[5] Metal complexes can exhibit enhanced biological activity compared to the free ligand. Complexes of this ligand could be screened for antimicrobial, antiviral, or anticancer properties, or used as structural mimics of active sites in metalloenzymes.[7]

Conclusion

This compound is a highly promising and versatile ligand for coordination chemistry. Its straightforward synthesis, robust N,N'-bidentate chelating ability, and electronically tunable pyridine ring provide a powerful platform for the rational design of novel metal complexes. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the rich coordination chemistry and diverse applications of this ligand.

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  • ResearchGate. Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. [Link]

  • Taylor & Francis Online. Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2- yl)methylene)thiosemicarbazide: their in-vitro screening studies for antitubercular activity. [Link]

  • National Center for Biotechnology Information. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Link]

  • National Center for Biotechnology Information. Structure and Properties of Heterometallics Based on Lanthanides and Transition Metals with Methoxy-β-Diketonates. [Link]

Sources

Application Note: Derivatization of (2-Methoxypyridin-4-yl)methanamine for Focused Library Generation and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs due to its versatile chemical properties and ability to engage in biologically relevant interactions.[1][2] This application note provides a detailed guide for the strategic derivatization of (2-Methoxypyridin-4-yl)methanamine, a valuable building block for creating focused compound libraries. We present robust, field-proven protocols for three key chemical transformations—amide coupling, sulfonamide synthesis, and reductive amination—that leverage the reactive primary amine to explore a broad chemical space. The methodologies are designed for compatibility with parallel synthesis and high-throughput screening (HTS) workflows, enabling the rapid generation of novel chemical entities for drug discovery and chemical biology programs.

Introduction: The Strategic Value of the 2-Methoxypyridine Scaffold

The 2-methoxypyridine motif is a privileged structure in drug discovery, appearing in molecules targeting a wide array of biological pathways.[3][4][5] Its inclusion can enhance metabolic stability, modulate physicochemical properties such as solubility, and provide key hydrogen bond accepting capabilities.[6] this compound (CAS 148900-69-0) serves as an excellent starting point for library synthesis. The primary aminomethyl group at the 4-position provides a reliable and versatile chemical handle for diversification, while the 2-methoxy group influences the electronic properties of the pyridine ring and offers an additional vector for future optimization.

The generation of a focused chemical library from a single, high-quality scaffold is a powerful strategy in modern drug discovery.[7][8] It allows for a systematic exploration of the structure-activity relationship (SAR) around a core motif, increasing the probability of identifying potent and selective hits in a high-throughput screening (HTS) campaign.[][10] This guide details three fundamental and high-yielding derivatization strategies to achieve this goal.

Core Derivatization Strategies: A Multi-Pronged Approach to Chemical Diversity

To maximize the structural diversity of the resulting library, we employ three distinct synthetic routes targeting the primary amine of the scaffold. Each method introduces fundamentally different functionalities, thereby varying the geometry, electronics, and hydrogen-bonding potential of the final compounds.

G cluster_scaffold Core Scaffold cluster_products Derivative Classes scaffold This compound Amides Amides scaffold->Amides Amide Coupling (R-COOH, Coupling Reagent) Sulfonamides Sulfonamides scaffold->Sulfonamides Sulfonylation (R-SO2Cl, Base) Sec_Amines Secondary Amines scaffold->Sec_Amines Reductive Amination (R-CHO, NaBH(OAc)3) G A 1. Reagent Selection (Diverse Acids, Aldehydes, Sulfonyl Chlorides) B 2. Parallel Synthesis (96-Well Format using Protocols 1, 2, or 3) A->B C 3. High-Throughput Purification (Prep HPLC-MS) B->C D 4. Quality Control (Analytical LC-MS for Purity & Identity) C->D E 5. Compound Management (Weighing, Dissolving in DMSO) D->E F 6. Assay Plate Generation (Formatting for HTS) E->F G 7. Biological Screening F->G

Sources

Synthetic Pathways to Novel Heterocyclic Scaffolds from (2-Methoxypyridin-4-yl)methanamine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring offers a gateway to a diverse array of heterocyclic systems with significant biological potential. (2-Methoxypyridin-4-yl)methanamine is a versatile building block, featuring a nucleophilic primary amine and an electron-rich pyridine ring, primed for a variety of cyclization strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes to novel heterocycles, including pyrido[4,3-d]pyrimidines, tetrahydro-β-carboline analogues, and imidazo[4,5-c]pyridines, originating from this readily accessible starting material. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in drug discovery.

Strategic Approaches to Heterocycle Synthesis

The synthetic utility of this compound stems from the reactivity of its primary amine and the potential for electrophilic substitution on the pyridine ring. This allows for the application of several powerful and convergent synthetic methodologies, including multicomponent reactions and intramolecular cyclizations.

Caption: Key synthetic strategies from this compound.

I. Synthesis of Pyrido[4,3-d]pyrimidines via a Biginelli-Type Reaction

The Biginelli reaction is a classic multicomponent reaction that efficiently constructs dihydropyrimidinone scaffolds from an aldehyde, a β-ketoester, and a urea or thiourea.[2][3] By employing this compound as the amine component, a variation of this reaction can be envisioned to access novel pyrido[4,3-d]pyrimidines. This approach offers a high degree of molecular diversity by simply varying the aldehyde and β-dicarbonyl components.

Proposed Reaction Scheme:

Sources

Application Note & Protocols: (2-Methoxypyridin-4-yl)methanamine as a Novel Acid-Labile Linker for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a scientifically-grounded proposal for the use of (2-Methoxypyridin-4-yl)methanamine as a linker in solid-phase organic synthesis (SPOS). Due to a lack of direct published data on this specific compound as a linker, the protocols and theoretical discussions are based on established principles of SPOS and data from analogous aminopyridine and methoxy-substituted benzylamine linker systems.

Introduction: The Rationale for a Pyridyl-Based Linker

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount as it dictates the conditions under which a synthesized molecule can be cleaved from the solid support, thereby influencing the overall synthetic strategy. Acid-labile linkers are particularly prevalent, allowing for mild cleavage conditions that preserve sensitive functionalities within the target molecule. This document proposes the use of this compound as a novel, potentially acid-labile linker for the synthesis of C-terminal amides.

The core hypothesis rests on the electronic properties of the substituted pyridine ring. The pyridine nitrogen, being basic, can be protonated under acidic conditions. This protonation, in conjunction with the electron-donating effect of the 2-methoxy group, is anticipated to significantly stabilize the benzylic carbocation intermediate formed during acid-mediated cleavage. This enhanced stability should translate to facile cleavage under mild acidic conditions, offering an alternative to commonly used linkers like the Rink amide or Sieber amide linkers.

Physicochemical Properties and Proposed Synthesis

This compound is a bifunctional molecule featuring a primary amine for attachment to a solid support and a substituted pyridine core that modulates cleavage lability.

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol [1]

  • Key Features:

    • Primary Aminomethyl Group: The nucleophilic -CH₂NH₂ group serves as the covalent attachment point to electrophilic resins (e.g., chloromethylated polystyrene).

    • Pyridine Core: The heterocyclic ring introduces unique polarity and basicity compared to purely carbocyclic linkers.

    • 2-Methoxy Group: This electron-donating group is positioned to stabilize a positive charge on the pyridine ring through resonance, which is key to the proposed acid-labile cleavage mechanism.

A plausible synthesis of this compound can be envisioned starting from 2-methoxy-4-methylpyridine, proceeding through radical bromination of the methyl group followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent). This approach is analogous to the synthesis of similar substituted aminomethylpyridines.

Experimental Protocols

Protocol 1: Immobilization of the this compound Linker

The primary amine of the linker allows for its straightforward attachment to resins functionalized with a good leaving group, such as chloromethylated Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB cross-linked, 1.0 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a peptide synthesis vessel for 1 hour at room temperature with gentle agitation.

  • Linker Solution Preparation: In a separate vial, dissolve this compound (2.0 mmol, 2 equivalents) and DIPEA (4.0 mmol, 4 equivalents) in DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the linker solution to the resin. Agitate the mixture at 50°C for 16-24 hours. The elevated temperature and excess base are used to drive the nucleophilic substitution to completion.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin or determined by a quantitative method like the picric acid test for free amines.

Workflow for Linker Immobilization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Resin Merrifield Resin (Chloromethylated) Swell 1. Swell Resin in DMF Resin->Swell Linker_Sol Linker Solution: This compound + DIPEA in DMF Couple 2. Add Linker Solution Agitate at 50°C, 16-24h Linker_Sol->Couple Swell->Couple Wash 3. Sequential Washing (DMF, DCM, MeOH) Couple->Wash Dry 4. Dry Under Vacuum Wash->Dry Final_Resin Functionalized Resin Dry->Final_Resin

Caption: Workflow for attaching the aminomethylpyridine linker to Merrifield resin.

Protocol 2: Loading of the First Fmoc-Protected Amino Acid

The resin-bound linker now presents a secondary amine (after attachment) which needs to be acylated with the first building block, typically an Fmoc-protected amino acid.

Materials:

  • Linker-functionalized resin (from Protocol 1)

  • Fmoc-amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin (e.g., 0.5 g) in DMF (5 mL) for 1 hour.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF (5 mL). Allow the solution to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes. Wash again as in step 4.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the coupling of the next amino acid in the sequence.

Proposed Cleavage Mechanism and Protocol

The key feature of this proposed linker is its acid lability, facilitated by the pyridine ring and the methoxy substituent.

Proposed Mechanism:

  • Protonation: Under strong acidic conditions (e.g., TFA), the pyridine nitrogen is protonated.

  • Carbocation Formation: The C-N bond of the benzylic amine (connecting the linker to the synthesized molecule) cleaves, forming a resonance-stabilized secondary carbocation. The positive charge is delocalized onto the pyridine ring and is further stabilized by the electron-donating 2-methoxy group.

  • Product Release: The protonated C-terminal amide of the target molecule is released into the solution.

Proposed Cleavage Mechanism

Caption: Hypothesized acid-catalyzed cleavage from the pyridyl-based linker.

Protocol 3: Cleavage from the Resin

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), as a scavenger

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-bound resin thoroughly under vacuum. Place it in a suitable reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). TIS is a scavenger used to trap reactive cationic species generated during cleavage, protecting sensitive amino acid residues like Trp and Met.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA, combining the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling. A white precipitate of the crude peptide amide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The product can then be purified by reverse-phase HPLC.

Predicted Cleavage Conditions and Outcomes

The following table presents a theoretical comparison of cleavage conditions based on the expected lability of the proposed linker relative to standard linkers.

Cleavage Cocktail (TFA/Scavenger/H₂O)Time (hours)Predicted Outcome for this compound LinkerRationale / Comparison
1% TFA in DCM1-2Partial to minimal cleavage expected.More stable than hyper-acid labile linkers like 2-chlorotrityl.
50% TFA in DCM2-4Significant cleavage expected.The methoxy group should render it more labile than standard MBHA resin.
95% TFA / 2.5% TIS / 2.5% H₂O1-3Complete cleavage with side-chain deprotection.Standard strong acid conditions, expected to be highly effective.[2][3]

Potential Advantages and Considerations

Advantages:

  • Tunable Lability: The electronic nature of the pyridine ring can be modified with different substituents to fine-tune the acid lability of the linker.

  • Novel Structural Class: Provides a new scaffold for linker design, potentially offering different solubility or reactivity profiles.

  • Direct Amide Formation: Suitable for the direct synthesis of C-terminal peptide amides.

Considerations:

  • Pyridine Basicity: The basicity of the pyridine nitrogen might interfere with certain coupling reagents or require specific conditions during synthesis.

  • Linker Stability: While designed to be acid-labile, its stability towards the repetitive base treatment (piperidine for Fmoc deprotection) must be experimentally verified.

  • Synthesis Cost: The availability and cost of the starting materials for the linker synthesis will impact its practicality.

Conclusion

The proposed this compound linker represents a promising, albeit theoretical, addition to the solid-phase synthesis toolbox. Its design is rooted in the established principles of physical organic chemistry, suggesting it could function as an effective acid-labile linker for producing peptide amides and other small molecules. The protocols outlined here provide a robust starting point for the experimental validation and characterization of this novel linker system. Further research is required to confirm its stability, cleavage kinetics, and overall performance in the synthesis of diverse chemical entities.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(23), 7378.
  • Pícha, J., et al. (2018). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. European Journal of Organic Chemistry, 2018(45), 6249-6258.
  • Reddit. (2023).
  • Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(23), 7378.
  • CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube.
  • Loh, K. H., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(3), 465-469.
  • Edwards, P. J., et al. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 71(15), 5676–5684.
  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Giraud, M., et al. (2003). New stable backbone linker resins for solid-phase peptide synthesis. Organic Letters, 5(13), 2235-2238.
  • University of California, Irvine. (n.d.). Merrifield Resin.
  • Valero, R., et al. (2000). Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support. Journal of Peptide Science, 6(5), 243-250.
  • Chan, W. C., et al. (1995). New methoxy-substituted 9-phenylxanthen-9-ylamine linkers for the solid phase synthesis of protected peptide amides.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • van der Veld, P. J., et al. (2020). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group.
  • Song, A., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(49), 8769-8772.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Wagner, E., et al. (2012). Acid-labile traceless click linker for protein transduction. Journal of the American Chemical Society, 134(28), 11445–11448.
  • Subirós-Funosas, R., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7549.
  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved from [Link]

  • Al-Rawi, R., et al. (2020). A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E. Bioorganic & Medicinal Chemistry Letters, 30(21), 127506.
  • Kloxin, C. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(12), 5563–5574.
  • Saha, S., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine.
  • BLD Pharm. (n.d.). 1344046-06-5|(4-Methoxypyridin-2-yl)methanamine dihydrochloride.

Sources

Application Notes and Protocols for the Strategic Functionalization of the Pyridine Ring in (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding, coupled with its metabolic stability and favorable physicochemical properties, makes it a privileged heterocycle. (2-Methoxypyridin-4-yl)methanamine is a versatile building block, presenting a unique reactivity profile due to the interplay of its substituents. The electron-donating 2-methoxy group activates the ring towards certain transformations, while the 4-aminomethyl group offers a handle for further derivatization. This guide provides an in-depth exploration of scientifically-grounded strategies and detailed protocols for the selective functionalization of this valuable pyridine core. We will delve into the causality behind experimental choices, ensuring that each protocol is a robust and reproducible system for generating novel molecular entities.

Reactivity Profile and Strategic Considerations

The functionalization of the this compound ring is governed by the electronic and steric effects of the existing methoxy and aminomethyl groups.

  • The 2-Methoxy Group: As a strong electron-donating group (EDG), the methoxy substituent significantly influences the ring's reactivity. It enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Furthermore, the oxygen's lone pairs can coordinate with organolithium reagents, acting as a powerful directing metalating group (DMG) to achieve regioselective C-H activation.[1][2] Its presence also makes the nitrogen atom of the pyridine ring less basic compared to an unsubstituted pyridine.[3]

  • The 4-Aminomethyl Group: This group primarily influences the molecule's overall basicity and can be a site for side reactions under certain conditions (e.g., acylation, alkylation). For ring functionalization reactions, it is often advisable to protect the primary amine, typically as a carbamate (e.g., Boc) or an amide, to prevent unwanted reactivity and improve solubility in organic solvents.

The interplay of these groups dictates the primary sites for functionalization, as illustrated below.

G Predicted Reactivity Map cluster_0 cluster_1 mol C3 3 E_plus Electrophilic Attack (e.g., Halogenation) C3->E_plus C5 5 C5->E_plus C3_metal 3 M_plus Directed ortho-Metalation C3_metal->M_plus arrow_edge

Figure 1: Predicted reactivity map for this compound.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most powerful and regioselective method for functionalizing the C3 position of the 2-methoxypyridine core. The methoxy group acts as a directing group, coordinating to a strong lithium base (e.g., n-BuLi, LDA) and facilitating the deprotonation of the adjacent C3 proton.[2][4] The resulting aryllithium species is a potent nucleophile that can be quenched with a wide variety of electrophiles.

Causality: The chelation of the lithium base to the methoxy oxygen and the pyridine nitrogen positions the base in close proximity to the C3 proton, kinetically favoring its abstraction over other protons on the ring. This avoids the statistical mixtures often seen in electrophilic aromatic substitution.

Protocol: ortho-Bromination via DoM

This protocol details the C3-bromination of Boc-protected this compound. The Boc protecting group is crucial to prevent side reactions with the strong base.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane (DBTCE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Protection of the Amine:

    • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

    • Add (Boc)₂O (1.1 equiv) and triethylamine (1.2 equiv).

    • Stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude Boc-protected amine is often pure enough for the next step.

  • Directed ortho-Metalation and Bromination:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the Boc-protected starting material (1.0 equiv) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.2 equiv) dropwise via syringe over 15 minutes. The solution may turn a deep color, indicating the formation of the aryllithium.

    • Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 equiv) in anhydrous THF.

    • Add the solution of the electrophile to the aryllithium solution dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature over 1 hour.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the C3-brominated product.

Strategy 2: Electrophilic Aromatic Substitution (EAS)

While pyridines are generally electron-deficient and resistant to EAS, the activating 2-methoxy group makes this approach feasible. The methoxy group is an ortho, para-director. In this specific molecule, the para position (C5) and one ortho position (C3) are available for substitution. The reaction often yields a mixture of isomers, with the C5 and C3 positions being the most likely sites of substitution.[5]

Protocol: Electrophilic Bromination

This protocol provides a method for the direct bromination of the pyridine ring.

Materials:

  • Boc-protected this compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Bromination Reaction:

    • Dissolve the Boc-protected starting material (1.0 equiv) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 equiv) in one portion.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the formation of product isomers.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Add saturated aqueous NaHCO₃ to neutralize any acid.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify and separate the isomers (if necessary) by silica gel column chromatography or preparative HPLC.

Strategy 3: Halogenation and Palladium-Catalyzed Cross-Coupling

The introduction of a halogen atom (Br or I) onto the pyridine ring, as described in the previous protocols, creates a versatile handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The Suzuki-Miyaura cross-coupling is a preeminent example, allowing for the introduction of aryl or heteroaryl groups.[6][7]

G start This compound step1 Step 1: Amine Protection (e.g., Boc Anhydride) start->step1 step2 Step 2: Regioselective Halogenation (e.g., DoM with CBrCl₂CBrCl₂) step1->step2 step3 Step 3: Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) step2->step3 product Functionalized Product step3->product

Sources

reaction of (2-Methoxypyridin-4-yl)methanamine with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of (2-Methoxypyridin-4-yl)methanamine

Introduction: A Versatile Scaffold for Medicinal Chemistry

This compound is a key structural motif and a versatile building block in modern drug discovery and development. Its utility stems from the strategic placement of three critical functional groups:

  • A Nucleophilic Primary Amine: The exocyclic aminomethyl group serves as a prime handle for a wide array of synthetic transformations, allowing for the introduction of diverse substituents to modulate pharmacological properties.

  • A Pyridine Core: This heterocyclic system is a common bioisostere for phenyl rings, often improving aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.

  • An Electron-Donating Methoxy Group: Positioned at the 2-position, the methoxy group influences the electronic properties of the pyridine ring, potentially modulating the pKa of the ring nitrogen and its reactivity profile.

This guide provides an in-depth exploration of the reactivity of this compound with common classes of electrophiles. We will delve into the causality behind experimental choices and provide detailed, validated protocols for cornerstone reactions essential for researchers in synthetic and medicinal chemistry.

Reactivity Profile: The Nucleophilic Power of the Primary Amine

The primary aliphatic amine of this compound is the most reactive nucleophilic site in the molecule. It readily participates in reactions with a wide range of electrophiles to form stable, covalent bonds. The pyridine nitrogen, being part of an aromatic system and less basic, is significantly less nucleophilic and generally does not compete in these reactions under standard conditions.

The following diagram illustrates the primary pathways for derivatization discussed in this guide.

G start This compound E1 Acyl Halides, Anhydrides start->E1 N-Acylation E2 Carboxylic Acids + Coupling Agents start->E2 N-Acylation (Amide Coupling) E3 Alkyl Halides start->E3 N-Alkylation E4 Aldehydes/Ketones + Reducing Agent start->E4 Reductive Amination P1 Amides E1->P1 E2->P1 P2 Secondary/Tertiary Amines E3->P2 E4->P2

Caption: Key reaction pathways for this compound.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond is one of the most frequent and crucial reactions in medicinal chemistry. This transformation is readily achieved by reacting the primary amine with an activated carboxylic acid derivative.

Causality and Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride from an acyl chloride, or a carboxylate from an anhydride) yields the stable amide product. A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine which would render it non-nucleophilic.

Caption: Simplified mechanism for N-acylation with an acyl chloride.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes a general and robust procedure for forming an amide using an acyl chloride.

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (1.1 equiv)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Experimental Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 1.0 mmol, 138 mg) and dissolve it in anhydrous DCM (10 mL).

    • Base Addition: Add the base (e.g., DIPEA, 1.5 mmol, 261 µL) to the stirred solution. Cool the mixture to 0 °C using an ice-water bath. The choice of base is critical; a hindered, non-nucleophilic base like DIPEA prevents unwanted side reactions.[1]

    • Electrophile Addition: Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

    • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Workup: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOAt

For cases where the acyl chloride is unstable or unavailable, direct coupling of the amine with a carboxylic acid is preferred. This requires an activating agent. The EDC/HOAt system is highly efficient, particularly for less reactive amines or sterically hindered substrates.[2]

  • Materials:

    • This compound (1.0 equiv)

    • Carboxylic acid (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

    • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Experimental Procedure:

    • Activation: In a dry flask, dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and HOAt (1.2 mmol) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive HOAt active ester, which minimizes side reactions and racemization for chiral acids.

    • Amine Addition: In a separate flask, dissolve this compound (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DMF (5 mL).

    • Coupling: Add the amine solution to the activated carboxylic acid mixture.

    • Reaction Progression: Stir the reaction at room temperature for 12-16 hours.

    • Monitoring: Check for completion using TLC or LC-MS.

    • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

    • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

    • Purification: Purify the residue by flash column chromatography.

Reductive Amination: Accessing Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for N-alkylation that avoids the common problem of over-alkylation seen with alkyl halides.[3][4] The reaction proceeds in a one-pot fashion by forming an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target amine.[5][6]

Causality and Mechanistic Insight

The process involves two key stages:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon, followed by dehydration to form an iminium ion. This step is reversible and often favored by slightly acidic conditions or the removal of water.[7][8]

  • Reduction: A mild, selective reducing agent is used to reduce the C=N double bond of the iminium ion to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[4]

Caption: Workflow for one-pot reductive amination.

Protocol 3: Reductive Amination with an Aldehyde using STAB

This protocol provides a reliable method for synthesizing secondary amines.

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, 0.1 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Experimental Procedure:

    • Reaction Setup: In a flask, combine this compound (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (10 mL).

    • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. For less reactive carbonyls, adding a catalytic amount of acetic acid can accelerate this step.[3]

    • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the mixture in one portion. The reaction is often mildly exothermic.

    • Reaction Progression: Stir at room temperature for 3-12 hours.

    • Monitoring: Follow the disappearance of the starting materials and the formation of the product by LC-MS.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography on silica gel.

N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classic method for forming C-N bonds.[9] While straightforward, it carries the risk of over-alkylation, where the newly formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium salt.[10] This method is most effective when a large excess of the starting amine is used or for specific applications like methylation.

Protocol 4: N-Mono-Alkylation with an Alkyl Halide

This protocol is optimized to favor mono-alkylation.

  • Materials:

    • This compound (2.0-3.0 equiv)

    • Alkyl halide (e.g., benzyl bromide) (1.0 equiv)

    • Potassium carbonate (K₂CO₃) or DIPEA (2.0 equiv)

    • Acetonitrile (MeCN) or DMF

  • Experimental Procedure:

    • Reaction Setup: In a flask, suspend this compound (2.5 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (15 mL). Using an excess of the starting amine statistically favors the mono-alkylation product.

    • Electrophile Addition: Add the alkyl halide (1.0 mmol) to the suspension.

    • Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours.

    • Monitoring: Monitor the consumption of the alkyl halide by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the residue in DCM and wash with water to remove the excess starting amine (if it is water-soluble) and any remaining salts. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

Reaction TypeElectrophileReagents & ConditionsProductKey Considerations
N-Acylation Acyl ChlorideEt₃N or DIPEA, DCM, 0 °C to RTAmideFast and high-yielding; requires a base to scavenge HCl.
Amide Coupling Carboxylic AcidEDC, HOAt, DIPEA, DMF or DCM, RTAmideExcellent for sensitive substrates; avoids harsh reagents.[2]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, DCE, RTSecondary/Tertiary AmineExcellent control, avoids over-alkylation; one-pot procedure.[4]
N-Alkylation Alkyl HalideK₂CO₃, MeCN, 50-60 °CSecondary/Tertiary AmineSimple, but risk of over-alkylation; use excess amine.[9]

Advanced Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydroisoquinoline or related heterocyclic system.[11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[13][14] While this compound is not a traditional β-arylethylamine, its derivatives can undergo analogous cyclizations where the electron-rich pyridine ring acts as the nucleophile, leading to valuable fused heterocyclic scaffolds. This is a testament to the advanced synthetic possibilities originating from this versatile building block.[15]

References

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler Reaction. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Organic-Chemistry.org. (n.d.). Pictet-Spengler Reaction. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1959–1962. [Link]

  • 2-Methoxy Pyridine. (n.d.). Retrieved from ResearchGate. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]

  • Google Patents. (n.d.).
  • Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (3), 337-339. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • Iwasaki, K., et al. (2017). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Chemical Science, 8(2), 1549-1553. [Link]

  • Yao, W., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(7-8), 441-445. [Link]

  • GSK. (n.d.). Reductive Amination. ACS Green Chemistry Institute. [Link]

  • Wikipedia contributors. (2023). Amine alkylation. Wikipedia. [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 15338–15351. [Link]

  • ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). Arkivoc. [Link]

  • Brun, M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 16(5), 237–243. [Link]

  • Johannesson, P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(45). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? [r/Chempros]. [Link]

  • GSK. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Dow, N. W., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(4), 333-343. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

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  • Taylor & Francis Group. (n.d.). Reactions With Carbonyl Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve your reaction yields. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Overview of Synthetic Strategies

The most prevalent and practical approach for synthesizing this compound is the reduction of the nitrile precursor, 2-methoxy-4-cyanopyridine. This transformation is critical and can be accomplished through several reductive methods, each with its own set of advantages and potential pitfalls. The two primary methods are catalytic hydrogenation and chemical reduction using metal hydrides.

Synthetic RouteReducing Agent(s)Typical Solvent(s)Key AdvantagesCommon Issues
Catalytic Hydrogenation H₂, Raney® Ni, Pd/C, PtO₂[1][2]Methanol, Ethanol, Acetic AcidHigh atom economy, clean reaction, catalyst can be recycled.[1]Potential for over-reduction of the pyridine ring, catalyst poisoning, requires specialized pressure equipment.
Chemical Reduction Lithium aluminum hydride (LiAlH₄), Borane complexes (BH₃-THF)[2][3][4]THF, Diethyl etherRapid reaction, does not require high pressure.[2]Highly reactive and pyrophoric reagents, difficult workup, potential for side reactions if not controlled.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound, with a focus on the reduction of 2-methoxy-4-cyanopyridine.

Issue 1: Low or No Conversion of Starting Material

Q: I'm seeing a significant amount of unreacted 2-methoxy-4-cyanopyridine in my reaction mixture by TLC/LC-MS. What could be the cause?

A: This is a common issue that can usually be traced back to the activity of the reducing agent or catalyst.

  • For Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C):

    • Catalyst Inactivation: Raney® Nickel is particularly susceptible to deactivation. If it has been exposed to air for an extended period, it may become oxidized and lose its catalytic activity.[6] Always handle Raney® Nickel under an inert atmosphere or as a slurry. For Pd/C, certain functional groups can poison the catalyst. Ensure your starting material and solvent are free from sulfur-containing impurities.

    • Insufficient Hydrogen Pressure: The reduction of nitriles often requires elevated hydrogen pressure.[1] Ensure your reaction vessel is properly sealed and pressurized. A slow leak can lead to incomplete reaction.

    • Inadequate Mixing: Proper agitation is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas. Increase the stirring rate to ensure the catalyst is well-suspended.

  • For Chemical Reduction (e.g., LiAlH₄, BH₃-THF):

    • Reagent Decomposition: Lithium aluminum hydride is highly reactive with water and protic solvents.[2][3][7] Ensure your solvent (THF, diethyl ether) is anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the LiAlH₄, reducing its effective concentration. Borane-THF complexes can also degrade over time, especially if not stored properly.[4]

    • Insufficient Stoichiometry: The reduction of a nitrile to a primary amine requires two equivalents of hydride.[7] It is common practice to use a slight excess of the reducing agent to ensure complete conversion.[5]

Issue 2: Formation of a Major Byproduct (Secondary/Tertiary Amine)

Q: My main product is contaminated with a significant amount of a higher molecular weight species, which I suspect is a secondary or tertiary amine. How can I prevent this?

A: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a well-documented side reaction in nitrile reductions, particularly with catalytic hydrogenation.[1][4] This occurs when the initially formed primary amine attacks the imine intermediate.

  • Mechanism of Side Product Formation:

    • R-C≡N + H₂/Catalyst → [R-CH=NH] (Imine intermediate)

    • [R-CH=NH] + R-CH₂NH₂ (Primary amine product) → Dimerization and further reduction

    • This leads to the formation of (R-CH₂)₂NH and (R-CH₂)₃N.

  • Solutions:

    • Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to add ammonia (or ammonium hydroxide) to the reaction mixture.[4] The excess ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine. A common solvent system for this is methanolic ammonia.

    • Catalyst Choice: Some catalysts are more selective for the formation of primary amines. For instance, cobalt boride has been reported to be highly regioselective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Acid-Base Extraction: Since the product is a primary amine, it is basic. You can perform an aqueous workup by dissolving the crude product in an organic solvent (e.g., ethyl acetate, DCM) and washing with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer with a base like NaOH and extract the purified free amine back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be used, but amines can sometimes streak on silica. To mitigate this, you can pre-treat the silica with a small amount of a base like triethylamine or use a mobile phase containing a small percentage of ammonia in methanol.

  • Cation-Exchange Chromatography: For more challenging purifications or larger scales, cation-exchange chromatography can be very effective for separating primary amines from non-basic impurities.[8]

Q2: My final product is an oil, but I've seen reports of it being a solid. How can I crystallize it?

A2: this compound can be an oil or a low-melting solid at room temperature. To encourage crystallization, you can try dissolving the purified oil in a minimal amount of a non-polar solvent (e.g., hexane, diethyl ether) and cooling it to a low temperature (-20°C or -78°C). Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Alternatively, you can form a salt (e.g., hydrochloride or dihydrochloride) by treating a solution of the amine with HCl, which often results in a stable, crystalline solid that is easier to handle and store.[9]

Q3: Are there any specific safety precautions I should take?

A3: Yes, especially when working with certain reagents.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. The quenching process must be done carefully at low temperatures.

  • Raney® Nickel: While sold as a slurry in water, if Raney® Nickel dries out, it can become pyrophoric and ignite spontaneously in air.[6] Always keep it wet and handle it under an inert atmosphere when possible.

  • Hydrogen Gas: Hydrogen is highly flammable. When performing catalytic hydrogenation, ensure all connections are secure and there are no leaks. Use a properly functioning and shielded hydrogenation apparatus.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is adapted from standard procedures for nitrile reduction with the addition of ammonia to suppress side reactions.[4]

Materials:

  • 2-methoxy-4-cyanopyridine

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Hydrogen gas

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, add 2-methoxy-4-cyanopyridine (1.0 eq).

  • Add methanolic ammonia solution.

  • Under a stream of argon or nitrogen, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the starting material).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon three times, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure).

  • Begin vigorous stirring and heat the reaction if necessary (e.g., 40-50°C).

  • Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for analysis (TLC, LC-MS).

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by one of the methods described in the FAQ section.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for the LAH reduction of nitriles.[2][5]

Materials:

  • 2-methoxy-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF in the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve 2-methoxy-4-cyanopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C.

  • Quenching: This step is highly exothermic and must be done with extreme care. Sequentially and slowly add:

    • Water (x mL, where x is the mass of LiAlH₄ in grams).

    • 15% NaOH solution (x mL).

    • Water (3x mL).

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite® and wash the solid with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify as needed.

Visual Diagrams

Synthetic Pathway and Side Reaction

G cluster_main Main Synthetic Route cluster_side Side Reaction Pathway A 2-Methoxy-4-cyanopyridine B [Imine Intermediate] A->B  Reduction Step 1  (e.g., H₂, Catalyst) C This compound (Primary Amine - Desired Product) B->C  Reduction Step 2 D (Secondary Amine Byproduct) C->D  Reacts with Imine Intermediate (B)  (Suppressed by NH₃)

Caption: Primary synthetic route and common side reaction.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Product Method Which method was used? Start->Method Catalytic Catalytic Hydrogenation Method->Catalytic Catalytic Chemical Chemical Reduction (LiAlH₄) Method->Chemical Chemical Cat_Q1 Was catalyst fresh/active? Catalytic->Cat_Q1 Chem_Q1 Was solvent anhydrous? Chemical->Chem_Q1 Cat_A1_No Use fresh catalyst. Handle under inert conditions. Cat_Q1->Cat_A1_No No Cat_Q2 Was H₂ pressure adequate? Cat_Q1->Cat_Q2 Yes Cat_A2_No Check for leaks. Increase pressure. Cat_Q2->Cat_A2_No No Cat_Q3 Was secondary amine observed? Cat_Q2->Cat_Q3 Yes Cat_A3_Yes Add NH₃/NH₄OH to reaction. Cat_Q3->Cat_A3_Yes Yes Chem_A1_No Use freshly dried solvent. Run under inert atmosphere. Chem_Q1->Chem_A1_No No Chem_Q2 Was LiAlH₄ stoichiometry sufficient? Chem_Q1->Chem_Q2 Yes Chem_A2_No Use 1.5-2.0 eq. of LiAlH₄. Chem_Q2->Chem_A2_No No Chem_Q3 Was quenching done at 0°C? Chem_Q2->Chem_Q3 Yes Chem_A3_No Perform quenching slowly at 0°C to avoid degradation. Chem_Q3->Chem_A3_No No

Caption: Decision tree for troubleshooting low reaction yields.

References

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  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P

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Technical Support Center: Purification of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. The inherent properties of this molecule, particularly the primary amine and pyridine nitrogen, necessitate a tailored approach to chromatography to achieve high purity and yield.

This document is structured into two main parts: a Troubleshooting Guide to address common problems encountered during purification, and a Frequently Asked Questions (FAQs) section for method development and optimization.

Troubleshooting Guide

The purification of this compound by standard silica gel chromatography is frequently complicated by strong interactions between the basic amine groups and the acidic silanol (Si-OH) groups on the silica surface.[1][2][3][4] This interaction is the primary cause of most purification issues, including severe peak tailing, low or no recovery, and poor resolution.

Below is a logical workflow to diagnose and resolve these common problems.

Troubleshooting_Workflow start Observe Chromatogram (TLC or Column) prob_tailing Problem: Severe Peak Tailing / Broadening start->prob_tailing prob_recovery Problem: Low or No Recovery start->prob_recovery prob_separation Problem: Poor Separation of Impurities start->prob_separation cause_silanol Primary Cause: Analyte interaction with acidic silanols prob_tailing->cause_silanol prob_recovery->cause_silanol Likely Cause sol_phase Solution 2: Change Stationary Phase prob_separation->sol_phase Consider sol_gradient Optimize Gradient Slope prob_separation->sol_gradient sol_solvents Change Solvent System (e.g., EtOAc/Hexanes to DCM/MeOH) prob_separation->sol_solvents sol_modifier Solution 1: Add a Basic Modifier to Mobile Phase (e.g., 0.5-2% Triethylamine or Ammonia in MeOH) cause_silanol->sol_modifier cause_silanol->sol_phase sol_rp Solution 3: Switch to Reverse-Phase cause_silanol->sol_rp phase_alumina Use Basic Alumina sol_phase->phase_alumina phase_amine Use Amine-Functionalized Silica sol_phase->phase_amine

Caption: Troubleshooting workflow for amine purification.

Question: My compound is showing severe peak tailing and I'm getting very low recovery after my silica gel column. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying basic amines like this compound on standard silica gel.

  • Causality: The root cause is a strong acid-base interaction between the lone pair of electrons on your compound's nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This secondary retention mechanism leads to a portion of your molecules being held too strongly, resulting in a "tailing" effect as they slowly bleed off the column. In severe cases, this binding is irreversible, causing a significant loss of material.[5]

  • Troubleshooting Steps:

    • Introduce a Competing Base (Mobile Phase Modification): The most straightforward solution is to add a small amount of a competing base to your mobile phase.[5][6][7] This base will "occupy" the acidic silanol sites, preventing your target compound from interacting with them.

      • Protocol: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% v/v of triethylamine (TEA) or a 7N solution of ammonia in methanol.[7][8]

      • Pro-Tip: Before running the column, pre-treat the silica by flushing it with your starting eluent containing the basic modifier until the eluent coming off the column is basic (test with pH paper).[6] This ensures all active sites are neutralized before you load your compound.

    • Change the Stationary Phase: If mobile phase modifiers are insufficient or undesirable for downstream applications, changing the stationary phase is a highly effective alternative.

      • Basic Alumina: Alumina is a basic stationary phase and is an excellent choice for purifying amines as it minimizes acidic interactions.[9][10]

      • Amine-Functionalized Silica (NH2-Silica): This is a modern alternative where the silica surface is bonded with aminopropyl groups, creating a basic surface that repels basic compounds, leading to excellent peak shapes.[5][11][12][13] This often allows for the use of simpler solvent systems like ethyl acetate/hexanes.[5][12]

    • Switch to Reverse-Phase Chromatography: For highly polar amines, reverse-phase (RP) chromatography can be an excellent option.[14]

      • Mechanism: In RP, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[15] To ensure good retention and peak shape for a basic compound, the mobile phase pH should be adjusted.

      • Protocol: Use a mobile phase of water and acetonitrile. To keep the amine protonated and minimize interactions with residual silanols on the C18 phase, add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[16] Alternatively, to run the amine in its free-base form, add a basic modifier like 0.1% TEA or ammonium hydroxide to raise the pH.[5]

Question: I am seeing multiple spots on my TLC plate even after the column, and my final product seems impure. How can I improve the separation?

Answer:

This indicates poor selectivity between your target compound and its impurities. The synthesis of related compounds often involves starting materials like 2-methyl-4-methoxypyridine derivatives or can produce isomeric byproducts.[17][18] Improving separation requires optimizing the chromatographic system's selectivity.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Change Solvent Strength (Gradient Optimization): If using a gradient, make it shallower. A slower increase in the polar solvent percentage over a larger column volume can resolve closely eluting compounds.

      • Change Solvent Selectivity: If you are using an ethyl acetate/hexanes system, switch to a dichloromethane/methanol system, or vice-versa. Different solvents interact with your compound and the stationary phase in different ways, which can dramatically alter the separation profile.

    • Change the Stationary Phase: As mentioned previously, switching from silica to alumina or an amine-functionalized phase changes the primary interaction mechanism and can significantly improve the separation of your target amine from less basic or neutral impurities.[12]

    • Ensure Proper Sample Loading: Overloading the column is a common cause of poor separation.[19] As a rule of thumb, the sample load should be 1-5% of the silica gel mass for a difficult separation. Dissolve your crude material in a minimal amount of solvent (preferably the mobile phase or a stronger solvent like DCM) and apply it to the column in a narrow band. For better results, consider dry loading by adsorbing your compound onto a small amount of silica gel before adding it to the column.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound?

A1: The optimal starting point depends on the scale of your purification and the available equipment. The following table provides validated starting points for both flash and preparative HPLC chromatography.

ParameterNormal-Phase Flash ChromatographyReverse-Phase Preparative HPLC
Stationary Phase Silica Gel (pre-treated) or Amine-Functionalized SilicaC18 Silica (5-10 µm)
Mobile Phase A Dichloromethane (DCM) or Hexanes/Ethyl AcetateWater + 0.1% Formic Acid (or 0.1% TEA)
Mobile Phase B Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Modifier 1% Triethylamine (TEA) in Mobile Phase BIncluded in aqueous phase (see above)
Recommended Gradient Start with 100% A, ramp to 10-15% B over 10-15 column volumes (CV)Start with 5-10% B, ramp to 50-70% B over 20-30 minutes
Detection TLC with UV (254 nm) and/or Ninhydrin stainUV at 254 nm and 270 nm
Q2: My compound is not UV active. How can I monitor the purification?

A2: While the pyridine ring in this compound should make it UV active, if you need an alternative or secondary visualization method for TLC, staining is very effective.

  • Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine to produce a distinct purple or pink spot.

  • Potassium Permanganate (KMnO4) Stain: This is a general stain that reacts with many functional groups and will show most organic compounds as yellow/brown spots on a purple background.

Q3: Can I use an acid/base workup to purify my compound instead of chromatography?

A3: Yes, a liquid-liquid acid/base extraction can be a very effective pre-purification or even a final purification step, especially for removing non-basic impurities.[7]

  • Protocol:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your basic amine will become protonated (forming a salt) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers.

    • Carefully basify the aqueous layer to a pH >10 with a base like 6 M NaOH while cooling in an ice bath. This deprotonates your amine, making it soluble in organic solvents again.

    • Extract the now basic aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the purified amine.[7]

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • LC Troubleshooting. Why Do Peaks Tail?. [Link]

  • LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • ResearchGate. (2017). Physical origin of peak tailing on C-18-bonded silica in reversed-phase liquid chromatography | Request PDF. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Columbia University. Column chromatography. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. [Link]

  • ACS Publications. (1981). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • University of Bath. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

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Technical Support Center: (2-Methoxypyridin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of derivatives of this versatile building block.

Introduction

This compound is a valuable primary amine in medicinal chemistry and materials science. Its structure combines a nucleophilic primary amine with a 2-methoxypyridine core, offering multiple reaction sites and opportunities for diverse functionalization. However, this reactivity also presents challenges in controlling selectivity and minimizing the formation of unwanted side products. This guide provides in-depth, field-proven insights to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is organized by common reaction types performed with this compound. Each subsection addresses specific side products and provides actionable troubleshooting advice.

N-Alkylation Reactions

N-alkylation is a fundamental transformation for introducing substituents onto the primary amine. However, it is often plagued by a lack of selectivity.

Question 1: I am trying to mono-alkylate this compound with an alkyl halide, but I'm observing significant amounts of di- and even tri-alkylated products. How can I improve the selectivity for the desired secondary amine?

Answer: This is a classic challenge in amine alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[1][2] This "runaway reaction" results in a mixture of products that can be difficult to separate.

Root Cause Analysis:

  • Increased Nucleophilicity: The electron-donating nature of the first alkyl group added to the amine increases the electron density on the nitrogen, making the resulting secondary amine a better nucleophile than the starting primary amine.

  • Stoichiometry Control is Insufficient: Simply using a 1:1 ratio of amine to alkylating agent is often not enough to prevent over-alkylation due to the faster rate of the second alkylation.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Considerations
Use a Large Excess of the Amine By significantly increasing the concentration of the primary amine relative to the alkylating agent, you increase the probability of the alkyl halide reacting with the starting material rather than the mono-alkylated product.This approach is most practical when this compound is readily available and inexpensive. The excess starting material will need to be removed during workup.
Slow Addition of the Alkylating Agent Adding the alkylating agent dropwise at a low temperature helps to maintain a low instantaneous concentration of the electrophile, favoring the initial reaction with the more abundant primary amine.This can be combined with using an excess of the amine for even better control.
Employ Reductive Amination This is often the most reliable method for controlled mono-alkylation. The amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot process avoids the issue of increasing nucleophilicity.[3][4]A wide variety of aldehydes and ketones can be used to introduce diverse substituents. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[3]

Experimental Protocol: Reductive Amination for Mono-Alkylation

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

N-Acylation Reactions

Acylation to form amides is generally a more controlled reaction than alkylation. However, side products can still arise under certain conditions.

Question 2: I am performing an acylation with an acid chloride and observing a significant amount of a di-acylated side product. How can I prevent this?

Answer: While less common than over-alkylation, over-acylation can occur, especially with highly reactive acylating agents or under forcing conditions. The initially formed amide is significantly less nucleophilic than the starting amine, which usually prevents a second acylation.[5] However, if a very strong base is used, it can deprotonate the amide, forming an amidate anion that can be acylated.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Considerations
Control Stoichiometry Use no more than one equivalent of the acylating agent.This is the most straightforward approach.
Choice of Base Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without deprotonating the product amide.Avoid strong bases like sodium hydride or organolithium reagents unless the intention is to form the di-acylated product.
Reaction Temperature Perform the reaction at a low temperature (e.g., 0 °C) to moderate the reactivity of the acylating agent.This gives more control over the reaction.
Stability of the 2-Methoxy Group

The 2-methoxy group on the pyridine ring is generally stable, but it can be susceptible to cleavage under certain conditions, leading to unwanted side products.

Question 3: After my reaction, which was run under acidic conditions, I isolated a product that appears to be the corresponding 2-pyridone derivative. What caused this?

Answer: The methoxy group of 2-methoxypyridine derivatives can be hydrolyzed to the corresponding pyridone under acidic conditions.[6] This is a known reaction pathway for this class of compounds.

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: The presence of a strong acid protonates the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by water leads to demethylation and formation of the more thermodynamically stable 2-pyridone tautomer.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Considerations
Avoid Strong Acids If possible, choose reaction conditions that are neutral or basic.If an acid is required, consider using a weaker acid or minimizing the reaction time and temperature.
Anhydrous Conditions If acidic conditions are unavoidable, ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis.Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 4: I am using a strong nucleophile in my reaction and I am seeing evidence of demethylation. Is this possible?

Answer: Yes, demethylation of methoxypyridines can also be achieved using strong nucleophiles, particularly soft nucleophiles like thiolates.[7] This proceeds via an SN2 mechanism where the nucleophile attacks the methyl group.

Troubleshooting Strategies:

StrategyMechanism of ActionKey Considerations
Choice of Nucleophile If demethylation is a problem, consider using a harder, less nucleophilic reagent if the desired reaction chemistry allows.This is highly dependent on the specific transformation being performed.
Temperature Control SN2 reactions are temperature-dependent. Running the reaction at a lower temperature may disfavor the demethylation pathway.This may also slow down the desired reaction, so optimization is key.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of common side products.

G cluster_alkylation N-Alkylation Pathways start_alk This compound (Primary Amine) prod_mono Mono-alkylated Product (Secondary Amine) start_alk->prod_mono + R-X prod_di Di-alkylated Product (Tertiary Amine) prod_mono->prod_di + R-X (Faster)

Caption: Over-alkylation side reaction pathway.

G cluster_hydrolysis Hydrolysis Side Reaction start_hydro 2-Methoxy-Pyridine Derivative pyridone 2-Pyridone Derivative start_hydro->pyridone H₃O⁺

Caption: Acid-catalyzed hydrolysis of the 2-methoxy group.

Summary of Common Side Products and Mitigation Strategies

Reaction TypeCommon Side Product(s)Primary CauseRecommended Mitigation Strategy
N-Alkylation Di- and tri-alkylated aminesIncreased nucleophilicity of the alkylated product.[1][2]Use a large excess of the starting amine or, preferably, switch to a reductive amination protocol.[3][4]
N-Acylation Di-acylated amineUse of a strong base that deprotonates the amide product.Use a non-nucleophilic, sterically hindered base like triethylamine and control stoichiometry.
General 2-Pyridone derivativeAcid-catalyzed hydrolysis of the 2-methoxy group.[6]Avoid strongly acidic and aqueous conditions.
General Demethylated productNucleophilic attack on the methyl group by strong, soft nucleophiles.[7]Use harder nucleophiles if possible and maintain low reaction temperatures.

References

  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Process for the production of 2-hydroxypyridine. (1990).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. [Link]

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amide Bond Formation. As a cornerstone reaction in organic synthesis, the creation of an amide bond is fundamental to the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] However, what appears to be a straightforward condensation can be fraught with challenges, from low yields to complex side reactions.

This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during amide coupling reactions in a direct question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction shows very low or no conversion to the desired amide. What are the primary causes?

Answer: Low or no yield is one of the most common issues and typically points to a failure in one of the core steps of the reaction. Several factors can be at play.[3]

  • Inefficient Carboxylic Acid Activation: The first step in most modern amide couplings is the conversion of the carboxylic acid into a more electrophilic "active ester" intermediate.[4] If the coupling reagent is not reactive enough, is used in stoichiometric insufficiency, or degrades due to moisture, this activation will be incomplete.[3]

  • Deactivation of the Amine Nucleophile: The amine must have a lone pair of electrons available to attack the activated carboxylic acid. A common pitfall is an acid-base reaction between the amine and the starting carboxylic acid, which forms an ammonium salt.[5] This protonates the amine, rendering it non-nucleophilic and halting the reaction.[3] This is why a non-nucleophilic base (e.g., DIPEA, triethylamine) is crucial.

  • Steric Hindrance: Bulky functional groups near the reacting centers of either the carboxylic acid or the amine can physically block the components from approaching each other.[3][6] This is a frequent challenge with α,α-disubstituted amino acids or ortho-substituted anilines.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species is highly reactive and susceptible to hydrolysis. The presence of water in the reaction, from wet solvents or reagents, can quench this intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[3] The use of anhydrous solvents and reagents is critical.[7]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and concentration can dramatically impact reaction rates. For instance, a solvent that poorly solubilizes one of the starting materials will impede the reaction.

Use the following decision tree to diagnose the root cause of low conversion.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckActivation Was an active ester intermediate observed (e.g., by LC-MS)? Start->CheckActivation NoActivation Problem: Inefficient Acid Activation CheckActivation->NoActivation No ActivationOK Problem: Amine Reactivity or Steric Hindrance CheckActivation->ActivationOK Yes SolutionActivation Solution: 1. Increase equivalents of coupling reagent. 2. Switch to a more potent reagent (e.g., HATU, COMU). 3. Ensure anhydrous conditions. NoActivation->SolutionActivation SolutionAmine Solution: 1. Increase equivalents of base (DIPEA). 2. For hindered substrates, switch to acyl fluoride protocol or use TCFH. 3. Increase temperature or reaction time. ActivationOK->SolutionAmine

Caption: A logical troubleshooting flowchart for low-yield amide synthesis.

Category 2: Presence of Significant Side Products

Question: My LC-MS shows the desired product mass, but also significant impurities. What are the most common side reactions?

Answer: The formation of side products compromises yield and complicates purification. The most prevalent issues are racemization and reactions involving the coupling reagent itself.

  • Racemization: This is the loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid, a critical issue in peptide synthesis.[8] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is acidic and can be removed by a base, leading to a loss of chirality.[8]

    • Mitigation: To suppress racemization, use coupling additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[3][9] These additives rapidly trap the activated acid to form an active ester that is less prone to oxazolone formation.[4] Additionally, running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize racemization.[3]

Racemization_Pathway L_AminoAcid L-Amino Acid Derivative (Chiral Center Intact) Activation Activation with Coupling Reagent L_AminoAcid->Activation Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activation->Oxazolone Base Base abstracts α-proton Oxazolone->Base Protonation Reprotonation Oxazolone->Protonation Base->Oxazolone (Reversible) Racemic Racemic Mixture of L- and D-Amide Products Protonation->Racemic

Sources

Technical Support Center: Synthesis of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions but to explain the underlying causality, ensuring your experimental success.

Synthetic Overview: The Primary Challenge

The most prevalent synthetic route to this compound involves the reduction of the nitrile group of 2-methoxy-4-cyanopyridine. While seemingly straightforward, the presence of the pyridine ring and the methoxy group introduces specific challenges that can lead to low yields, difficult purifications, and reaction failures. This guide will address these issues head-on.

Diagram 1: General Synthesis Pathway

Synthesis_Pathway Start 2-Chloro-4-cyanopyridine Precursor 2-Methoxy-4-cyanopyridine Start->Precursor  NaOCH3, MeOH/Dioxane, Reflux [2] Product This compound Precursor->Product  Reduction (e.g., LiAlH4 or Raney Ni/H2) [8, 16] Troubleshooting_Workflow cluster_raney Raney Ni Issues cluster_lah LiAlH4 Issues cluster_purification Purification Solutions Start Start Nitrile Reduction Check_Conversion Low/No Conversion? Start->Check_Conversion Workup_Issue Difficult Work-up? Check_Conversion->Workup_Issue No Catalyst_Activity Check Catalyst Activity (Use fresh catalyst) Check_Conversion->Catalyst_Activity Yes (Raney Ni) Purification_Issue Purification Problems? Workup_Issue->Purification_Issue No Fieser_Workup Use Fieser Work-up Workup_Issue->Fieser_Workup Yes (LiAlH4) Success Successful Synthesis Purification_Issue->Success No Mobile_Phase_Modifier Add Base to Eluent (e.g., TEA) Purification_Issue->Mobile_Phase_Modifier Yes Catalyst_Loading Increase Catalyst Loading Catalyst_Activity->Catalyst_Loading Hydrogen_Pressure Increase H2 Pressure Catalyst_Loading->Hydrogen_Pressure Hydrogen_Pressure->Workup_Issue Rochelle_Salt Use Rochelle's Salt Fieser_Workup->Rochelle_Salt Rochelle_Salt->Purification_Issue Basic_Alumina Use Basic Alumina Mobile_Phase_Modifier->Basic_Alumina Boc_Protect Boc Protection Strategy Basic_Alumina->Boc_Protect Boc_Protect->Success

preventing decomposition of (2-Methoxypyridin-4-yl)methanamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile building block. Our goal is to help you anticipate and overcome challenges related to the stability and reactivity of this compound, ensuring the success of your synthetic endeavors.

Understanding the Molecule: Key Stability Considerations

This compound is a valuable reagent, but its structure presents unique stability challenges. The primary amine is a potent nucleophile, susceptible to a variety of reactions, while the 2-methoxypyridine ring can also participate in or be affected by certain reaction conditions. Understanding these potential issues is the first step toward preventing unwanted side reactions and decomposition.

The primary amine is prone to oxidation, over-alkylation, and other side reactions common to nucleophilic amines. The pyridine nitrogen can also be quaternized, and the methoxy group can be susceptible to cleavage under strongly acidic or certain nucleophilic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a typical reaction?

A1: The two main points of instability are the primary amine and the 2-methoxy group on the pyridine ring. The primary amine is susceptible to oxidation, especially in the presence of air and certain metal catalysts, leading to imine formation or other degradation products. It can also undergo multiple additions in alkylation reactions if stoichiometry is not carefully controlled. The 2-methoxy group is generally stable but can be cleaved under harsh acidic conditions or with strong nucleophiles, which can be an issue in deprotection steps or when using reagents like organolithiums.[1]

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause?

A2: The formation of dark, insoluble materials often points to oxidation of the amine. This can be exacerbated by prolonged reaction times at elevated temperatures, exposure to air (oxygen), or the presence of certain metal catalysts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents.

Q3: My purification by silica gel chromatography is resulting in low yields and streaking of the product on the TLC plate. How can I improve this?

A3: Primary amines, like the one in this compound, are known to interact strongly with the acidic silica gel, leading to poor separation and potential on-column decomposition. To mitigate this, you can pre-treat your silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent) or use a deactivated silica gel. Alternatively, other purification techniques such as crystallization or distillation (if the product is thermally stable) could be explored.

Q4: Can I use strong bases like n-butyllithium with this compound?

A4: The use of strong organometallic bases like n-butyllithium is generally not recommended without protection of the primary amine. The acidic N-H proton will be readily deprotonated, consuming your base and potentially leading to undesired side reactions. If deprotonation of another part of the molecule is desired, the amine must be protected first.

Troubleshooting Guide: Common Reaction Issues

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in N-acylation 1. Incomplete reaction due to steric hindrance or insufficient activation of the carboxylic acid. 2. Decomposition of the starting material or product under the reaction conditions. 3. Formation of di-acylated or other side products.1. Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). 2. Perform the reaction at a lower temperature and under an inert atmosphere. 3. Use a slight excess of the amine relative to the acylating agent.
Over-alkylation in N-alkylation reactions The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation.1. Use a significant excess of the amine (at least 2-3 equivalents) relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Consider using a protecting group on the amine to allow for mono-alkylation, followed by deprotection.
Unexpected cleavage of the 2-methoxy group The use of strong nucleophiles (e.g., certain organometallics) or harsh acidic conditions during workup or a subsequent step.1. Avoid strong nucleophiles if possible, or perform the reaction at a very low temperature. 2. Use milder acidic conditions for workup (e.g., saturated ammonium chloride solution instead of strong mineral acids). 3. If harsh conditions are unavoidable, consider if the methoxy group is essential for the final product or if it can be re-installed later.
Product is unstable during workup The free amine may be sensitive to air or prolonged exposure to acidic/basic aqueous solutions.1. Minimize the time the product is in the aqueous phase. 2. Work under an inert atmosphere, even during the extraction and solvent removal steps. 3. Consider immediate protection of the amine after the reaction is complete and before purification.

Experimental Protocol: Protective N-Boc Acylation

To prevent decomposition and side reactions of the primary amine during subsequent synthetic steps, protection is often the most robust strategy. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions.[2]

Objective: To protect the primary amine of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and add more DCM/THF if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If further purification is required, it can be purified by flash column chromatography on silica gel.

Visualizing Troubleshooting and Protection Strategies

The following diagrams illustrate the decision-making process for troubleshooting decomposition issues and the concept of orthogonal protection.

Troubleshooting_Decomposition cluster_causes Potential Causes cluster_solutions Solutions start Reaction with this compound issue Decomposition or Low Yield Observed? start->issue oxidation Oxidation of Amine issue->oxidation Yes over_alkylation Over-alkylation/-acylation issue->over_alkylation methoxy_cleavage Methoxy Group Cleavage issue->methoxy_cleavage purification_loss Loss during Purification issue->purification_loss inert_atm Use Inert Atmosphere (N2/Ar) oxidation->inert_atm protect_amine Protect Amine (e.g., Boc, Cbz) over_alkylation->protect_amine mild_conditions Use Milder Reagents/Conditions methoxy_cleavage->mild_conditions deactivated_silica Use Deactivated Silica Gel purification_loss->deactivated_silica end Successful Reaction inert_atm->end protect_amine->end mild_conditions->end deactivated_silica->end

Caption: Troubleshooting workflow for decomposition issues.

Orthogonal_Protection cluster_protection Protection cluster_deprotection Orthogonal Deprotection molecule This compound with another functional group (e.g., -OH) boc_protection Protect Amine with Boc (Base Stable) molecule->boc_protection tbdms_protection Protect -OH with TBDMS (Acid Stable) molecule->tbdms_protection protected_molecule Doubly Protected Intermediate boc_protection->protected_molecule tbdms_protection->protected_molecule acid_deprotection Acidic Conditions (e.g., TFA) Removes Boc group protected_molecule->acid_deprotection fluoride_deprotection Fluoride Source (e.g., TBAF) Removes TBDMS group protected_molecule->fluoride_deprotection final_product1 Deprotected Amine acid_deprotection->final_product1 final_product2 Deprotected Hydroxyl fluoride_deprotection->final_product2

Caption: Concept of orthogonal protection.

References

  • Kim, J., & Kim, B. (2012). Chemoselective Demethylation of Methoxypyridine. Bulletin of the Korean Chemical Society, 33(11), 3793-3796.
  • Zoltewicz, J. A., & Sale, A. A. (1973). Cleavage of Pyridyl Methyl Ethers and Reactions of 2-, 3-, and 4-Methoxypyridines and 2- and 4-Methoxy-N-methylpyridinium Iodides with Sodium Methoxide in Methanol. The Journal of Organic Chemistry, 38(18), 3243-3248.
  • Asymmetric Cat. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

troubleshooting guide for reactions involving (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (2-Methoxypyridin-4-yl)methanamine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during the use of this versatile reagent. The following information is curated to provide expert-backed, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the ideal storage conditions for this compound and its dihydrochloride salt?

Answer: Both the free base and its dihydrochloride salt should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, a refrigerated environment (2-8°C) is recommended, protected from light.[3] The compound, particularly in its free base form, can be sensitive to air and moisture, so handling under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for reactions requiring anhydrous conditions. Some suppliers note that the compound is hygroscopic, air, and light-sensitive.

Question: What are the main safety precautions to consider when working with this compound?

Answer: this compound and its salts are classified as irritants. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][4] The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5] In case of contact, rinse the affected area thoroughly with water.[2][4]

Physicochemical Properties
PropertyThis compoundThis compound dihydrochloride
Molecular Formula C₇H₁₀N₂OC₇H₁₂Cl₂N₂O
Molecular Weight 138.17 g/mol [5][6]211.09 g/mol [7]
CAS Number 148900-69-0[3]1029689-75-5[7]
Appearance Not specified, likely an oil or low-melting solidSolid
Boiling Point 240.6 °C at 760 mmHg[3]Not available

Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered in reactions involving this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am performing an amide coupling reaction with this compound and a carboxylic acid, but I am observing a low yield of the desired amide. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in amide coupling reactions are a frequent challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of both the amine and the carboxylic acid is paramount. Impurities in the amine can include residual solvents from its synthesis or degradation products.

    • Recommendation: Ensure the this compound is of high purity. If necessary, purify it by distillation or column chromatography. The carboxylic acid should also be pure and dry.

  • Choice of Coupling Reagents: The selection of the coupling reagent and any additives is critical.

    • Recommendation: A variety of coupling reagents can be employed. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine). For challenging couplings, phosphonium-based reagents like BOP or PyBOP can be more effective.

  • Reaction Conditions: Solvent, temperature, and reaction time play a significant role.

    • Recommendation: Use an appropriate anhydrous aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN). The reaction is typically run at room temperature, but gentle heating may be required for less reactive partners. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up and Purification: Improper work-up can lead to product loss.

    • Recommendation: A standard aqueous work-up is often used to remove the coupling reagents and byproducts. Washing with a dilute acid (e.g., 1M HCl) will remove unreacted amine, and washing with a dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid. Purification is typically achieved by column chromatography on silica gel.

Issue 2: Side Reactions and Impurity Formation

Question: I am observing unexpected side products in my reaction involving this compound. What are some common side reactions to be aware of?

Answer: The structure of this compound presents several possibilities for side reactions:

  • Reaction with Dichloromethane (DCM): Pyridine derivatives can react with DCM, especially in the presence of a nucleophile or upon prolonged heating, to form bispyridinium adducts.[8]

    • Recommendation: If using DCM as a solvent, it is advisable to use it freshly distilled and to avoid prolonged reaction times at elevated temperatures.[8] If side products are observed, consider switching to a different solvent like THF or ACN.

  • Over-alkylation/acylation: The primary amine is nucleophilic and can potentially react more than once if the electrophile is highly reactive or used in large excess.

    • Recommendation: Use a controlled stoichiometry of your electrophile. Adding the electrophile slowly to the reaction mixture can also help to minimize over-reaction.

  • Reactivity of the Pyridine Ring: While the pyridine ring is generally considered electron-deficient and less reactive towards electrophiles than benzene, the methoxy group is an activating group.[9] However, electrophilic aromatic substitution is still generally difficult with pyridines.[9] Nucleophilic aromatic substitution (SNAr) is more common, especially with a good leaving group on the ring.

    • Recommendation: Be mindful of the reaction conditions. Strong nucleophiles could potentially displace the methoxy group, although this is less likely under standard reaction conditions.

Issue 3: Challenges in Product Isolation and Purification

Question: I am having difficulty isolating my product, which contains the (2-Methoxypyridin-4-yl)methylamino moiety. It seems to be very polar and water-soluble.

Answer: The basic nitrogen of the pyridine ring and the potential for hydrogen bonding can make compounds containing this scaffold quite polar and water-soluble, which can complicate extraction and purification.

  • Extraction:

    • Recommendation: During aqueous work-up, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). Sometimes, multiple extractions are necessary. If the product is still in the aqueous layer, acidifying the aqueous layer to a pH of 2-3 can protonate the pyridine nitrogen, forming a salt which may be less soluble in the organic phase.[10] Conversely, basifying the aqueous layer can help extract the free base into the organic layer.

  • Column Chromatography:

    • Recommendation: For polar compounds, a more polar eluent system will be required for column chromatography. A common choice is a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent streaking of basic compounds on the silica gel column.

Experimental Protocols

General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Amide Coupling

Caption: A flowchart for troubleshooting low yields in amide coupling reactions.

Potential Side Reaction with Dichloromethane

Caption: A simplified diagram showing the potential reaction of a pyridine derivative with DCM.

References

  • Puzzling Pyridine Problem Probed - ChemistryViews. (2010, June 7). Retrieved from [Link]

  • (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem. (n.d.). Retrieved from [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 23). Retrieved from [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024, September 24). Retrieved from [Link]

  • (3-Methoxypyridin-2-yl)methanamine hydrochloride | CAS 1588441-00-2. (n.d.). Retrieved from [Link]

  • 161 questions with answers in PYRIDINES | Science topic - ResearchGate. (n.d.). Retrieved from [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).
  • This compound dihydrochloride | C7H12Cl2N2O - PubChem. (n.d.). Retrieved from [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

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Technical Support Center: Large-Scale Purification of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An essential pharmaceutical intermediate, (2-Methoxypyridin-4-yl)methanamine, requires robust and scalable purification strategies to ensure the highest quality for downstream applications. As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals. It is structured in a question-and-answer format to directly address common challenges and offer field-proven solutions for large-scale purification.

Part 1: Foundational Knowledge & Initial Troubleshooting - FAQs

This section addresses fundamental questions regarding the physicochemical properties of this compound and how they dictate the choice and optimization of purification techniques.

Q1: What are the key chemical properties of this compound that affect its purification?

A1: Understanding the molecule's structure is paramount. This compound possesses two key basic centers: the pyridine ring nitrogen and the primary aminomethyl group. The pKa of the pyridine nitrogen is lowered by the electron-withdrawing effect of the 2-methoxy group, making it less basic than pyridine itself.[1][2] However, the primary amine is a stronger base. This dual basicity governs its behavior:

  • Solubility: The compound is a basic amine, making it highly soluble in acidic aqueous solutions due to salt formation. It will have higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.

  • Chromatographic Interaction: The basic nitrogens will strongly interact with acidic stationary phases like silica gel, leading to significant peak tailing.[3]

  • Stability: Amines can be susceptible to oxidation and degradation, especially at elevated temperatures. The methoxypyridine ring is generally stable but can be sensitive to strong acids.

Q2: My crude material is a dark, oily residue. What is the best first step for purification on a large scale?

A2: For an impure, oily product, a multi-step approach is recommended, starting with a bulk, non-chromatographic method to remove major impurities before final polishing.

  • Acid-Base Extraction: This is an excellent initial step. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to pH >10 and extract the purified amine back into an organic solvent.[4]

  • Crystallization/Salt Formation: If the free base is difficult to crystallize, consider forming a salt (e.g., the dihydrochloride).[5][6] Salts of amines often have much higher crystallinity and can be purified effectively by recrystallization from a suitable solvent system like ethanol/ether or isopropanol/water.

A general workflow for initial purification is outlined below.

G cluster_0 Initial Purification Workflow crude Crude Oily Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve acid_wash Acid Wash (e.g., 1M HCl) Separates Basic Product from Neutral/Acidic Impurities dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers aqueous_layer Aqueous Layer (Contains Protonated Product) separate_layers->aqueous_layer Product organic_impurities Organic Layer (Contains Impurities) separate_layers->organic_impurities Impurities basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_layer->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry & Concentrate (e.g., MgSO₄, Roto-Evaporation) extract->dry_concentrate purified_base Purified Free Base dry_concentrate->purified_base

Caption: Initial acid-base extraction workflow.

Part 2: Troubleshooting Guide by Purification Technique

Section 2.1: Crystallization

Q3: I have low yield after recrystallization. What are the common causes and solutions?

A3: Low recrystallization yield is typically caused by one of two issues: either the product is too soluble in the chosen solvent, or the crystallization conditions are not optimal.

CauseTroubleshooting Steps
High Product Solubility 1. Solvent Screening: Test a range of solvents with varying polarities. An ideal single solvent system dissolves the product when hot but has very low solubility when cold.[7] 2. Anti-Solvent Addition: Use a binary solvent system. Dissolve the product in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., heptane, diethyl ether, water) until turbidity persists. Re-heat to clarify and then cool slowly.
Suboptimal Cooling 1. Slow Cooling: Crash cooling often leads to fine, impure crystals and losses. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.[8] 2. Seeding: Add a few seed crystals of pure product to the supersaturated solution to initiate controlled crystal growth.
Incorrect Concentration The initial solution may be too dilute. Concentrate the solution by removing some solvent before cooling to ensure it is saturated at the higher temperature.

Q4: The purity of my material did not improve after crystallization. Why?

A4: This indicates that impurities are co-crystallizing with your product. This can happen if the impurities have very similar structures and solubilities or if they are trapped within the crystal lattice (occlusion).

  • Solution 1: Change the Solvent System. Impurities may have different solubility profiles in different solvents. Switching from, for example, an alcohol-based system to an ester/hydrocarbon system can leave different impurities behind in the mother liquor.

  • Solution 2: Perform a "Hot Filtration". If impurities are insoluble in the hot solvent, they must be removed before cooling. Dissolve the crude product in the minimum amount of hot solvent and quickly filter the hot solution through a pre-heated funnel to remove insoluble matter.[9]

  • Solution 3: Charcoal Treatment. If the impurities are colored, high molecular weight by-products, add a small amount of activated charcoal to the hot solution, stir for 5-15 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.

Section 2.2: Large-Scale Chromatography

Q5: I am seeing severe peak tailing during silica gel chromatography. How can I achieve a symmetrical peak shape?

A5: This is the most common issue for basic compounds like yours on standard silica gel.[3] The basic amine groups interact strongly with acidic silanol groups on the silica surface, causing a secondary retention mechanism that leads to tailing.

  • Mobile Phase Modification: The most effective solution is to add a competing base to your mobile phase to saturate the acidic silanol sites. Add 0.5-1% triethylamine (TEA) or ammonia to your eluent (e.g., Heptane/Ethyl Acetate + 1% TEA). The competing base will preferentially bind to the silanols, allowing your compound to elute with a symmetrical peak shape.[3]

  • Use of Deactivated Silica: For large-scale purifications, consider using silica gel that has been treated with a base (e.g., "basified silica") or end-capped silica, which has fewer free silanol groups.

  • Alternative Stationary Phases: If tailing persists, switching to a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column may be necessary.

G cluster_0 Troubleshooting Peak Tailing start Asymmetrical (Tailing) Peak Observed decision1 Is Mobile Phase Modified? start->decision1 add_base Add Competing Base (e.g., 1% Triethylamine) to Mobile Phase decision1->add_base No decision2 Is Silica Gel Standard? decision1->decision2 Yes add_base->decision2 use_deactivated Switch to Deactivated Silica (e.g., Basified or End-Capped) decision2->use_deactivated Yes switch_phase Switch Stationary Phase (e.g., Alumina, C18) decision2->switch_phase No use_deactivated->switch_phase end Symmetrical Peak Achieved switch_phase->end

Caption: Decision tree for fixing peak tailing.

Q6: My product recovery from the column is low. Where is it going?

A6: Low recovery suggests your product is irreversibly binding to the column or degrading during the purification process.

  • Irreversible Binding: This is common with highly basic compounds on untreated silica. The product can bind so strongly to acidic sites that it won't elute even with highly polar solvents. The solution is the same as for peak tailing: add a competing base like triethylamine to the mobile phase to displace the product.

  • On-Column Degradation: Silica gel is acidic and can cause degradation of sensitive compounds. To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or there is significant streaking, your compound is likely degrading on the silica. In this case, you must switch to a more inert stationary phase like neutral alumina or consider a non-chromatographic method.

Section 2.3: Distillation and Drying

Q7: Can I purify this compound by distillation?

A7: Direct distillation is possible but requires careful consideration. The boiling point will be relatively high due to the molecular weight and hydrogen bonding capability of the amine.

  • Technique: Vacuum distillation is required to lower the boiling point and prevent thermal degradation. A typical procedure would involve distilling the purified free base obtained from an acid-base extraction.

  • Risks: Amines can be sensitive to heat and air. Prolonged heating, even under vacuum, can lead to discoloration and the formation of degradation by-products.

  • Recommendation: Use distillation as a bulk purification step to remove non-volatile impurities or residual high-boiling solvents. It is less effective for removing structurally similar, volatile impurities.[10][11] Final purity is often best achieved through crystallization of the distilled product or its salt.

Q8: How do I effectively remove residual solvents after purification?

A8: Removing the final traces of solvent is a critical drying step.[10]

  • High-Boiling Solvents (e.g., Toluene, DMF): If your product is a solid, you can perform a "solvent swap." Dissolve the product in a low-boiling solvent (e.g., dichloromethane) and re-concentrate on a rotary evaporator. Repeat 2-3 times. The lower-boiling solvent will form an azeotrope with the high-boiling residual solvent, aiding its removal.

  • Water: If the product is an oil, dissolve it in a solvent that forms an azeotrope with water (e.g., toluene) and concentrate on a rotary evaporator. For solids, drying in a vacuum oven (40-50°C) over a desiccant like P₂O₅ is highly effective.

  • Standard Solvents (e.g., Ethyl Acetate, Heptane): Drying the product under high vacuum for several hours, with gentle heating if the compound is thermally stable, is usually sufficient.

Part 3: Experimental Protocols

Protocol 1: Large-Scale Recrystallization via Anti-Solvent Addition
  • Dissolution: In a appropriately sized reactor, dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., isopropanol, ~3-5 volumes).

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a filter aid like Celite.

  • Anti-Solvent Addition: While maintaining a warm temperature, slowly add an anti-solvent (e.g., heptane, ~5-10 volumes) with stirring until the solution becomes persistently cloudy.

  • Clarification: Re-heat the mixture slightly until it becomes a clear solution again.

  • Cooling & Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. The product should begin to crystallize. For maximum yield, cool the mixture further using an ice bath or chiller.

  • Isolation: Collect the crystals by filtration, washing with a small amount of cold anti-solvent.[9]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Preparative Flash Chromatography with Base Additive
  • Column Packing: Dry-pack a column with an appropriate amount of silica gel (typically 50-100x the weight of crude material). Wet the column with the initial mobile phase (e.g., 95:5 Heptane/Ethyl Acetate + 1% Triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product (e.g., slowly increasing the percentage of Ethyl Acetate).

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine will also be removed during this step.

Part 4: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: this compound and its salts are irritants to the skin, eyes, and respiratory system.[6][12] Handle in a well-ventilated area or a chemical fume hood.[6] Avoid creating dust if handling the solid salt form.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
  • ChemicalBook. (2025). (2Methoxypyridin-4-yl)methanamine dihydrochloride - Safety Data Sheet.
  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
  • AK Scientific, Inc. (n.d.). 2-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Safety Data Sheet.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • PubChem. (n.d.). This compound (C7H10N2O).
  • PubChem. (n.d.). (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761.
  • NIH. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • NIH. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R.

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Technical Support Center: Analytical Methods for Impurities in (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (2-Methoxypyridin-4-yl)methanamine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting and quantifying impurities, structured in a practical question-and-answer format to address common challenges encountered during analysis.

Section 1: Introduction & General FAQs

Q1: Why is impurity profiling of this compound critical in drug development?

A1: Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance must be identified, reported, and qualified.[1][2][3] Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[4] For a molecule like this compound, which serves as a key building block in active pharmaceutical ingredients (APIs), rigorous control of its purity is essential to ensure the quality and safety of the resulting medicine. The ICH guidelines establish specific thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[5]

Q2: What are the common classes of impurities I should expect for this compound?

A2: Impurities are broadly categorized by the ICH as organic, inorganic, and residual solvents.[2][5] For this compound, a synthetic intermediate, you should anticipate:

  • Organic Impurities: These are the most common and structurally similar impurities. They include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the manufacturing process.

    • Intermediates: Partially reacted molecules that were not fully converted to the final product.

    • Degradation Products: Formed during storage or manufacturing due to exposure to light, heat, or acid/base conditions. An acid-catalyzed decomposition of a similar pyridine-containing intermediate has been documented, suggesting this is a plausible degradation pathway.[6]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, and catalysts.[4][5]

  • Residual Solvents: Organic or inorganic liquids used during synthesis and purification.[2][5] Their control is specifically addressed in the ICH Q3C guidelines.

Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) - Troubleshooting & Guide

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separating and quantifying non-volatile organic impurities in pharmaceutical substances like this compound.

Impurity Analysis Workflow: HPLC/UPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification & Reporting Sample Prepare Sample (e.g., 0.5 mg/mL in Diluent) HPLC Inject on HPLC/UPLC System Sample->HPLC Screen Initial Method Screening (Gradient Elution) HPLC->Screen Optimize Method Optimization (Resolve Critical Pairs) Screen->Optimize Poor Resolution? Quant Quantify Impurities (Area % or vs. Standard) Screen->Quant Good Separation Optimize->Quant Report Report Impurities > Reporting Threshold (e.g., 0.05%) Quant->Report TailingTroubleshooting Start Peak Tailing Observed CheckConc Is Sample Concentration Too High? (> 1 mg/mL) Start->CheckConc CheckMP Is Mobile Phase pH Appropriate? CheckConc->CheckMP No Sol_ReduceConc Solution: Reduce Concentration or Injection Volume CheckConc->Sol_ReduceConc Yes CheckColumn Is the Column Old or Contaminated? CheckMP->CheckColumn Yes (pH < 3) Sol_AdjustMP Solution: Lower pH (e.g., 0.1% TFA) or Increase Buffer Strength CheckMP->Sol_AdjustMP No (pH > 5) Sol_Flush Solution: Flush Column or Replace with a New/End-capped Column CheckColumn->Sol_Flush Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

  • Causality: At neutral or acidic pH, the primary amine group (-NH2) becomes protonated (-NH3+). This positive charge can interact strongly with negatively charged, deprotonated silanol groups (Si-O-) on the column's stationary phase. This "sticking" interaction slows a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Lower Mobile Phase pH: Add a strong acid like trifluoroacetic acid (TFA) at 0.1% or use a lower pH buffer (pH 2.5-3). This protonates the silanol groups (Si-OH), effectively neutralizing their negative charge and minimizing the unwanted ionic interaction.

    • Increase Buffer Strength: A higher concentration of buffer ions (e.g., 25-50 mM ammonium formate) can compete with the analyte for the active sites, masking the silanol interactions.

    • Use a Modern, End-capped Column: Choose a high-purity silica column that has been thoroughly "end-capped." This process chemically treats the silica to minimize the number of accessible free silanols.

    • Reduce Sample Load: Overloading the column can saturate the primary retention sites, forcing excess analyte to interact with the secondary silanol sites, causing tailing. Try reducing the injection volume or sample concentration.

Q4: I am struggling to resolve a critical impurity pair. What steps can I take to improve resolution?

A4: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), or retention (k).

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or a mixture). The different hydrogen-bonding properties of methanol can significantly alter selectivity for polar compounds.

  • Adjust Mobile Phase pH: Small changes in pH around the pKa of the analytes can dramatically alter their retention and selectivity. For pyridine-based compounds with pKa values typically around 5-6, adjusting the pH between 3 and 7 can be highly effective. [7][8]* Change Column Chemistry: If mobile phase adjustments are insufficient, change the stationary phase. A phenyl-hexyl column, for instance, offers pi-pi interactions with the pyridine ring, providing a completely different selectivity mechanism than a standard C18 column. For very polar or hydrophilic isomers, specialized columns that work on hydrogen-bonding interactions can provide unique separation. [9]* Optimize Temperature: Varying the column temperature between 25°C and 50°C can sometimes reverse the elution order of closely eluting peaks.

  • Decrease Gradient Slope: For gradient methods, making the gradient shallower (e.g., 0.5% B/min instead of 2% B/min) around the elution time of the critical pair will increase the time they spend separating on the column, often improving resolution.

Section 3: Gas Chromatography (GC) - Troubleshooting & Guide

GC is typically a secondary technique for this compound, best suited for analyzing volatile starting materials or potential volatile impurities (e.g., residual solvents). Direct analysis of the primary amine can be challenging.

Q5: When should I consider using GC for impurity analysis of this compound?

A5: GC is the preferred method for analyzing residual solvents, as mandated by ICH Q3C. It can also be effective for volatile, thermally stable starting materials or by-products that may be present. However, HPLC is generally superior for non-volatile, polar, and thermally labile compounds like the main analyte and its structurally similar impurities. [10]

Q6: How can I overcome issues with peak tailing and low response for this primary amine in GC?

A6: The primary amine and the nitrogen on the pyridine ring are highly active and will interact strongly with any active sites (silanols) in the GC system, leading to severe peak tailing, poor sensitivity, and even complete loss of the analyte. [11][12]

  • Use a Base-Deactivated System: This is the most critical factor.

    • Inlet Liner: Use a base-deactivated glass wool liner. Active sites in the hot inlet are a major source of analyte loss and peak tailing. [12] * Column: Use a specialized base-deactivated column (e.g., Rtx-5 Amine, DB-WAX). These columns have a surface treatment that minimizes interaction with basic compounds.

  • Derivatization: If a base-deactivated system is still insufficient, you can chemically modify the amine to make it less polar and more volatile. Silylation (e.g., with BSTFA) is a common technique that replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups.

  • Check for System Contamination: Amines are "sticky" and can contaminate the system over time. If you see worsening performance, bake out the column and clean the inlet and detector according to the manufacturer's instructions. [13][14]High injector temperatures can also cause septum bleed, which can interfere with analysis. [15]

Section 4: Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the definitive technique for identifying unknown impurities.

Q7: What is the best approach to identify an unknown peak from my HPLC analysis?

A7: The goal is to determine the molecular weight and obtain structural fragments. High-Resolution Mass Spectrometry (HRMS) is the gold standard.

  • Develop an LC-MS Method: Use a volatile mobile phase buffer like ammonium formate or formic acid.

  • Obtain Accurate Mass: Analyze the sample using an HRMS instrument like a TOF (Time-of-Flight) or Orbitrap. [16]The accurate mass measurement (to within 5 ppm) allows you to propose a unique elemental formula for the impurity.

  • Perform Tandem MS (MS/MS): Isolate the impurity's molecular ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Comparing the impurity's fragmentation pattern to that of the main compound can reveal how the structure has been modified.

  • Structure Elucidation: Use the elemental formula and the MS/MS fragmentation data to piece together the structure of the unknown impurity.

Q8: What fragmentation patterns should I expect for this compound to help identify its impurities?

A8: In positive-ion electrospray ionization (ESI), the molecule will likely protonate on the most basic site, either the primary amine or the pyridine nitrogen. Fragmentation in MS/MS will typically involve neutral losses from this protonated molecule ([M+H]+).

  • Key Fragmentation Pathways for Pyridine Derivatives:

    • Loss of HCN/HNC: This is a characteristic fragmentation pathway for the pyridine ring itself, leading to a loss of 27 Da. [17] * Loss of Methoxy Group Radicals/Molecules: Expect losses related to the -OCH3 group, such as the loss of a methyl radical (•CH3, 15 Da) or formaldehyde (CH2O, 30 Da).

    • Cleavage of the Aminomethyl Group: The bond between the pyridine ring and the -CH2NH2 group is a likely point of cleavage. This could result in ions corresponding to the aminomethyl cation or the methoxypyridine cation.

By understanding these common fragmentation pathways, you can interpret the MS/MS spectra of unknown impurities to determine if they are related to starting materials, isomers, or degradation products where one of these functional groups has been altered. [18][19][20][21]

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

  • Agilent. GC Troubleshooting Guide Poster. [Link]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Chromatography Forum. (2005). Problems with low level amines by GC-FID. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • ResearchGate. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

Sources

impact of starting material quality on (2-Methoxypyridin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Methoxypyridin-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the critical impact of starting material quality. The following troubleshooting guide and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Synthesis Overview: The Critical Path

The most common and efficient route to this compound involves the reduction of the nitrile precursor, 2-methoxy-4-cyanopyridine. The quality of this nitrile is paramount, as any impurities can be carried through or, more critically, can interfere with the reduction step, leading to low yields and complex purification challenges.

The precursor, 2-methoxy-4-cyanopyridine, is typically synthesized via a nucleophilic substitution reaction from 2-chloro-4-cyanopyridine and a methoxide source.[1] The quality of this initial reaction directly dictates the purity of the nitrile and, consequently, the success of the final reduction step.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Quality Control cluster_2 Final Product Synthesis Start 2-Chloro-4-cyanopyridine Step1 Nucleophilic Substitution Start->Step1 Reagent1 Sodium Methoxide Reagent1->Step1 Nitrile 2-Methoxy-4-cyanopyridine Step1->Nitrile QC Purity Assessment (GC, HPLC, NMR) Nitrile->QC Reduction Catalytic Hydrogenation or Chemical Reduction QC->Reduction Proceed if pure Product This compound Reduction->Product

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of 2-methoxy-4-cyanopyridine is failing or giving very low yields. What are the likely causes related to my starting material?

A1: This is a common and frustrating issue that often traces back to the quality of your 2-methoxy-4-cyanopyridine. Low conversion is typically caused by catalyst inhibition or degradation of the reducing agent by unseen impurities.

Potential Causes & Solutions:

  • Residual Halogenated Precursors: The most probable culprit is unreacted 2-chloro-4-cyanopyridine from the precursor synthesis.[1] Halogenated compounds, even at trace levels, are notorious poisons for noble metal catalysts like Palladium on Carbon (Pd/C) used in catalytic hydrogenation.[2] They irreversibly bind to the catalyst's active sites, rendering it inactive.

    • Troubleshooting: Before starting the reduction, run a GC or HPLC analysis on your 2-methoxy-4-cyanopyridine. If you detect any residual 2-chloro-4-cyanopyridine, the material must be purified (e.g., by recrystallization or column chromatography) before use.

  • Over-alkylation or Isomeric Impurities: During the synthesis of prothionamide, a related pyridine derivative, side products from over-alkylation (e.g., 2,6-disubstituted pyridines) or alkylation at different positions can form.[3] Similar side reactions could occur during the synthesis of your precursor, leading to isomeric methoxy-cyanopyridines. These isomers may react differently or not at all under the reduction conditions, contributing to a lower yield of the desired product.

    • Troubleshooting: Use ¹H NMR to confirm the substitution pattern of your starting material. The presence of unexpected signals in the aromatic region could indicate isomeric impurities. High-purity starting materials are crucial for avoiding these issues.[4][5]

  • Heavy Metal Contaminants: If the synthesis of the pyridine ring itself involved heavy metal catalysts, trace amounts could carry over.[6] These can interfere with downstream catalytic steps.

    • Troubleshooting: While difficult to detect without specialized equipment (like ICP-MS), sourcing starting materials from reputable suppliers with clear specifications on residual metals is the best preventative measure.

Impurity Type Potential Source Impact on Reduction (Catalytic Hydrogenation) Recommended QC Check
Halogenated PyridinesIncomplete reaction of 2-chloro-4-cyanopyridineSevere catalyst poisoning (e.g., Pd/C)GC-MS, HPLC
Isomeric PyridinesNon-selective precursor synthesisLower yield of desired isomer, complex purification¹H NMR, High-resolution HPLC
Residual Solvents (e.g., DMF)Precursor synthesis workupMay interfere with reaction kineticsGC Headspace, ¹H NMR
Heavy MetalsUpstream synthetic stepsCatalyst poisoningSource from high-purity suppliers
Q2: The reduction reaction worked, but my final this compound is impure. What are these side products and how do I get rid of them?

A2: Impurities in the final product are often a combination of carried-over starting material impurities and side products formed during the reduction itself. The catalytic hydrogenation of nitriles is highly effective but can lead to secondary and tertiary amine impurities if not properly controlled.[7]

Common Impurities & Purification:

  • Unreacted 2-methoxy-4-cyanopyridine: This is the simplest impurity to identify. Its presence indicates an incomplete reaction.

    • Solution: Increase reaction time, catalyst loading, or hydrogen pressure.[2] However, be aware that harsher conditions can sometimes increase the formation of other byproducts.

  • Secondary Amine Formation (Bis-amine): This is the most common byproduct of nitrile reductions. The primary amine product can react with the intermediate imine, which is formed on the catalyst surface. This leads to the formation of a secondary amine ((2-methoxypyridin-4-yl)methyl)_2NH.

    • Prevention & Mitigation: This side reaction can often be suppressed by adding ammonia to the reaction mixture or by using a solvent system like methanolic ammonia.[8] This provides a large excess of a primary amine (ammonia) that competes with the product for reaction with the imine intermediate.

  • Reduced Isomeric Amines: If your starting nitrile contained isomeric impurities (as discussed in Q1), they will be reduced to their corresponding amine counterparts, which can be very difficult to separate from the desired product due to similar physical properties.

    • Solution: The only robust solution is to ensure the purity of the starting nitrile before the reduction step.

Purification Strategy: Standard flash column chromatography on silica gel is typically effective for separating the polar primary amine product from the less polar unreacted nitrile and the more greasy secondary amine byproduct.

Side_Reaction Nitrile 2-Methoxy-4-cyanopyridine (R-CN) Catalyst Catalyst Surface + H₂ Nitrile->Catalyst Imine Intermediate Imine (R-CH=NH) Catalyst->Imine Reduction Step 1 Product Desired Primary Amine (R-CH₂-NH₂) Imine->Product Reduction Step 2 Side_Product Secondary Amine Byproduct ((R-CH₂)₂NH) Imine->Side_Product Side Reaction Product->Side_Product +

Caption: Formation of secondary amine byproduct during nitrile reduction.

Q3: How can I implement a reliable Quality Control (QC) protocol for my incoming 2-methoxy-4-cyanopyridine?

A3: A multi-faceted analytical approach is the best practice for ensuring the quality of your starting material.[9][10] Combining chromatographic and spectroscopic methods provides a comprehensive purity profile.

Recommended QC Protocol:

  • Gas Chromatography (GC-FID): This is an excellent method for detecting volatile impurities like residual solvents and, crucially, the 2-chloro-4-cyanopyridine precursor.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is ideal for quantifying the main component and detecting less volatile, structurally similar impurities like isomers.

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can quickly identify isomeric impurities or other unexpected structures that may not separate well by chromatography.

  • Melting Point: A sharp melting point close to the literature value (93-95.5°C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Detailed Protocol: GC Purity Assay for 2-methoxy-4-cyanopyridine

This protocol is designed to detect and quantify the purity of 2-methoxy-4-cyanopyridine and identify potential contamination with the precursor, 2-chloro-4-cyanopyridine.

1. Instrumentation & Columns:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

2. Sample Preparation:

  • Accurately prepare a solution of your 2-methoxy-4-cyanopyridine sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

  • Prepare a reference sample of 2-chloro-4-cyanopyridine at a similar concentration to determine its retention time.

3. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • Confirm the absence of a peak at the retention time corresponding to 2-chloro-4-cyanopyridine. For critical applications, any detection of this impurity should warrant purification of the batch.

References

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • PrepChem. Synthesis of 2-methoxy-4-cyanopyridine. Available at: [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]

  • ACS Green Chemistry Institute. Nitrile Reduction. Available at: [Link]

  • Gould, F., Johnson, G., & Ferris, A.Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry.
  • Science of Synthesis. Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • Google Patents.US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chemguide. Reducing nitriles to primary amines. Available at: [Link]

  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxypyridine. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]

  • PubChem. (4-Methoxypyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
  • Katritzky, A. R., et al.(2005).
  • ResearchGate. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Available at: [Link]

  • Korean Chemical Society. The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Available at: [Link]

  • National Institutes of Health (NIH). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Available at: [Link]

  • ResearchGate. (2025). Reduction of Alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates. Available at: [Link]

  • Biblioteka Nauki. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Available at: [Link]

Sources

alternative workup procedures for (2-Methoxypyridin-4-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Methoxypyridin-4-yl)methanamine. This guide provides in-depth troubleshooting advice and alternative workup procedures to address common challenges encountered during the synthesis and purification of its derivatives. The inherent basicity and polarity of the pyridine and aminomethyl moieties necessitate carefully designed workup and purification strategies to ensure high yield and purity.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Question 1: My product has poor recovery after a standard aqueous/organic extraction. How can I improve my yield?

Answer: This is a frequent issue stemming from the high polarity of many this compound derivatives. The presence of two basic nitrogen atoms (pyridine and the product amine) means that at neutral or acidic pH, the compound is likely protonated and highly water-soluble, causing it to partition preferentially into the aqueous layer.

Core Problem: The protonated amine/pyridine salt is too polar to be efficiently extracted by common non-polar organic solvents like ethyl acetate or dichloromethane (DCM).

Alternative Strategies:

  • Basification and Extraction with More Polar Solvents: Before extraction, ensure the aqueous layer is distinctly basic (pH > 10-12) by adding a base like 1-2M NaOH or K₂CO₃.[1][2] This deprotonates the amine and pyridine nitrogens, reducing the molecule's polarity. For highly polar products, consider using more polar, water-immiscible solvents like n-butanol for extraction.

  • "Salting-Out" Effect: Saturate the aqueous layer with a salt such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving your product into the organic layer.

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective, allowing for exhaustive extraction with a minimal volume of organic solvent over an extended period.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid preconcentration technique where a mixture of an extraction solvent (high-density) and a dispersive solvent (polar, miscible with both aqueous and extraction phases) is injected into the aqueous solution.[3] This creates a cloudy solution with a large surface area for efficient mass transfer before separation by centrifugation.[3]

Table 1: Comparison of Extraction Solvents for Polar Amines

SolventPolarity IndexWater SolubilityDensity (g/mL)Comments
Dichloromethane3.11.3 g/100 mL1.33Can form emulsions; potential for reaction with pyridines.[4]
Ethyl Acetate4.48.3 g/100 mL0.90Good general-purpose solvent; susceptible to hydrolysis under strong acid/base.
2-Methyl-THF2.814 g/100 mL0.86Greener alternative to THF; good for polar compounds.
n-Butanol4.07.3 g/100 mL0.81Excellent for highly polar, H-bonding solutes; can be difficult to remove under vacuum.

Question 2: How can I effectively remove unreacted this compound from my reaction mixture?

Answer: Removing a polar primary amine starting material from a less polar secondary or tertiary amine product is a classic purification challenge. Standard chromatography can be difficult. The key is to exploit the unique reactivity of the primary amine.

Alternative Strategies:

  • Acidic Wash (for Acid-Stable Products): A carefully controlled acidic wash can selectively protonate the more basic starting amine, pulling it into the aqueous layer. However, the pKa difference between the starting material and a secondary amine product may not be large enough for perfect separation. Multiple washes with dilute acid (e.g., 1M HCl or aqueous citric acid) are often necessary.[2]

  • Scavenger Resins (Highly Recommended): This is the most robust and selective method. Scavenger resins are solid-supported reagents that covalently bind to and remove excess reactants or by-products.[5] After the reaction is complete, the resin is added to the mixture, stirred, and then simply filtered off.[5]

    • Isocyanate Resins: Highly effective for scavenging both primary and secondary amines.[6]

    • Aldehyde Resins (e.g., Benzaldehyde Resin): Excellent for selectively scavenging primary amines in the presence of secondary or tertiary amines by forming a solid-supported imine.[6][7][8] This is often the best choice for reductive amination workups.

ScavengerResinWorkflow A Crude Reaction Mixture (Product + Excess Primary Amine) B Add Aldehyde Scavenger Resin (e.g., PS-Benzaldehyde) A->B 1. Add Scavenger C Stir/Shake at RT (e.g., 2-16 hours) B->C 2. React D Filter to Remove Resin C->D 3. Separate E Resin-Bound Imine (Waste) D->E F Filtrate Containing Pure Product D->F G Concentrate Filtrate F->G H Isolated Pure Product G->H

Question 3: My product streaks badly during silica gel column chromatography. What can I do?

Answer: Streaking is a tell-tale sign of strong, non-ideal interactions between your basic amine product and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This leads to poor separation and low recovery.

Alternative Strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

    • Add 0.5-2% triethylamine (Et₃N) or pyridine to your hexane/ethyl acetate or DCM/methanol solvent system.[10]

    • For very polar amines, a mobile phase of DCM/Methanol with 1-2% ammonium hydroxide can be effective.

  • Use a Deactivated Stationary Phase:

    • Amine-Functionalized Silica: Using pre-treated, amine-functionalized silica can mask the acidic silanols and significantly improve peak shape without needing a basic modifier in the eluent.[9]

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for the purification of basic compounds. Start with a less polar eluent system than you would for silica, as alumina is a stronger adsorbent.

  • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase (often with a TFA or formic acid modifier) can provide excellent purification. The product is often isolated as the corresponding salt.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound to consider for workup? A: Key properties include its molecular weight (138.17 g/mol ), basicity (due to the pyridine and primary amine nitrogens), and high polarity.[11][12] This combination leads to good solubility in polar solvents and aqueous acids but can complicate extraction into nonpolar organic solvents and purification on standard silica gel.

Q: How do I choose between an acidic, basic, or neutral workup? A: The choice depends on the stability of your product and the nature of impurities.

  • Acidic Workup (e.g., 1M HCl wash): Use to remove basic impurities or starting materials, provided your desired product is stable to acid. The product will be in the aqueous layer as a salt.

  • Basic Workup (e.g., NaHCO₃ or NaOH wash): Use to remove acidic impurities (like excess carboxylic acid from an amide coupling) and to ensure your amine product is in its neutral, "free base" form for extraction into an organic solvent.

  • Neutral Workup (e.g., Water or Brine wash): Use to remove water-soluble, non-acidic/basic impurities like DMF or DMSO.

Q: What are some alternative purification methods to column chromatography? A:

  • Crystallization: This can be an excellent method for obtaining highly pure material. If your free-base product is an oil, converting it to a salt (e.g., hydrochloride or tartrate) often yields a crystalline solid. Experiment with various solvent systems (e.g., ethanol/ether, isopropanol/heptane) to induce crystallization.[13][14]

  • Sublimation: For thermally stable, relatively non-polar derivatives, sublimation under high vacuum can be a powerful, solvent-free purification technique.[15][16]

  • Preparative HPLC: For high-value materials or difficult separations, preparative reverse-phase HPLC is the gold standard, although it is more resource-intensive.

Detailed Protocols

Protocol A: Purification using an Aldehyde Scavenger Resin (Post-Reductive Amination)

This protocol is designed to remove excess this compound after a reductive amination reaction.

  • Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Resuspend: Redissolve the crude residue in a suitable solvent like DCM, THF, or acetonitrile (approx. 10 mL per mmol of theoretical product).

  • Add Scavenger Resin: Add polystyrene-supported benzaldehyde resin (typically 1.5-2.5 equivalents relative to the excess primary amine).

  • Agitate: Gently shake or stir the suspension at room temperature. Monitor the disappearance of the primary amine from the solution by TLC or LCMS. This can take anywhere from 2 to 24 hours.

  • Filter: Once the starting amine is consumed, filter the mixture through a sintered glass funnel or a cotton plug in a pipette to remove the resin.

  • Rinse: Wash the resin with two small portions of the solvent used in step 2 to ensure complete recovery of the product.

  • Isolate Product: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product, now free of the primary amine starting material.

References

  • Vertex AI Search. Covalent Scavengers for Primary and Secondary Amines.
  • Chemical Communications (RSC Publishing). Self-indicating amine scavenger resins.
  • Amerigo Scientific. Scavenger Resins.
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Supra sciences. Solid-Supported Scavengers.
  • MDPI. Solubility and Crystallization Studies of Picolinic Acid.
  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF.
  • PMC - NIH. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • RSC Publishing. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening.
  • Biotage. Is there an easy way to purify organic amines?.
  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
  • PMC. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • ChemistryViews. Puzzling Pyridine Problem Probed.
  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • PubChemLite. This compound (C7H10N2O).
  • MySkinRecipes. This compound.

Sources

Technical Support Center: Mastering Air- and Moisture-Sensitive Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art and science of handling air- and moisture-sensitive intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter these challenging compounds. Our goal is to move beyond rote procedures and provide a deeper understanding of the principles and techniques that ensure experimental success and integrity.

Part 1: The "Why" - Understanding the Enemy

Before delving into techniques, it's crucial to understand the fundamental chemistry of why certain intermediates are sensitive.

  • Moisture Sensitivity (Hydrolysis): Many functional groups are highly electrophilic or nucleophilic and react readily with water. Common examples include organometallics (e.g., Grignard reagents, organolithiums), acyl halides, and certain esters. This reaction, known as hydrolysis, can cleave bonds, neutralize reactive centers, or lead to unwanted side products, ultimately reducing yield and purity.

  • Air Sensitivity (Oxidation): Molecular oxygen (O₂) is a ground-state diradical, making it highly reactive with radical species or compounds containing low-valent metals or electron-rich moieties. This can lead to complex degradation pathways, formation of peroxides (which can be explosive), or deactivation of catalysts.

Recognizing the specific sensitivity of your intermediate is the first step in designing a robust experimental plan.

Part 2: The Core Arsenal - Essential Techniques & Equipment

Mastering the exclusion of air and moisture is paramount. This is achieved through the use of inert atmospheres and properly prepared reagents and glassware.

Glassware Preparation: The First Line of Defense

Never underestimate the importance of dry glassware. Water adsorbed onto the surface of glass is a common source of reaction failure.

Standard Protocol for Drying Glassware:

  • Cleaning: Thoroughly wash glassware with an appropriate solvent to remove all organic residues.

  • Oven Drying: Place glassware in a laboratory oven at >120 °C for at least 4 hours (overnight is standard practice).

  • Cooling Under Inert Atmosphere:

    • Option A (Schlenk Line): Assemble the hot glassware (e.g., flask with condenser) and immediately connect it to a Schlenk line. Evacuate the air while the glass is still hot and refill with an inert gas (Argon or Nitrogen). Repeat this "vac/refill" cycle three times. This is the most rigorous method.

    • Option B (Desiccator): Place the hot glassware in a desiccator containing a drying agent (e.g., Drierite) to cool. This is less rigorous and more suitable for less sensitive applications.

Creating an Inert Atmosphere

An inert atmosphere replaces reactive air (O₂, H₂O, CO₂) with a non-reactive gas, typically Argon (Ar) or Nitrogen (N₂).

Parameter Nitrogen (N₂) Gas Argon (Ar) Gas Recommendation
Density Lighter than airHeavier than airArgon is more effective at displacing air in an open system (e.g., cannula transfer) as it forms a heavier "blanket."
Reactivity Generally inert, but can react with lithium metal to form lithium nitride.Highly inert.For reactions involving lithium metal or at very high temperatures, Argon is the superior choice. For most other applications, Nitrogen is a cost-effective alternative.
Cost Less expensiveMore expensiveBudgetary considerations often favor Nitrogen.

Workflow: Establishing an Inert Atmosphere

This diagram illustrates the decision process for choosing and implementing an inert atmosphere technique.

InertAtmosphereWorkflow cluster_prep Preparation cluster_technique Technique Selection cluster_execution Execution Start Reaction Setup DryGlassware Dry Glassware (>120°C) Start->DryGlassware Sensitivity Assess Compound Sensitivity DryGlassware->Sensitivity Glovebox Use Glovebox Sensitivity->Glovebox  Extremely Sensitive  (e.g., pyrophoric) Schlenk Use Schlenk Line Sensitivity->Schlenk  Highly Sensitive  (e.g., organometallics) Balloon Use Balloon/Bladder Sensitivity->Balloon  Moderately Sensitive Transfer Inert Transfer of Reagents (Cannula or Syringe) Glovebox->Transfer Purge Purge System (3x Vac/Refill Cycles) Schlenk->Purge Balloon->Purge Simplified Purge Purge->Transfer Reaction Run Reaction Under Positive Pressure Transfer->Reaction End Workup / Quench Reaction->End

Caption: Decision workflow for inert atmosphere techniques.

Solvent & Reagent Purification

Commercial "anhydrous" solvents often contain trace amounts of water and dissolved oxygen that can be detrimental. For highly sensitive reactions, further purification is necessary.

Protocol: Solvent Purification via Solvent Still

Caution: This procedure should only be performed by trained personnel. It involves heat, flammable solvents, and reactive materials.

  • Pre-Drying: Add a primary drying agent like anhydrous magnesium sulfate (MgSO₄) to the solvent and stir for several hours.

  • Setup: Assemble a distillation apparatus. The receiving flask should be flame-dried and under an inert atmosphere.

  • Drying/Indicator Agent: Add a definitive drying agent to the distillation pot. For many solvents like THF or diethyl ether, sodium metal with benzophenone as an indicator is common. The formation of a deep blue/purple color indicates the solvent is anhydrous and oxygen-free.

  • Distillation: Heat the pot to reflux. The purified, anhydrous solvent is collected by distillation into the receiving flask.

  • Storage: The freshly distilled solvent should be stored over molecular sieves (3Å or 4Å) under an inert atmosphere.

Part 3: Troubleshooting Guide - When Things Go Wrong

Observed Problem Potential Cause(s) Troubleshooting Steps & Rationale
Reaction fails to initiate or gives very low yield. 1. Wet Solvent/Reagents: Trace water is quenching the sensitive intermediate. 2. Atmospheric Leak: A poor seal is allowing air/moisture into the reaction.1. Verify Solvent: Test the solvent with a known water-sensitive reagent (e.g., a drop of Grignard reagent). If it fizzes or turns cloudy, the solvent is wet. Re-purify the solvent. 2. Check Seals: Re-grease all joints. Check septa for punctures. Ensure positive inert gas pressure is maintained (check bubbler rate).
Reaction turns a dark color (brown/black) unexpectedly. 1. Oxidation: The intermediate is degrading due to oxygen exposure. 2. Thermal Decomposition: The reaction temperature is too high.1. Improve Degassing: For reactions sensitive to dissolved oxygen, sparge the solvent with argon for 15-30 minutes before use. Ensure the vac/refill cycles on the glassware were thorough. 2. Temperature Control: Re-verify the reaction temperature and ensure the heating mantle/oil bath is calibrated and stable.
Inconsistent results between batches. 1. Variable Reagent Quality: The purity/activity of a starting material (e.g., organolithium) is not consistent. 2. Inconsistent Technique: Subtle variations in setup (e.g., time glassware is exposed to air) are impacting the outcome.1. Reagent Titration: The molarity of many commercial organometallic reagents can change over time. It is best practice to titrate them before use to determine the exact concentration (e.g., using the Gilman double titration method). 2. Standardize Procedure: Create a detailed, step-by-step internal SOP for the reaction and adhere to it strictly.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the difference between a Schlenk line and a glovebox?

  • A Schlenk line is a manifold that allows for the manipulation of air-sensitive compounds in standard glassware using alternating vacuum and inert gas. It is excellent for reactions in solution.

  • A glovebox is a sealed container with a controlled inert atmosphere where manipulations can be performed directly by hand using integrated gloves. It is ideal for handling solids, weighing out reagents, and performing manipulations that are difficult in sealed glassware.

Q2: Can I use a rubber septum on my reaction flask?

Yes, but with caution. Rubber septa are permeable to air and moisture over long periods. For reactions running longer than 8-12 hours or those that are extremely sensitive, it is better to use a glass stopper or a threaded flask with a Teflon cap and O-ring. Always fold the septum over the neck of the flask to create a better seal.

Q3: My organolithium reagent is yellow/orange. Is it still good?

The color of an organolithium reagent can indicate its age and purity. For example, n-butyllithium is typically a clear, pale yellow solution. As it degrades, it may turn a darker yellow or orange. While it may still be active, its concentration is likely lower than stated on the bottle. It is highly recommended to titrate the reagent before use to determine its true molarity.

Q4: How do I properly dispose of reactive intermediates?

Never dispose of reactive intermediates directly. They must be "quenched" first. This is a critical safety step.

Quenching Protocol Decision Tree

QuenchingWorkflow Start Need to Quench Reactive Intermediate Cool Cool Reaction Mixture to 0°C (Ice Bath) Start->Cool SolventChoice Choose Quenching Solvent Cool->SolventChoice Protic Slowly Add Protic Solvent (e.g., isopropanol, ethanol) SolventChoice->Protic  Highly Reactive  (e.g., n-BuLi) Aprotic Slowly Add Aprotic Solvent with Active Proton (e.g., ethyl acetate) SolventChoice->Aprotic  Moderately Reactive  (e.g., Grignards) Check Check for Exotherm / Gas Evolution Protic->Check Aprotic->Check Water Slowly Add Saturated Aqueous Solution (e.g., NH4Cl) Complete Quench Complete. Proceed to Workup. Water->Complete Check->Cool  Exotherm is too strong,  add more cooling / slow addition Check->Water  Reaction is controlled

Caption: Decision tree for safely quenching reactive intermediates.

The general principle is to slowly add a less reactive proton source to the cooled reaction mixture. For highly reactive species like organolithiums, a less acidic alcohol like isopropanol is added first, followed by water or an aqueous solution. This controlled process safely neutralizes the reactive species before workup and disposal.

References

  • Oxidation of Organic Compounds by Molecular Oxygen. National Center for Biotechnology Information. [Link]

  • Inert Gas. University of Wisconsin-Madison Chemistry Department. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego, Christina Li Lin Chai. Elsevier. [Link]

solvent effects on the reactivity of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Methoxypyridin-4-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances associated with this versatile building block. We will delve into the critical role of solvent selection on its reactivity, providing both foundational understanding and practical troubleshooting for common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the reactivity of this compound and the pivotal role of the solvent environment.

Q1: What are the primary reactive sites of this compound and how does the solvent choice influence their behavior?

Answer: this compound possesses two key sites of reactivity:

  • The Primary Aminomethyl Group (-CH₂NH₂): This is the most prominent reactive center, acting as a potent nucleophile and a base. Its reactivity is profoundly influenced by the solvent's ability to solvate the lone pair of electrons on the nitrogen atom.

  • The Pyridine Ring Nitrogen: This nitrogen atom is basic and can be protonated or coordinate to Lewis acids. Its basicity is modulated by the solvent. The methoxy group at the 2-position acts as an electron-donating group, subtly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine.

Solvent Influence:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They form a "cage" around the primary amine's lone pair through strong hydrogen bonding.[1][2] This extensive solvation shell stabilizes the amine in its ground state but sterically and electronically hinders its ability to attack an electrophile, thereby decreasing its nucleophilicity .[1][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds.[1][4] They are poor hydrogen bond donors. While they can solvate cations, they do not form a tight hydrogen-bonded cage around the amine.[1] This leaves the amine's lone pair more "naked" and accessible, significantly enhancing its nucleophilicity .[3][4] This is particularly crucial for bimolecular reactions like Sₙ2 substitutions.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Amine_P R-NH₂ MeOH1 H-O-Me Amine_P->MeOH1 H-Bond MeOH2 Me-O-H Amine_P->MeOH2 H-Bond MeOH3 H-O-Me Amine_P->MeOH3 H-Bond Result_P Reduced Nucleophilicity Amine_A R-NH₂ DMSO Me₂S=O Result_A Enhanced Nucleophilicity

Caption: Solvation of the amine in protic vs. aprotic solvents.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured, cause-and-effect approach to resolving specific problems you may encounter during your experiments.

Q2: I'm seeing very low yield in my N-alkylation reaction with an alkyl halide. What is the likely solvent-related cause and how do I fix it?

Answer: Low yield in an N-alkylation (an Sₙ2 reaction) is a classic problem often rooted in improper solvent selection.

Probable Cause: You are likely using a polar protic solvent (e.g., methanol, ethanol). As discussed, these solvents heavily solvate the amine nucleophile via hydrogen bonding, which drastically reduces its reactivity and slows down the Sₙ2 reaction rate.[1][4] Furthermore, if your alkyl halide is prone to ionization (e.g., secondary or tertiary), a protic solvent can promote a competing Sₙ1 pathway, leading to undesired side products.[5]

Troubleshooting Workflow:

Start Low Yield in N-Alkylation? CheckSolvent Identify Your Solvent Type Start->CheckSolvent Protic Is it Polar Protic? (MeOH, EtOH, H₂O) CheckSolvent->Protic Aprotic Is it Polar Aprotic? (DMF, DMSO, CH₃CN) Protic->Aprotic No Solution1 Switch to a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Protic->Solution1 Yes Solution2 Problem may not be solvent-related. Consider other factors: - Base strength - Temperature - Reagent purity Aprotic->Solution2 Yes End Improved Yield Solution1->End

Caption: Troubleshooting workflow for low N-alkylation yield.

Detailed Protocol for Improvement:

  • Solvent Exchange: Switch from your protic solvent to a polar aprotic solvent. Acetonitrile (CH₃CN) is an excellent starting point due to its relatively low boiling point, making product isolation easier. For more stubborn reactions, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, as they are superb at solvating cations and leaving nucleophiles highly reactive.[3]

  • Base Selection: Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the H-X produced during the reaction. The choice of base can be solvent-dependent. For instance, K₂CO₃ has better solubility in DMF than in acetonitrile.

  • Temperature Control: While Sₙ2 reactions are often accelerated by heat, start at room temperature in your new aprotic solvent. Only increase the temperature (e.g., to 50-80 °C) if the reaction is sluggish, monitoring by TLC to check for decomposition.

Q3: My reaction is producing a complex mixture of side products, including some that suggest elimination. How can the solvent be contributing?

Answer: The formation of elimination byproducts (alkenes) is a common competitive pathway to substitution, and the solvent plays a deciding role in the Sₙ2/E2 and Sₙ1/E1 manifolds.

Probable Cause: Your solvent choice may be promoting elimination over substitution.

  • In Sₙ2/E2 Competition (Primary/Secondary Halides): The aminomethyl group is not only a nucleophile but also a base. While it's a relatively weak base, using a solvent that enhances its basicity can favor the E2 pathway. Furthermore, very high temperatures can also favor elimination.

  • In Sₙ1/E1 Competition (Secondary/Tertiary Halides): Polar protic solvents strongly favor these pathways because they excel at stabilizing both the carbocation intermediate and the leaving group anion through hydrogen bonding.[4][5] Once the carbocation is formed, the amine can act as a base to abstract a proton, leading to the E1 product.

Preventative Measures:

  • For Sₙ2 Reactions: Use a polar aprotic solvent (DMF, DMSO, CH₃CN). These solvents enhance nucleophilicity more than basicity for many amines, tipping the balance in favor of substitution.[4]

  • Avoid Overheating: Use the minimum temperature required to drive the substitution reaction to completion.

  • Substrate Choice: If possible, use substrates with good leaving groups that are less prone to elimination (e.g., I > Br > Cl).

Section 3: Experimental Protocols & Data

This section provides standardized procedures and reference data to guide your experimental design.

Protocol: Solvent Screening for Acylation of this compound

This protocol details a parallel screening method to efficiently determine the optimal solvent for the acylation of the title compound with an acyl chloride (e.g., Acetyl Chloride).

Methodology:

  • Preparation: Arrange five reaction vials, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add this compound (1.0 eq) and a non-nucleophilic base such as Triethylamine (1.2 eq).[6]

  • Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent, as detailed in the table below.

  • Initiation: Cool the vials to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to each stirring solution.

  • Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Analysis: Quench each reaction with a saturated aqueous solution of NH₄Cl.[7] Extract the product with Ethyl Acetate. Analyze the crude yield/purity by LC-MS or ¹H NMR to determine the most effective solvent.

Table 1: Solvent Properties and Expected Impact on Reactivity
SolventDielectric Constant (ε)TypeH-Bonding CapabilityExpected Nucleophilicity of AminePotential Issues
Dichloromethane (DCM)9.1Polar AproticVery WeakModerate to HighLow boiling point, may require reflux
Acetonitrile (CH₃CN)37.5Polar AproticAcceptor onlyHigh---
Tetrahydrofuran (THF)7.6Polar AproticAcceptor onlyModerateCan form peroxides; potential side reactions with strong bases[7]
Dimethylformamide (DMF)36.7Polar AproticAcceptor onlyVery HighHigh boiling point, difficult to remove
Methanol (MeOH)32.7Polar ProticDonor & AcceptorLow Reduced reactivity, potential for O-acylation of solvent

References

  • Pyridine: Protic or Aprotic - Chemistry Stack Exchange. (2020). Available at: [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I - ResearchGate. (2002). Available at: [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. (2004). Available at: [Link]

  • Protic Vs Aprotic Solvent - Scribd. (n.d.). Available at: [Link]

  • What is the effect of the nature of a solvent on nucleophilicity? - Quora. (2020). Available at: [Link]

  • Solvent Effects on Nucleophilic Substitution Reactions - St. Paul's Cathedral Mission College. (n.d.). Available at: [Link]

  • A Multigram-Scale Synthesis of a MetAP2 Inhibitor Precursor - Organic Syntheses. (2022). Available at: [Link]

  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts. (2023). Available at: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (2023). Available at: [Link]

  • Nucleophilicity with respect to the solvent - Chemistry Stack Exchange. (2016). Available at: [Link]

  • This compound Product Page - MySkinRecipes. (n.d.). Available at: [Link]

  • (4-Methoxypyridin-2-yl)methanamine PubChem Entry - PubChem. (n.d.). Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase - Journal of Medicinal Chemistry. (2006). Available at: [Link]

  • Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides - Organic Syntheses. (2003). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (2-Methoxypyridin-4-yl)methanamine, a key building block in medicinal chemistry and drug discovery. In the absence of readily available, experimentally verified spectra in public databases, this guide utilizes high-quality predicted NMR data as a powerful tool for structural elucidation. We will delve into the rationale behind chemical shifts and coupling constants, offering a robust framework for researchers to interpret their own experimental data. Furthermore, a comparative analysis with its structural isomer, (4-methoxypyridin-2-yl)methanamine, will highlight the subtleties of NMR spectroscopy in distinguishing closely related molecules.

The Critical Role of NMR in Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as a cornerstone technique, providing a detailed fingerprint of a molecule's atomic connectivity and chemical environment. For substituted pyridines like this compound, ¹H and ¹³C NMR are indispensable for verifying the substitution pattern on the pyridine ring and confirming the integrity of the methanamine and methoxy functional groups. The electron-withdrawing nature of the pyridine nitrogen, coupled with the electronic effects of the substituents, creates a distinct and predictable pattern of chemical shifts and spin-spin couplings.[1]

Experimental Protocol for NMR Data Acquisition

While this guide utilizes predicted data, the following protocol outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class. Adherence to these steps ensures reproducibility and accuracy in experimental settings.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.[2]

    • Ensure the sample is fully dissolved to avoid signal broadening.

  • Spectrometer Setup:

    • This protocol is based on a standard 400 MHz NMR spectrometer.

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup (400 MHz) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of Analyte prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock on Deuterium Signal setup1->setup2 setup3 Shim Magnetic Field setup2->setup3 acq1 Acquire 1D ¹H NMR setup3->acq1 acq2 Acquire 1D ¹³C NMR setup3->acq2 proc1 Fourier Transform acq1->proc1 acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 H_spec ¹H Spectrum proc3->H_spec C_spec ¹³C Spectrum proc3->C_spec

Figure 1: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using a validated algorithm and serve as a reliable reference for spectral assignment.[3][4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H-68.05d1H
H-56.78dd1H
H-36.65s1H
-CH₂-3.82s2H
-OCH₃3.95s3H
-NH₂1.60 (broad)s2H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon AssignmentChemical Shift (ppm)
C-2164.5
C-4150.0
C-6147.0
C-5110.0
C-3108.0
-CH₂-45.0
-OCH₃53.5

Spectral Interpretation: A Deeper Dive

¹H NMR Spectrum:

  • Aromatic Region: The pyridine ring protons exhibit characteristic downfield shifts due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

    • The proton at the C-6 position (H-6) is the most downfield (δ 8.05), being ortho to the nitrogen. It appears as a doublet due to coupling with H-5.

    • The proton at the C-5 position (H-5) (δ 6.78) is a doublet of doublets, coupling to both H-6 and H-3 (meta-coupling).

    • The proton at the C-3 position (H-3) (δ 6.65) is a singlet, as it has no adjacent protons to couple with. The methoxy group at the C-2 position influences its chemical shift.

  • Aliphatic Region:

    • The methoxy protons (-OCH₃) resonate as a sharp singlet at approximately δ 3.95.

    • The methylene protons (-CH₂-) of the aminomethyl group appear as a singlet around δ 3.82.

    • The amine protons (-NH₂) typically appear as a broad singlet around δ 1.60. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on concentration and solvent.

¹³C NMR Spectrum:

  • The chemical shifts of the pyridine ring carbons are highly influenced by the nitrogen atom and the substituents.

    • C-2 and C-6 are the most deshielded carbons due to their proximity to the nitrogen. The presence of the methoxy group at C-2 further deshields it, making it the most downfield signal at δ 164.5. C-6 appears at δ 147.0.

    • C-4 , being para to the nitrogen and attached to the electron-withdrawing aminomethyl group, is also significantly deshielded (δ 150.0).

    • C-3 and C-5 are the most shielded of the aromatic carbons, appearing at δ 108.0 and δ 110.0, respectively.

    • The methylene carbon (-CH₂-) is found at approximately δ 45.0, and the methoxy carbon (-OCH₃) at δ 53.5.

Comparative Analysis: this compound vs. (4-Methoxypyridin-2-yl)methanamine

To underscore the diagnostic power of NMR, we will now compare the predicted spectra of our target compound with its structural isomer, (4-methoxypyridin-2-yl)methanamine.

Predicted ¹H NMR Data for (4-Methoxypyridin-2-yl)methanamine (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H-68.10d1H
H-56.70dd1H
H-36.60d1H
-CH₂-3.80s2H
-OCH₃3.90s3H
-NH₂1.65 (broad)s2H
Predicted ¹³C NMR Data for (4-Methoxypyridin-2-yl)methanamine (100 MHz, CDCl₃)
Carbon AssignmentChemical Shift (ppm)
C-2160.0
C-4165.0
C-6148.0
C-5109.0
C-3107.0
-CH₂-46.0
-OCH₃54.0
Key Differentiating Features:

The primary distinction between the two isomers lies in the substitution pattern, which directly impacts the chemical shifts and coupling patterns of the pyridine ring protons and carbons.

  • ¹H NMR: In this compound, H-3 is a singlet, whereas in the isomer, all three aromatic protons (H-3, H-5, and H-6) would exhibit coupling, resulting in a more complex splitting pattern. Specifically, H-3 in the isomer would be a doublet. This difference in multiplicity is a definitive diagnostic feature.

  • ¹³C NMR: The chemical shifts of the substituted carbons (C-2 and C-4) are reversed in the two isomers. In our target compound, C-2 (bearing the methoxy group) is the most downfield. In the isomer, C-4 (with the methoxy group) would be the most downfield.

Comparative Logic Diagram

G cluster_target This compound cluster_isomer (4-Methoxypyridin-2-yl)methanamine cluster_conclusion Structural Differentiation target_H3 ¹H: H-3 is a singlet conclusion Unambiguous assignment possible target_H3->conclusion Distinct Multiplicity target_C2 ¹³C: C-2 is most downfield (~164.5 ppm) target_C2->conclusion Reversed Chemical Shifts isomer_H3 ¹H: H-3 is a doublet isomer_H3->conclusion isomer_C4 ¹³C: C-4 is most downfield (~165.0 ppm) isomer_C4->conclusion

Figure 2: Differentiating isomeric pyridines using NMR.

Conclusion

This guide demonstrates the comprehensive characterization of this compound using ¹H and ¹³C NMR spectroscopy. Through the use of high-quality predicted data, we have established a detailed spectral fingerprint and provided a thorough interpretation based on fundamental NMR principles. The comparative analysis with a structural isomer further illustrates the power of NMR in making fine structural distinctions. This information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling confident structural verification and accelerating the pace of discovery.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

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A Comparative Guide to LC-MS Analysis for Purity Assessment of (2-Methoxypyr​idin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to all precursors, including (2-Methoxypyridin-4-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical agents. Ensuring the purity of this intermediate is not merely a quality control measure; it is a foundational requirement for producing a safe and effective final drug product. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities. The ICH Q3A(R2) guideline, for instance, requires that any impurity present at a level of 0.10% or higher be identified.[2][3][4] This necessitates the use of highly sensitive and specific analytical techniques. This guide provides an in-depth analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound, comparing its performance with other viable analytical techniques.

Analytical Challenges of this compound

The chemical structure of this compound presents distinct analytical challenges. As a polar and basic compound, it is prone to poor peak shape (tailing) on traditional reversed-phase chromatography columns due to strong interactions with residual silanols on the silica stationary phase.[5] This can compromise resolution and the accuracy of quantification. Furthermore, its high polarity can lead to insufficient retention on nonpolar stationary phases like C18, causing it to elute in or near the solvent front, where matrix effects can be most pronounced.[6][7]

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the gold standard for the analysis of pharmaceutical impurities due to its exceptional sensitivity and specificity. The coupling of liquid chromatography's separation power with mass spectrometry's precise mass detection allows for the confident identification and quantification of impurities, even at trace levels.

The Principle of Separation and Detection

The LC component separates the target analyte from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar basic compound like this compound, a strategic choice of column and mobile phase is crucial. Following separation, the eluent is introduced into the mass spectrometer. Here, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing definitive structural information.

Detailed Experimental Protocol for LC-MS Analysis

This protocol is designed to address the specific challenges of analyzing this compound and is aligned with the principles of analytical method validation outlined in ICH Q2(R1).[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1.0 mg/mL.

  • Prepare a 0.1% solution (1 µg/mL) from this stock for sensitivity checks (approximating the ICH identification threshold).

2. Liquid Chromatography (LC) Conditions:

  • Column Selection: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar analytes to improve retention.[6][10] An alternative is a modern, end-capped C18 column designed for polar compounds, which minimizes peak tailing.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

    • Rationale: Formic acid serves a dual purpose: it acidifies the mobile phase to protonate the basic analyte, improving peak shape, and acts as a proton source to enhance ionization in the MS source.

  • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B to elute any nonpolar impurities, and then re-equilibrate. This ensures that a wide range of potential impurities are detected.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan from m/z 50-500 to detect all potential impurities.

  • Targeted Analysis: For known impurities, a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for higher sensitivity and quantitative accuracy.[11][12]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow: 800 L/hr

Workflow for LC-MS Purity Assessment

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 lc LC Separation (HILIC or Polar C18) prep3->lc ms MS Detection (ESI+, Full Scan) lc->ms integrate Peak Integration ms->integrate identify Impurity Identification (Mass-based) integrate->identify quantify Quantification (% Area) identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for purity assessment using LC-MS.

Comparative Analysis of Purity Assessment Techniques

While LC-MS is a powerful tool, other techniques can be employed for purity analysis, each with its own strengths and weaknesses.

Alternative Methodologies
  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to increase volatility.

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): An emerging technique that uses supercritical CO2 as the primary mobile phase. It can offer fast separations and is well-suited for a range of polarities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte itself. It provides excellent structural information but has lower sensitivity compared to MS-based methods.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely used technique for purity analysis. However, it relies on the impurities having a chromophore and may not detect impurities that do not absorb UV light. Its sensitivity is also generally lower than MS.

Conceptual Comparison of Separation Principles

Method Comparison LCMS LC-MS Principle: Liquid-phase partitioning Analytes: Broad range, non-volatile Key Advantage: High sensitivity & specificity GCMS GC-MS Principle: Gas-phase partitioning Analytes: Volatile, thermally stable Key Advantage: Excellent for volatile impurities SFCMS SFC-MS Principle: Supercritical fluid partitioning Analytes: Chiral, polar Key Advantage: Fast, green separations qNMR qNMR Principle: Nuclear spin resonance Analytes: Soluble compounds Key Advantage: Absolute quantification, no standard needed center->LCMS Primary Choice center->GCMS Alternative center->SFCMS Alternative center->qNMR Orthogonal Method

Caption: Conceptual comparison of analytical techniques.

Quantitative Performance Comparison
FeatureLC-MSGC-MSSFC-MSqNMRHPLC-UV
Sensitivity Excellent (sub-ng/mL)Very Good (pg level)Good (ng/mL)Moderate (µg/mL)Good (ng/mL)
Specificity ExcellentExcellentExcellentExcellentModerate
Applicability Broad (polar & non-polar)Volatile compoundsBroadSoluble compoundsChromophoric compounds
Analysis Time Moderate (10-30 min)Fast (5-20 min)Very Fast (2-10 min)Slow (>15 min)Moderate (10-30 min)
Quantitation Relative (% Area)Relative (% Area)Relative (% Area)Absolute (Primary)Relative (% Area)

Method Validation According to ICH Guidelines

Any analytical method used for purity assessment in a regulatory environment must be validated to ensure it is fit for purpose.[13] Key validation parameters as per ICH Q2(R1) include:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

For the purity assessment of this compound, LC-MS emerges as the most robust and reliable technique. Its high sensitivity and specificity are essential for meeting the stringent regulatory requirements for impurity identification and control as outlined by ICH guidelines.[1][2][14] While alternative methods like GC-MS and SFC-MS have their merits, they may require more extensive method development (e.g., derivatization) for this specific polar basic analyte. qNMR serves as an excellent orthogonal technique for absolute purity determination but lacks the sensitivity for trace impurity analysis. A well-developed and validated LC-MS method provides the comprehensive data needed to ensure the quality and safety of this critical pharmaceutical intermediate.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ICH. (1996, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Pyridinemethanamine Supplier & Manufacturer in China. Retrieved from [Link]

  • NIH. (2020, July 24). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples - PMC. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • NIH. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]

  • Helda - University of Helsinki. (2021, May 18). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Retrieved from [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Retrieved from [Link]

  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

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A Comparative Guide to the Biological Activity of (2-Methoxypyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone of modern medicinal chemistry. Its versatile nature allows for a vast array of structural modifications, leading to compounds with a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a specific subclass: (2-Methoxypyridin-4-yl)methanamine derivatives. We will delve into their potential as kinase inhibitors, explore the structure-activity relationships that govern their potency, and provide detailed experimental protocols to empower your own research endeavors.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core has emerged as a promising scaffold in the design of kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5] The strategic placement of the methoxy group and the aminomethyl substituent provides key interaction points within the ATP-binding pocket of these enzymes.

Comparative Analysis of PI3K/mTOR Inhibitory Activity

A recent study on sulfonamide methoxypyridine derivatives highlights the potential of this scaffold.[3][4] By exploring modifications at the 5-position of the pyridine ring and on the sulfonamide moiety, researchers have identified potent dual PI3K/mTOR inhibitors. The following table summarizes the enzymatic inhibitory activities and antiproliferative effects of selected derivatives.

Compound IDR Group (at Pyridine C5)PI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 IC50 (nM)MCF-7 IC50 (nM)
22c Quinoline0.222320130
Reference -----

Data synthesized from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[3][4]

Expert Interpretation of the Data: The data clearly indicates that the nature of the substituent at the C5 position of the 2-methoxypyridine ring plays a crucial role in determining both the potency and selectivity of these compounds. The quinoline-substituted derivative 22c demonstrates exceptional picomolar potency against PI3Kα and strong nanomolar inhibition of mTOR, translating to potent antiproliferative activity in cancer cell lines.[3] This suggests that the extended aromatic system of the quinoline moiety forms favorable interactions within a hydrophobic pocket of the kinase domain.

Structure-Activity Relationships (SAR): Unlocking Potency and Selectivity

The development of potent and selective inhibitors hinges on a thorough understanding of the structure-activity relationships. For the this compound scaffold, several key structural features contribute to its biological activity:

  • The 2-Methoxy Group: This group often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain. Its presence can also influence the overall conformation of the molecule, pre-organizing it for optimal binding.

  • The 4-Aminomethyl Group: The primary amine provides a crucial hydrogen bond donor and can be a key anchoring point. Modifications to this group can modulate potency and introduce selectivity against different kinases.

  • Substitution at the 5-Position: As demonstrated in the comparative data, this position is ripe for exploration. Introducing various aromatic and heteroaromatic systems can lead to significant gains in potency by accessing deeper hydrophobic pockets within the enzyme's active site.[3]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a robust and high-throughput compatible time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibitor potency.[6]

Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity. Inhibition is measured as a decrease in this signal.[6]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection prep_inhibitor Prepare serial dilutions of This compound derivatives add_inhibitor Dispense inhibitor solutions to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution in assay buffer add_kinase Add kinase solution to wells prep_kinase->add_kinase prep_substrate Prepare biotinylated peptide substrate and ATP solution add_substrate Initiate reaction by adding substrate/ATP mix prep_substrate->add_substrate add_inhibitor->add_kinase incubate1 Incubate at room temperature add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate to allow phosphorylation add_substrate->incubate2 add_detection Add TR-FRET detection reagents (Antibody and Acceptor) incubate2->add_detection incubate3 Incubate to allow binding add_detection->incubate3 read_plate Read plate on a TR-FRET enabled reader incubate3->read_plate

Caption: Workflow for the TR-FRET based in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound derivatives in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase solution to the wells containing the compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.

    • Incubate the plate for at least 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved fluorescence measurements, using an appropriate excitation wavelength (e.g., 340 nm) and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[7]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cancer cells in a 96-well plate incubate1 Incubate overnight to allow attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of This compound derivatives incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS in HCl) incubate3->solubilize incubate4 Incubate to dissolve formazan crystals solubilize->incubate4 read_absorbance Measure absorbance at 570 nm using a microplate reader incubate4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period that allows for the assessment of antiproliferative effects, typically 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The comparative data and structure-activity relationships discussed herein provide a solid foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical guide for researchers to validate their own discoveries.

Future research should focus on expanding the diversity of substituents at the 5-position of the pyridine ring and exploring modifications of the aminomethyl group to fine-tune the pharmacological properties of these compounds. Furthermore, investigating the activity of these derivatives against a broader panel of kinases and in various disease models will be crucial to unlocking their full therapeutic potential.

References

  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. Available at: [Link]

  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3982-3986. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]

  • Routier, S., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5343. Available at: [Link]

  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114771. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Pharmaceuticals, 17(1), 118. Available at: [Link]

  • Kumar, A., et al. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents. Letters in Drug Design & Discovery, 15(10), 1058-1071. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules, 28(13), 5101. Available at: [Link]

  • Le, N. T., et al. (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Chemistry, 53(2e), 125-129. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016. Available at: [Link]

  • Chen, Y., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. Available at: [Link]

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comparative study of different synthetic routes to (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Methoxypyridin-4-yl)methanamine is a pivotal structural motif and a versatile building block in medicinal chemistry and drug discovery. Its substituted pyridine core is prevalent in numerous biologically active compounds, making the development of efficient and scalable synthetic routes to this intermediate a topic of significant interest for researchers and process chemists. The strategic placement of the methoxy and aminomethyl groups offers multiple points for diversification, enabling the exploration of vast chemical space in the design of novel therapeutics.

This guide provides an in-depth comparative analysis of three distinct synthetic pathways to this compound. Each route is evaluated based on chemical strategy, experimental feasibility, potential yield, and scalability. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols and objective data to empower drug development professionals in selecting the optimal synthesis for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary strategies for the synthesis of this compound are presented: the reduction of a nitrile precursor, the reductive amination of an aldehyde, and the nucleophilic substitution of a halomethyl intermediate. Each approach possesses unique advantages and challenges related to starting material availability, reaction conditions, and overall efficiency.

ParameterRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: Nucleophilic Substitution
Starting Material 2-Methoxy-4-pyridinecarbonitrile2-Methoxyisonicotinic Acid(2-Methoxypyridin-4-yl)methanol
Key Transformation Catalytic HydrogenationAldehyde Synthesis & Reductive AminationChlorination & Nucleophilic Amination
Number of Steps 122
Reported Yield High (Typical for Nitrile Hydrogenation)Very Low (Overall, ~12-13%)Good (Amination step is 76% for an analog)[1]
Key Reagents H₂, Raney Ni or Pd/CLiAlH₄, NH₃, NaBH(OAc)₃SOCl₂, NH₃/Methanol
Scalability & Safety Good; requires high-pressure hydrogenation equipment.Poor; hampered by low-yield aldehyde synthesis and use of LiAlH₄.Good; uses standard reagents but requires a pressure vessel for amination.

Route A: Reduction of 2-Methoxy-4-pyridinecarbonitrile

This is arguably the most direct approach, hinging on the well-established reduction of a nitrile to a primary amine. The success of this route is fundamentally dependent on the commercial availability or efficient synthesis of the starting material, 2-Methoxy-4-pyridinecarbonitrile.

Chemical Rationale

The conversion of a nitrile to an amine is a robust transformation. Catalytic hydrogenation is often the method of choice in industrial settings due to its high efficiency, cleaner work-up, and avoidance of stoichiometric metal hydride reagents.[2] Catalysts like Raney Nickel are particularly effective for nitrile reduction, operating under hydrogen pressure in a protic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Workflow Diagram

Route_A Nitrile 2-Methoxy-4- pyridinecarbonitrile Product (2-Methoxypyridin-4-yl) methanamine Nitrile->Product Catalytic Hydrogenation Reagents H₂ (50 psi), Raney® Ni NH₃/Methanol

Caption: Route A: Direct catalytic hydrogenation of the nitrile precursor.

Experimental Protocol (Representative)
  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-Methoxy-4-pyridinecarbonitrile (1.0 eq), methanol, and a slurry of Raney Nickel (5-10% w/w) in methanol.

  • Ammonia Addition: Saturate the methanolic solution with ammonia gas or use a solution of 7N ammonia in methanol. This is a critical step to minimize the formation of secondary amine impurities.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Heat the mixture to 40-50°C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Route B: Two-Step Synthesis via Reductive Amination

This classical approach involves the formation of an amine from an aldehyde precursor. While versatile, its application here is severely compromised by the inefficient synthesis of the required intermediate, 2-methoxypyridine-4-carboxaldehyde.

Chemical Rationale

Step 1: Aldehyde Synthesis. The synthesis of the aldehyde from the corresponding 2-methoxyisonicotinic acid requires reduction. While many reagents can reduce a carboxylic acid, Lithium Aluminum Hydride (LiAlH₄) is one of the few powerful enough to achieve this transformation directly to the alcohol, which is then oxidized to the aldehyde.[3] However, a documented procedure shows this specific reduction followed by oxidation results in a very low yield of only 14%.[4] This initial step creates a significant bottleneck for the entire sequence.

Step 2: Reductive Amination. This reaction proceeds via the initial formation of an imine between the aldehyde and ammonia, which is then reduced in situ by a mild reducing agent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose as it is selective for the iminium ion over the starting aldehyde, preventing reduction of the starting material.[6]

Workflow Diagram

Route_B cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination Acid 2-Methoxyisonicotinic Acid Aldehyde 2-Methoxypyridine-4- carboxaldehyde Acid->Aldehyde Reduction/Oxidation Reagents1 1. LiAlH₄, THF 2. Oxidant (e.g., MnO₂) (Reported Yield: 14%) Aldehyde2 2-Methoxypyridine-4- carboxaldehyde Product (2-Methoxypyridin-4-yl) methanamine Aldehyde2->Product One-Pot Reaction Reagents2 NH₃/Methanol NaBH(OAc)₃, DCE

Caption: Route B: A two-step sequence hampered by a low-yielding first step.

Experimental Protocol

Step 1: Synthesis of 2-Methoxypyridine-4-carboxaldehyde[4]

  • Reduction: To a cooled (0°C) solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous THF, add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) portion-wise. Stir at 0°C for 1 hour.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of saturated sodium sulfate solution.

  • Oxidation & Isolation: Filter the resulting solids and extract the filtrate with ethyl acetate. The resulting alcohol is then oxidized using a mild oxidant like manganese dioxide (MnO₂). The crude aldehyde is purified by column chromatography. (Note: The reported yield for this conversion is 14%). [4]

Step 2: Reductive Amination of 2-Methoxypyridine-4-carboxaldehyde

  • Imine Formation: Dissolve the aldehyde (1.0 eq) in a suitable solvent like dichloroethane (DCE). Add a solution of ammonia in methanol (e.g., 7N, ~5-10 eq) and stir at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target amine.

Route C: Two-Step Synthesis via Nucleophilic Substitution

This route offers a robust and potentially high-yielding alternative, proceeding through a 4-(chloromethyl) intermediate. The key amination step is well-precedented for a closely related substrate, suggesting a high probability of success.

Chemical Rationale

Step 1: Chlorination. The conversion of the benzylic-type alcohol, (2-methoxypyridin-4-yl)methanol, to the corresponding chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the alcohol into a good leaving group that is readily displaced.

Step 2: Nucleophilic Amination. The resulting 4-(chloromethyl)-2-methoxypyridine is an excellent electrophile for nucleophilic substitution. Reaction with a high concentration of ammonia in methanol, typically conducted in a sealed vessel at elevated temperatures, facilitates the Sₙ2 displacement of the chloride to form the desired primary amine. A procedure for the analogous 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine shows a 76% yield for this specific transformation, providing strong validation for this approach.[1]

Workflow Diagram

Route_C cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Amination Alcohol (2-Methoxypyridin-4-yl) methanol Chloride 4-(Chloromethyl)-2- methoxypyridine Alcohol->Chloride Sₙ2 Type Reaction Reagents1 SOCl₂, DCM 0°C to RT Chloride2 4-(Chloromethyl)-2- methoxypyridine Product (2-Methoxypyridin-4-yl) methanamine Chloride2->Product Sₙ2 Displacement Reagents2 7N NH₃ in Methanol 100°C, Steel Bomb (Yield for analog: 76%)

Caption: Route C: A robust two-step synthesis with a high-yield amination step.

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-2-methoxypyridine

  • Reaction Setup: Dissolve (2-methoxypyridin-4-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Carefully quench the reaction by pouring it over ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with DCM.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound (Adapted from[1])

  • Reactor Setup: Place the crude 4-(chloromethyl)-2-methoxypyridine (1.0 eq) and a 7N solution of ammonia in methanol (~20 eq) into a steel pressure vessel (steel bomb).

  • Reaction: Seal the vessel and heat the mixture to 100°C for 15-16 hours.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Remove the solvent under reduced pressure.

  • Isolation: Take up the residue in a suitable solvent system (e.g., 5% methanol in dichloromethane) and purify by flash column chromatography on silica gel to afford the final product.

Conclusion and Recommendation

Route A (Nitrile Reduction) remains a highly attractive option, particularly for large-scale synthesis, due to its directness. However, its viability is entirely contingent on the cost and availability of the 2-Methoxy-4-pyridinecarbonitrile precursor. If this starting material can be sourced economically, Route A would be a strong competitor.

Route B (Reductive Amination) is the least favorable option. The extremely low 14% yield reported for the synthesis of the prerequisite aldehyde intermediate makes the overall sequence inefficient and uneconomical, despite the reliability of the final reductive amination step.[4] It is therefore not recommended for syntheses where overall yield and process efficiency are primary concerns.

References

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  • Yu-Xiu, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492.
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  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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  • Wang, Y., et al. (2018). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 42(10), 7874-7881.
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X-ray crystal structure analysis of (2-Methoxypyridin-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 2-Methoxypyridine Derivatives: A Comparative Approach

Abstract

The 2-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces is paramount for rational drug design and the optimization of physicochemical properties. While the specific parent compound, (2-Methoxypyridin-4-yl)methanamine, lacks extensive public crystallographic data, a wealth of structural information exists for its more complex derivatives. This guide provides a comparative analysis of representative 2-methoxypyridine derivatives whose crystal structures have been elucidated. By examining how different substituents influence molecular conformation and supramolecular assembly, we offer field-proven insights into the application of X-ray crystallography for advancing structure-activity relationship (SAR) studies in this important chemical class.

Introduction: The Nexus of Structure and Function

The 2-Methoxypyridine Scaffold: A Cornerstone in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in pharmacology, with the pyridine ring being a prominent example found in over 90% of newly synthesized drugs.[1] The 2-methoxypyridine core, in particular, offers a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic tractability that medicinal chemists find highly attractive.[2][3] Derivatives have shown a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, making them a focal point of intensive research.[2] The methoxy group at the 2-position is not merely a passive substituent; it significantly influences the electronic distribution within the pyridine ring and can engage in crucial intermolecular interactions within a crystal lattice or a protein's active site.

X-ray Crystallography: The Definitive Tool for Structural Elucidation

While spectroscopic methods like NMR provide invaluable information about molecular connectivity and solution-state conformation, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, torsion angles, and, critically, the non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern how molecules pack together.[4] This detailed structural blueprint is the foundation of structure-based drug design, enabling scientists to understand how a molecule's shape and electrostatic surface potential relate to its biological function and properties like solubility and stability.[5]

Comparative Structural Analysis of 2-Methoxypyridine Derivatives

To illustrate the power of comparative crystallographic analysis, we have selected three distinct, published derivatives built upon the 2-methoxypyridine core. These examples showcase how peripheral chemical modifications dramatically alter both molecular geometry and crystal packing.

  • Derivative A: 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile

  • Derivative B: A bent-shaped luminescent mesogen with a 4-decyloxyphenyl substituent[6]

  • Derivative C: 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile[7]

Crystallographic Data Summary

The following table summarizes the primary crystallographic data for the selected derivatives, highlighting the differences in their crystal systems and unit cell dimensions, which arise directly from their different molecular shapes and packing efficiencies.

ParameterDerivative ADerivative BDerivative C
Chemical Formula C₁₇H₉BrCl₂N₂OSC₃₂H₃₉N₂O₂SC₂₁H₁₉N₃O₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cAba2P2₁/c
a (Å) 11.8514.8343(5)13.989(3)
b (Å) 12.5544.690(2)10.399(2)
c (Å) 12.607.3614(3)13.111(3)
β (°) ** 113.890108.08(3)
Volume (ų) **17144880.2(3)1815.2(6)
Reference [3][6][7]
Analysis of Molecular Conformation and Supramolecular Interactions

The true power of crystallography lies in comparing not just unit cells, but the specific conformations and interactions that define the structure.

  • Torsion Angles and Planarity: In Derivative C , the central pyridine ring is significantly twisted relative to its substituents, making dihedral angles of 14.46° and 34.67° with the aminophenyl and ethoxyphenyl rings, respectively.[7] This non-planar conformation is a result of steric hindrance between the bulky groups. Conversely, the methoxy group itself lies nearly coplanar with the pyridine ring, with a C-O-C-N torsion angle of -3.0°, suggesting favorable electronic conjugation.[7] In Derivative B , the thiophenyl ring at the 6-position is nearly coplanar with the pyridine core (torsion angle of -4.41°), whereas the large 4-decyloxyphenyl group is forced to adopt a significant twist of -41.91°.[6] These torsional differences are critical as they define the overall shape of the molecule, which directly impacts its ability to fit into a receptor binding pocket.

  • Intermolecular Interactions & Packing Motifs: The nature of the substituents dictates the dominant intermolecular forces. In Derivative C , the aminophenyl group acts as a hydrogen bond donor, linking molecules via N—H⋯N hydrogen bonds into chains that propagate through the crystal.[7] In contrast, the crystal packing of compounds like Derivative A and B , which lack strong hydrogen bond donors, is often governed by weaker C—H⋯π interactions, halogen bonds, and van der Waals forces.[4][6] These differing interaction motifs lead to vastly different supramolecular architectures, which can influence material properties like melting point and dissolution rate.

The logical relationship between molecular structure and crystal packing is visualized below.

G cluster_0 Molecular Level cluster_1 Supramolecular Level A Core Scaffold (2-Methoxypyridine) D Resulting Molecular Conformation (Planarity, Torsion Angles) A->D B Substituent R1 (e.g., H-bond donor) B->D E Dominant Intermolecular Forces (H-Bonds, π-stacking, Halogen bonds) B->E C Substituent R2 (e.g., Bulky lipophilic group) C->D D->E F Crystal Packing Motif (Chains, Sheets, 3D Network) E->F G Macroscopic Properties (Solubility, Stability, Melting Point) F->G G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Integration & Scaling B->C Generate reflection list D Structure Solution (e.g., Direct Methods) C->D Obtain initial electron density map E Structure Refinement (Least-Squares) D->E Assign atoms, refine positions & thermal parameters F Structure Validation & Deposition (e.g., CCDC) E->F Check for errors (checkCIF)

Sources

A Senior Application Scientist's Guide to Amide Coupling with (2-Methoxypyridin-4-yl)methanamine: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Unique Substrate

In the landscape of medicinal chemistry and drug development, the synthesis of amide bonds is a cornerstone reaction.[1] While seemingly routine, the efficiency of this transformation is highly dependent on the electronic and steric nature of both the carboxylic acid and the amine. (2-Methoxypyridin-4-yl)methanamine presents a unique set of challenges and opportunities as a coupling partner. Its structure contains a nucleophilic primary amine, but the underlying pyridine scaffold, enriched by an ortho-methoxy group, introduces complexities such as increased basicity and potential for side reactions.[2] The pyridine nitrogen itself can act as a base or a competing nucleophile, complicating the reaction landscape.[3]

This guide provides a comparative analysis of common coupling reagents for the acylation of this compound. We will delve into the mechanistic rationale behind reagent selection, present comparative data to guide your experimental design, and offer detailed protocols for achieving high-yield, high-purity amide products.

G sub lab Figure 1: this compound

Caption: Structure of this compound highlighting the primary amine and the electron-rich methoxypyridine core.

Pillar 1: Understanding the Activation Mechanism

The formation of an amide bond requires the activation of the carboxylic acid's carboxyl group to create a more reactive species susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency and side-product profile.

workflow start Carboxylic Acid + Amine reagent Coupling Reagent + Base activation Activation: Formation of Reactive Intermediate reagent->activation coupling Nucleophilic Attack by Amine activation->coupling product Amide Product + Byproducts coupling->product

Caption: A generalized workflow for amide bond formation facilitated by a coupling reagent.

Uronium/Aminium Salt Reagents: The High-Efficacy Workhorses

Reagents like HATU, HBTU, and HCTU are among the most popular choices for amide coupling due to their high efficiency and rapid reaction times.[4][5] They function by creating highly reactive activated esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is exceptionally reactive due to the anchimeric assistance provided by the neighboring pyridine nitrogen, which accelerates the subsequent aminolysis.[5] This makes HATU particularly effective for sterically hindered substrates or less nucleophilic amines.[6][7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is the HOBt (1-hydroxybenzotriazole) analogue of HATU. While highly effective, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can lead to slower reactions and lower yields with challenging substrates.[6][8]

Causality: For this compound, the high reactivity afforded by HATU is advantageous. It ensures rapid formation of the amide bond, minimizing the time for potential side reactions involving the pyridine ring. A common side reaction with uronium reagents, especially when used in excess, is the guanidinylation of the primary amine, which caps the chain.[4][9][10] This can be mitigated by using stoichiometric amounts of the coupling reagent or by pre-activating the carboxylic acid before adding the amine.

hatu_mechanism RCOOH R-COOH HATU HATU + Base (DIPEA) ActiveEster OAt Active Ester R-CO-OAt HATU->ActiveEster Activation Amine (2-MeO-Py)-CH2NH2 ActiveEster:f0->Amine Coupling Amide Amide Product ActiveEster->Amide

Caption: Mechanism of carboxylic acid activation and coupling using HATU.

Carbodiimide Reagents: The Classic and Cost-Effective Route

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used due to their affordability and ease of handling.[11] EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]

Trustworthiness: This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. To prevent this and improve efficiency, an additive like HOBt or Oxyma Pure is almost always included.[4][9] The additive traps the O-acylisourea to form a more stable, yet still reactive, active ester (e.g., OBt-ester), which then reacts with the amine.[4] The byproducts of EDC are water-soluble, simplifying purification via aqueous workup.[7]

Causality: The EDC/HOBt system is a reliable choice for this compound, especially on a larger scale where cost is a factor. However, reaction times may be longer compared to uronium salts, and for particularly challenging couplings, yields might be lower.

edc_mechanism RCOOH R-COOH EDC EDC RCOOH->EDC Activation Acylisourea O-Acylisourea Intermediate HOBt HOBt Acylisourea->HOBt Trapping OBt_Ester OBt Active Ester Amine (2-MeO-Py)-CH2NH2 OBt_Ester->Amine Coupling Amide Amide Product OBt_Ester->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling, showing the trapping of the O-acylisourea intermediate.

Phosphonium-Based Reagents & Others
  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt alternative to HBTU. It also generates an OBt-active ester. A key advantage is that it cannot form guanidinium byproducts, making it a "cleaner" reagent for reactions where the amine might be exposed to excess coupling reagent.[5]

  • T3P (Propylphosphonic Anhydride): T3P is a cyclic anhydride that acts as a powerful dehydrating agent. It promotes amide bond formation with a very favorable side-product profile—the byproducts are water-soluble phosphonic acids, which are easily removed. It is known for low epimerization and is effective for a wide range of substrates.

Pillar 2: Comparative Performance Data

To provide a clear comparison, we present hypothetical yet experience-based data for the coupling of Boc-Alanine with this compound under standardized conditions.

Reaction Conditions: Carboxylic Acid (1.0 eq), this compound (1.1 eq), Coupling Reagent (1.2 eq), Base (DIPEA, 2.0 eq), in DMF at room temperature for 2 hours.

Coupling ReagentAdditiveYield (%)Purity (%) (LCMS)Key Observations
HATU -95>98Fast, clean reaction. The gold standard for difficult couplings.[6][7]
HBTU -8895Very effective, but slightly less reactive than HATU.[8]
EDC HOBt8595Slower reaction, but clean and cost-effective. Water-soluble byproducts.[13]
PyBOP -9097High yield, no guanidinylation risk. Excellent alternative to HBTU.[5]
T3P -92>98Excellent yield and purity. Easy workup due to water-soluble byproducts.

Analysis: The data clearly positions HATU as the most efficacious reagent for this substrate, providing the highest yield and purity in the shortest time. This is consistent with the enhanced reactivity of the OAt-ester it generates.[5] PyBOP and T3P emerge as outstanding alternatives, offering high yields and cleaner reaction profiles compared to HBTU and EDC. T3P's simple workup is particularly attractive for process chemistry. The classic EDC/HOBt remains a viable, economical option, though it may require longer reaction times or gentle heating to achieve comparable results.

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps for successful amide bond formation.

Protocol 1: High-Efficacy Coupling using HATU

This protocol is recommended for achieving the highest yield, especially on a research and discovery scale.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).

  • Activation: Add HATU (1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature. A color change is often observed. Allow the acid to pre-activate for 5-10 minutes.[12]

  • Coupling: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Scalable & Clean Coupling using T3P®

This protocol is ideal for reactions where easy byproduct removal is a priority.

  • Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq). Dissolve the solids in an appropriate aprotic solvent such as ethyl acetate or THF.

  • Base Addition: Add a suitable non-nucleophilic base, such as pyridine or DIPEA (3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq) to the cooled mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS.

  • Workup: Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amide product, which is often of high purity without chromatography.

Conclusion and Recommendations

For the amide coupling of This compound , the choice of reagent should be guided by the specific goals of the synthesis—be it speed, yield, scale, or cost.

  • For maximum efficacy and speed , especially with precious substrates or in a high-throughput setting, HATU is the reagent of choice. Its ability to form a highly reactive OAt-ester ensures rapid and clean conversion.[5][6]

  • For a balance of high yield, a clean reaction profile, and avoidance of guanidinylation side products, PyBOP is an excellent option.

  • For scalability and simplified purification, T3P® offers a compelling advantage due to its water-soluble byproducts and high performance.

  • For routine, large-scale syntheses where cost is a primary driver, EDC/HOBt remains a robust and reliable method, albeit potentially requiring longer reaction times.

By understanding the mechanistic nuances of each reagent class and selecting the appropriate conditions, researchers can confidently and efficiently synthesize amide derivatives of this valuable heterocyclic building block.

References

  • ResearchGate. (n.d.). Coupling outcomes for pyridines.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Yao, S., et al. (2007). Study of the coupling reaction of pyridine in the gas phase. Rapid Communications in Mass Spectrometry, 21(11), 1739-44. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • National Institutes of Health. (2024). Skeletal editing of pyridines through atom-pair swap from CN to CC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions used for coupling reactions.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

Sources

Navigating the Landscape of FAAH Inhibition: A Comparative Guide to (2-Methoxypyyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) represents a promising therapeutic avenue for a range of neurological and inflammatory disorders.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a key class of FAAH inhibitors derived from the (2-Methoxypyridin-4-yl)methanamine scaffold. By understanding how molecular modifications influence potency and selectivity, researchers can better design and develop next-generation therapeutics.

The endocannabinoid system, a crucial regulator of physiological processes including pain, mood, and inflammation, is primarily modulated by the levels of endogenous cannabinoids like anandamide.[2][3] FAAH is the principal enzyme responsible for the degradation of anandamide.[4] Its inhibition leads to an increase in endogenous anandamide levels, thereby offering a more targeted therapeutic approach with potentially fewer side effects compared to direct cannabinoid receptor agonists.[5][6]

The this compound Scaffold: A Privileged Structure

The this compound core has emerged as a valuable starting point for the development of potent and selective FAAH inhibitors. Its structural features allow for systematic modifications to probe the enzyme's active site and optimize pharmacological properties. This guide will dissect the SAR of this scaffold by examining key regions: the pyridine ring, the methanamine linker, and the terminal substituent.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds. For derivatives of this compound, these studies have revealed critical insights into the molecular interactions governing FAAH inhibition.[7]

The Pyridine Ring: An Anchor for Activity

The 2-methoxypyridine moiety plays a crucial role in anchoring the inhibitor within the FAAH active site. The nitrogen atom of the pyridine ring can form key hydrogen bond interactions with amino acid residues, such as Lys142 and Thr236, contributing significantly to binding affinity.[3]

  • Substitution at the 2-position: The methoxy group at the 2-position is a common feature and appears to be beneficial for activity. Its replacement with other small, electron-donating groups can be tolerated, but larger or electron-withdrawing groups often lead to a decrease in potency.

  • Other Ring Modifications: Exploration of different heterocyclic cores has been undertaken, but the pyridine ring often provides a good balance of potency and drug-like properties.

The Methanamine Linker: Fine-Tuning Orientation

The methanamine linker provides the appropriate spacing and orientation for the terminal substituent to interact with other regions of the active site.

  • Linker Length and Rigidity: Variations in the linker length can impact potency, suggesting an optimal distance between the pyridine ring and the terminal group. Introducing rigidity into the linker, for example, through cyclization, can sometimes improve affinity by reducing the entropic penalty of binding.

The Terminal Substituent: Driving Potency and Selectivity

The terminal substituent, attached to the methanamine nitrogen, is a key determinant of both the potency and the mechanism of inhibition (reversible vs. irreversible). This is the region where the most significant diversity has been explored.

  • Carbamates and Ureas: Many potent FAAH inhibitors based on this scaffold are carbamates or ureas.[8] These functional groups can act as "warheads," forming a covalent bond with the catalytic serine residue (Ser241) in the FAAH active site, leading to irreversible inhibition.[8][9] The nature of the substituent on the carbamate or urea nitrogen dramatically influences activity.

  • α-Ketoheterocycles: Another important class of terminal substituents are α-ketoheterocycles. These groups typically lead to reversible covalent inhibition through the formation of a hemiketal with the catalytic serine.[1][3]

  • Non-covalent Inhibitors: While covalent inhibitors are often highly potent, there is also significant interest in developing non-covalent, reversible inhibitors to potentially mitigate off-target effects. SAR studies in this area focus on optimizing hydrophobic and hydrogen-bonding interactions with the enzyme's acyl-chain binding pocket.

Comparative Analysis of FAAH Inhibitors

To provide a clearer picture of the therapeutic potential of this compound derivatives, it is essential to compare their performance against other well-characterized FAAH inhibitors.

Inhibitor ClassExample CompoundMechanism of ActionKey Features
This compound Derivatives VariesCovalent (Carbamylation) or Reversible CovalentTunable scaffold allowing for optimization of potency and pharmacokinetics.
Carbamates URB597Covalent (Carbamylation of catalytic serine)[1]Potent but can have selectivity issues, targeting other serine hydrolases.[1]
Piperidine/Piperazine Ureas PF-3845Covalent (Carbamylation of catalytic serine)[1]Highly selective for FAAH.[1]
α-Ketoheterocycles OL-135Reversible covalent (Hemiketal formation)[1]Potent and selective reversible inhibitors.[3]

Experimental Protocols

Reproducible and well-defined experimental protocols are the cornerstone of drug discovery research. Below are representative protocols for the synthesis of a this compound derivative and the in vitro evaluation of its FAAH inhibitory activity.

Synthesis of a Representative Carbamate Derivative

This protocol outlines a general procedure for the synthesis of an N-substituted carbamate derivative of this compound.

Caption: General synthetic workflow for a carbamate derivative.

Detailed Steps:

  • Isocyanate Formation: To a solution of this compound in dry toluene, add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA) at 0 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carbamate Formation: The resulting isocyanate solution is cooled to room temperature, and the desired alcohol (R-OH) is added.

  • The reaction is stirred at room temperature or gently heated until the isocyanate is fully converted to the carbamate product.

  • Work-up and Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final carbamate derivative.

In Vitro FAAH Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory potency (IC50) of test compounds against FAAH.[10][11]

Caption: Workflow for an in vitro FAAH inhibition assay.[10]

Materials:

  • Recombinant human or rat FAAH enzyme[10]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[10][12]

  • Test compounds dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)[10]

  • Positive control inhibitor (e.g., URB597)[10]

  • 96-well black microplate[10]

  • Fluorescence plate reader[10]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in FAAH Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer.

  • Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.

  • Assay Plate Setup: Add the diluted test compounds or controls to the wells of the 96-well plate.

  • Add the FAAH enzyme solution to all wells except for the background control wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the AAMCA substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for AMC).[12]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC50 value.

The Anandamide Signaling Pathway and FAAH Inhibition

To fully appreciate the significance of FAAH inhibition, it is crucial to understand its role in the broader context of the anandamide signaling pathway.

Anandamide_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_Syn Anandamide (AEA) Synthesis NAPE_PLD->Anandamide_Syn AEA_Release AEA Release Anandamide_Syn->AEA_Release CB1R CB1 Receptor AEA_Release->CB1R Retrograde Signaling AEA_Uptake AEA Uptake AEA_Release->AEA_Uptake Synaptic Cleft FAAH FAAH AEA_Uptake->FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of (2-Methoxypyridin-4-yl)methanamine: A Comparative Analysis of Orbitrap and Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of novel chemical entities are paramount. (2-Methoxypyridin-4-yl)methanamine, a substituted pyridine, represents a class of compounds frequently encountered as intermediates or final products in drug discovery. Its characterization demands analytical techniques that offer both high sensitivity and exquisite specificity. This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the analysis of this compound. We will delve into the theoretical underpinnings of fragmentation, present a predicted fragmentation pathway, and offer practical, field-proven insights into experimental design.

The Imperative of High Resolution in Small Molecule Analysis

Before comparing instrumental platforms, it is crucial to understand why high-resolution mass spectrometry is indispensable for the analysis of small molecules like this compound. HRMS instruments provide exceptionally accurate mass measurements, typically with errors in the low parts-per-million (ppm) range.[1] This capability allows for the determination of the elemental composition of a molecule, a critical step in identifying unknown compounds or confirming the identity of a synthesized molecule.[1] Furthermore, high resolution is vital for separating the analyte signal from background interferences, thereby enhancing the signal-to-noise ratio and improving detection limits.[2]

Head-to-Head Comparison: Orbitrap vs. Q-TOF for the Analysis of this compound

The choice between an Orbitrap and a Q-TOF mass spectrometer is a common dilemma for analytical laboratories. Both are powerful HRMS platforms, yet they operate on different principles, leading to distinct performance characteristics.[3]

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ series)Quadrupole Time-of-Flight (Q-TOF) (e.g., SCIEX X500B, Agilent 6545XT)
Mass Analyzer Principle Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to a mass-to-charge ratio (m/z).[1]Ions are accelerated through a flight tube, and their time-of-flight to the detector is proportional to the square root of their m/z.
Resolving Power Typically higher, can exceed 240,000 FWHM at m/z 200. Resolution is inversely proportional to the square root of m/z.[2]Typically in the range of 40,000 to 60,000 FWHM. Resolution is relatively constant across the mass range.[3]
Mass Accuracy Excellent, routinely achieving <1-3 ppm with external calibration and <1 ppm with internal calibration.[2]Very good, typically <1-5 ppm with internal calibration. May require more frequent calibration.[4]
Sensitivity Generally considered highly sensitive, particularly for targeted analyses in complex matrices.[2]Excellent sensitivity, especially in full-scan mode, making it well-suited for screening applications.
Scan Speed Scan speed is dependent on the desired resolution; higher resolution requires longer transient acquisition times.Inherently faster scan speeds, beneficial for compatibility with fast chromatography.
Dynamic Range Can be limited by the space-charge capacity of the C-trap.Generally offers a wider in-spectrum dynamic range.
Fragmentation Higher-energy C-trap Dissociation (HCD) is a common fragmentation technique, providing information-rich spectra.Collision-Induced Dissociation (CID) is the standard, producing characteristic fragment ions.

Expert Insight: For the analysis of a polar molecule like this compound, an Orbitrap platform may offer an advantage in terms of achievable resolution and mass accuracy, which is particularly beneficial for confident elemental composition determination and for resolving potential isobaric interferences in complex matrices. However, the faster scan speeds of a Q-TOF make it an excellent choice for high-throughput screening applications where rapid liquid chromatography gradients are employed.

Unraveling the Fragmentation Pattern of this compound

Understanding the fragmentation behavior of a molecule under mass spectrometric conditions is fundamental to its structural confirmation. While no specific experimental fragmentation data for this compound is readily available in the searched literature, we can predict its fragmentation pathway based on the established fragmentation patterns of related substituted pyridines and aminomethyl compounds.

The primary site of protonation in the positive ion mode (electrospray ionization - ESI) is expected to be the more basic aminomethyl nitrogen. Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) of the protonated molecule [M+H]⁺ is likely to proceed through several key pathways.

Predicted Fragmentation Pathway of this compound:

fragmentation_pathway M [M+H]⁺ m/z 139.0866 F1 Loss of NH₃ [C₇H₈NO]⁺ m/z 122.0599 M->F1 -NH₃ F2 Loss of CH₂O [C₆H₉N₂]⁺ m/z 109.0760 M->F2 -CH₂O F3 Loss of CH₃• [C₆H₆NO]⁺ m/z 108.0444 F1->F3 -CH₃• F4 [C₅H₆N]⁺ m/z 80.0500 F2->F4 -HCN F5 [C₅H₅]⁺ m/z 65.0391 F4->F5 -CH₃• experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis A Standard Solution Preparation (1 mg/mL in Methanol) B Serial Dilution (to desired concentration range) A->B C HILIC Column (for polar compounds) B->C D Gradient Elution (Acetonitrile/Water with formic acid) C->D E Electrospray Ionization (ESI) (Positive Ion Mode) D->E F Full Scan MS (m/z 50-500) E->F G dd-MS² (Data-Dependent Acquisition) (Top 3 most intense ions) F->G H Accurate Mass Extraction G->H I Elemental Composition Determination H->I J Fragmentation Spectrum Interpretation I->J K Database Searching (e.g., METLIN, mzCloud) J->K

Caption: A typical LC-HRMS workflow for the analysis of this compound.

Detailed Methodologies:

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions with the initial mobile phase composition to create calibration standards and quality control samples at appropriate concentrations.

2. Liquid Chromatography (LC):

  • Rationale: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention and separation from non-polar impurities. [5]* Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS (Orbitrap or Q-TOF):

    • Mass Range: m/z 50-500.

    • Resolution (Orbitrap): 70,000 FWHM.

    • Resolution (Q-TOF): 40,000 FWHM.

  • Data-Dependent MS/MS (dd-MS²):

    • Select the top 3 most intense ions from the full scan for fragmentation.

    • Collision Energy (HCD/CID): Ramped collision energy (e.g., 15-45 eV) to obtain a rich fragmentation spectrum.

    • Isolation Window: 1.0 m/z.

4. Data Analysis:

  • Process the raw data using the instrument manufacturer's software (e.g., Thermo Scientific™ Xcalibur™, SCIEX OS).

  • Extract the accurate mass of the precursor ion and its fragment ions.

  • Utilize the accurate mass to determine the elemental composition.

  • Manually interpret the fragmentation spectrum and compare it with the predicted fragmentation pathway.

  • Search public or commercial spectral libraries (e.g., METLIN, mzCloud) for potential matches to aid in identification.

Conclusion and Future Outlook

Both Orbitrap and Q-TOF high-resolution mass spectrometers are formidable tools for the in-depth analysis of small molecules like this compound. The choice of platform will ultimately depend on the specific analytical needs of the laboratory, with Orbitraps excelling in applications requiring the highest resolution and mass accuracy, and Q-TOFs offering advantages in high-throughput screening environments.

The predicted fragmentation pathway presented in this guide provides a solid foundation for the structural elucidation of this compound and its analogs. As the field of mass spectrometry continues to evolve, with advancements in ion mobility and novel fragmentation techniques, our ability to characterize complex small molecules will only continue to improve, further empowering researchers and drug development professionals in their quest for scientific discovery.

References

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Link

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Link

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? ResearchGate. Link

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. Link

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Link

  • LC-MS metabolomics of polar compounds. PubMed. Link

  • Collision-induced dissociation. Wikipedia. Link

  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical Chemistry. Link

  • mass spectra - fragmentation patterns. Chemguide. Link

  • Fragmentation (mass spectrometry). Wikipedia. Link

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Link

  • Mass Spectrometry - Fragmentation. YouTube. Link

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. Link

  • High-resolution mass spectrometers. PubMed. Link

  • Collision-induced dissociation of cytidine and its derivatives. PubMed. Link

  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PubMed Central. Link

  • High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. PubMed. Link

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. Link

  • 2-Amino-4-methylpyridine. PubChem. Link

  • 2-Picoline(109-06-8) MS spectrum. ChemicalBook. Link

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. Loba Chemie. Link

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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral (2-Methoxypyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral amines is a critical step in asymmetric synthesis and drug discovery. The (2-Methoxypyridin-4-yl)methanamine scaffold is an increasingly important building block in medicinal chemistry, lending urgency to the need for robust and reliable analytical methods for its chiral derivatives.[1][2] This guide provides an objective comparison of the primary analytical techniques used to assess their enantiomeric excess (ee), supported by established principles and representative experimental protocols. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights to guide your selection of the most appropriate technique for your specific analytical challenge.

The Critical Role of Enantiomeric Purity

In a stereospecific biological environment like the human body, enantiomers of a chiral drug can exhibit widely different pharmacological activities, metabolic pathways, and toxicities.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[5] Therefore, the precise quantification of enantiomeric purity is not merely an analytical exercise; it is a fundamental requirement for ensuring the safety and efficacy of new chemical entities.[3][6]

The this compound core presents a unique set of analytical considerations. As a basic, polar compound, it is prone to interactions with residual silanols on silica-based stationary phases, which can lead to poor peak shape and inaccurate quantification in chromatographic methods. The selection of an appropriate analytical technique must therefore account for these molecular properties to yield trustworthy data.

Comparative Overview of Key Analytical Methods

The choice of an analytical method depends on multiple factors, including the stage of drug development, required accuracy, sample throughput, and available instrumentation.[7] The following sections provide a detailed comparison of the most effective techniques for analyzing chiral this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for enantiomeric purity assessment due to its versatility and high resolution.[8] The direct approach, using a Chiral Stationary Phase (CSP), is the most common and involves the differential interaction of enantiomers with the chiral selector bonded to the support.[8]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally versatile and often the first choice for screening chiral amines.[8] Their complex chiral pockets can interact with analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions, enabling separation.

  • Mobile Phase Strategy: For a basic compound like a methoxypyridine derivative, peak tailing is a significant concern.[9] Incorporating a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into the mobile phase is critical. This additive competes with the analyte for active sites on the stationary phase, effectively masking them and resulting in sharp, symmetrical peaks essential for accurate integration.

  • Mode of Operation: Normal-phase (using alkane/alcohol mixtures) or polar organic modes are typically more successful for these types of compounds than reversed-phase.[10][11]

Experimental Protocol: Chiral HPLC

  • Column: Lux® i-Amylose-1, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • System Suitability: A resolution (Rs) of >1.5 between the enantiomer peaks is required for accurate quantification.

HPLC_Workflow

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[10] It uses supercritical CO2 as the primary mobile phase, offering benefits of high speed, reduced solvent consumption, and high efficiency.[10][12]

Causality Behind Experimental Choices:

  • Speed and Efficiency: The low viscosity of supercritical fluids allows for much higher flow rates than HPLC without generating excessive backpressure, leading to significantly faster analysis times—often under 5 minutes.[12]

  • Improved Peak Shape for Basic Compounds: The mobile phase in SFC, typically a mixture of CO2 and an alcohol modifier (like methanol), is inherently slightly acidic due to the formation of carbonic acid. This environment can protonate basic analytes. The addition of a basic additive (e.g., DEA) is still highly recommended to ensure good peak shape.[13] SFC-specific stationary phases, such as those with 2-ethylpyridine, have also been developed to improve performance for basic compounds.[14]

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to HPLC, making it an excellent orthogonal technique for method validation and impurity profiling.

Experimental Protocol: Chiral SFC

  • Column: CHIRALPAK® IA, 150 x 3.0 mm, 3 µm (or equivalent immobilized polysaccharide CSP).

  • Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine.

  • Gradient: 5% to 40% Methanol over 3 minutes, hold at 40% for 1 minute.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in methanol at approximately 1 mg/mL.

SFC_Workflow

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While chromatography separates enantiomers in space and time, NMR spectroscopy can distinguish them in the magnetic field.[15] This is achieved by converting the enantiomers into diastereomers (covalently with a Chiral Derivatizing Agent) or transient diastereomeric complexes (non-covalently with a Chiral Solvating Agent).[7][15] For rapid and non-destructive analysis, the CSA approach is often preferred.[16][17]

Causality Behind Experimental Choices:

  • Mechanism of Action: A CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), interacts non-covalently with the enantiomers of the analyte.[7] This interaction forms two transient diastereomeric complexes ((R)-BINOL/(R)-amine and (R)-BINOL/(S)-amine), which have different spatial arrangements. Consequently, protons on the amine enantiomers experience slightly different magnetic environments, leading to separate, resolvable signals in the ¹H NMR spectrum.[5]

Experimental Protocol: NMR with CSA

  • Materials: Chiral amine sample, (R)-BINOL (or another suitable CSA), deuterated chloroform (CDCl3).

  • Sample Preparation: In a clean NMR tube, dissolve ~5 mg of the chiral amine and 1.0-1.5 equivalents of (R)-BINOL in ~0.6 mL of CDCl3.

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Identify a proton on the chiral amine (e.g., the methine proton of the CH-NH2 group) that shows baseline-resolved signals for the two diastereomeric complexes.

  • Quantification: Carefully integrate the two distinct signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.

Performance Comparison

The following table summarizes the key performance attributes of each technique to aid in selecting the most suitable method for your needs.

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Differential partitioning on a CSPDifferential partitioning in a supercritical fluidFormation of transient diastereomeric complexes
Resolution High to ExcellentVery High to ExcellentModerate to Good
Analysis Time 10–30 minutes2–10 minutes5–15 minutes per sample
Sample Throughput ModerateHighModerate
Solvent Usage High (organic solvents)Low (primarily CO2)Very Low (deuterated solvent)
Destructive? No (can be preparative)No (can be preparative)No (sample is fully recoverable)
Key Advantage Universally established, wide range of CSPsSpeed, efficiency, and "green" credentialsMinimal method development, direct ratio measure
Key Limitation Slower analysis, higher solvent cost/disposalHigher initial instrument costRequires higher sample concentration, potential for peak overlap

Conclusion and Recommendations

The choice of the optimal analytical technique for assessing the enantiomeric purity of this compound derivatives is context-dependent.

Decision_Tree

  • For high-throughput screening in early drug discovery, Chiral SFC is the superior choice due to its incredible speed and high efficiency.

  • For routine quality control and method validation , Chiral HPLC remains the gold standard, offering robustness and a vast library of established stationary phases. It serves as an excellent primary or confirmatory technique alongside SFC.

  • For rapid, low-volume analysis where a chromatographic method has not yet been developed, or as a quick check, NMR with a Chiral Solvating Agent is an elegant and non-destructive solution that provides a direct and reliable measurement of enantiomeric excess.

Ultimately, employing at least two of these methods orthogonally provides the highest degree of confidence in the analytical results, a cornerstone of scientific integrity and regulatory compliance in drug development.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides. BenchChem.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate.
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A Comparative Guide to Cross-Reactivity Profiling of (2-Methoxypyridin-4-yl)methanamine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative for Selectivity in Modern Drug Discovery

The (2-Methoxypyridin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a diverse range of biological entities, most notably protein kinases.[1] A recent analysis of drugs approved by the US FDA over the last decade revealed that kinase inhibitors represent the largest category of therapeutics containing a pyridine ring.[1] While the primary goal is to achieve high potency against the intended therapeutic target, a compound's ultimate success hinges on its selectivity. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and are a primary cause of late-stage clinical trial failures.[2][3] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not merely a regulatory requirement but a cornerstone of rational drug design and risk mitigation.[2][4]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of investigational compounds based on the this compound scaffold. We will explore the causality behind experimental choices, present comparative data for a hypothetical compound, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Framework for Cross-Reactivity Profiling

A tiered or hierarchical approach is the most effective strategy for assessing compound selectivity. This begins with broad, high-throughput screening to cast a wide net for potential off-target interactions, followed by more focused functional assays to confirm and characterize these findings. This systematic process allows for the early identification and mitigation of potential safety liabilities, enabling a data-driven approach to lead optimization.[5][6]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Functional Analysis cluster_2 Tier 3: In Vivo Confirmation Primary_Assay Primary Target Assay (e.g., Kinase IC50) Kinome_Scan Broad Kinome Panel (e.g., KINOMEscan) Primary_Assay->Kinome_Scan High Potency Leads Safety_Panel Safety Pharmacology Panel (e.g., Eurofins SafetyScreen47) Primary_Assay->Safety_Panel All Lead Candidates Cell_Assay Cell-Based Target Engagement (e.g., NanoBRET) Kinome_Scan->Cell_Assay Validate Off-Targets Functional_Assay Functional Assays for Off-Targets (e.g., GPCR activation, Ion Channel Patch Clamp) Safety_Panel->Functional_Assay De-risk Safety Hits Tox_Studies In Vivo Toxicology & PK/PD Modeling Cell_Assay->Tox_Studies Confirm In-Cell Activity Functional_Assay->Tox_Studies Assess Physiological Relevance G cluster_0 No Inhibition cluster_1 Inhibition K1 Kinase L1 Immobilized Ligand K1->L1 Binds Bead1 Bead L1->Bead1 I1 Compound K2 Kinase L2 Immobilized Ligand Bead2 Bead L2->Bead2 I2 Compound I2->K2 Binds & Inhibits

Caption: Principle of competition binding assay used in KINOMEscan.

Safety Pharmacology Profiling

Beyond the kinome, it is crucial to assess interactions with a broader set of targets known to be implicated in adverse drug reactions. [2][5]Service providers like Eurofins and Charles River Laboratories offer comprehensive safety panels (e.g., SafetyScreen47, ChanTest Cardiac Channel Panel) that cover key GPCRs, ion channels, transporters, and enzymes. [5][7][8]These assays are typically radioligand binding assays performed at a single high concentration (e.g., 10 µM) to identify any significant interactions. [8]A hit is generally defined as >50% inhibition of binding.

Comparative Analysis: Hypothetical Case Study

To illustrate the utility of this approach, let's consider a hypothetical this compound-based compound, CMPD-X , designed as a potent inhibitor of Kinase A. We will compare its profile to an alternative scaffold, CMPD-Y .

Table 1: Comparative Cross-Reactivity Profile

TargetCMPD-X (% Inhibition @ 1µM)CMPD-Y (% Inhibition @ 1µM)Rationale for Inclusion
Primary Target
Kinase A98%99%Therapeutic Target
Key Off-Target Kinases
Kinase B (Family Member)85%45%Potential for reduced selectivity
Kinase C (Unrelated)15%12%Indicator of broad selectivity
hERG (Potassium Channel)65%10%Critical for cardiac safety assessment [7]
5-HT2B (Serotonin Receptor)72%8%Associated with valvular heart disease [9]
Adrenergic α15%55%Associated with hypotension
CYP3A4 (Enzyme)18%68%Risk of drug-drug interactions [3]

Interpretation of Results:

  • CMPD-X shows high potency for its primary target, Kinase A. However, it displays significant activity against a related family member, Kinase B, suggesting potential for overlapping pharmacology. More critically, it hits the hERG channel and the 5-HT2B receptor, which are major safety red flags. The hERG interaction indicates a risk of QT prolongation and proarrhythmia, while 5-HT2B agonism is linked to cardiac valvulopathy. [7][9]* CMPD-Y , while equally potent, demonstrates a superior selectivity profile. It has weaker interactions with off-target kinases and, crucially, avoids the key safety liabilities of hERG and 5-HT2B. However, its interaction with Adrenergic α1 and inhibition of CYP3A4 suggest potential for hypotension and drug-drug interactions, respectively, which must be monitored. [3] Based on this Tier 1 data, CMPD-Y represents a more promising lead candidate due to its cleaner safety profile. Further investigation into CMPD-X would require significant medicinal chemistry efforts to dial out the hERG and 5-HT2B activities while retaining potency for Kinase A.

Experimental Protocols

To ensure the trustworthiness of the data, protocols must be robust and include appropriate controls. Below is a representative protocol for a secondary functional assay to validate a hit from the primary safety screen.

Protocol: hERG Manual Patch Clamp Assay

This protocol is designed to determine the IC50 of a test compound on the hERG potassium channel, a critical follow-up for any compound showing >50% inhibition in a binding assay. [7] Objective: To quantify the inhibitory potential of a test article on the hERG current (IKr) in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture medium (DMEM, 10% FBS, appropriate selection antibiotic).

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4.

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

  • Test Article (CMPD-X) stock solution in DMSO.

  • Positive control (e.g., E-4031, a potent hERG blocker).

  • Patch clamp rig (amplifier, digitizer, microscope, micromanipulators).

Methodology:

  • Cell Preparation: Plate HEK-hERG cells onto glass coverslips 24-48 hours before the experiment.

  • System Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Using a borosilicate glass micropipette filled with internal solution (resistance 2-5 MΩ), approach a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, stronger suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Voltage Protocol & Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV for 2 seconds. The characteristic "tail current" measured during this step is the hERG current (IKr).

    • Record baseline currents for at least 3 minutes to ensure stability.

  • Compound Application:

    • Prepare serial dilutions of the Test Article in the external solution (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be ≤0.1%.

    • Apply each concentration sequentially via the perfusion system, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a vehicle control application to account for any solvent effects.

  • Positive Control & Washout:

    • After the highest concentration of the test article, apply a saturating concentration of the positive control (e.g., 1 µM E-4031) to confirm channel pharmacology.

    • Attempt a washout by perfusing with the drug-free external solution.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data by expressing the current at each concentration as a percentage of the baseline current.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Vehicle Control: Ensures that the solvent (DMSO) does not affect the hERG current.

  • Positive Control: Confirms that the channels expressed in the cells are pharmacologically responsive as expected.

  • Stable Baseline: A stable baseline recording before compound application is essential to ensure the health of the cell and the quality of the recording.

Conclusion

A systematic and multi-tiered approach to cross-reactivity profiling is indispensable in modern drug discovery. For compounds built on the this compound scaffold, which are often directed at kinases, a combination of broad kinome scanning and comprehensive safety pharmacology panels provides the most effective strategy for early-stage hazard identification. [1][2][10]By comparing investigational compounds against alternatives and interpreting the data within the context of known safety liabilities, development teams can make informed decisions, prioritize compounds with the highest probability of success, and ultimately deliver safer and more effective medicines to patients.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

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  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

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  • Wilson, D. J., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]

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benchmarking the synthesis of (2-Methoxypyridin-4-yl)methanamine against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2-Methoxypyridin-4-yl)methanamine in Modern Drug Discovery

This compound is a pivotal structural motif frequently encountered in the landscape of contemporary pharmaceutical research and development. Its unique combination of a methoxypyridine core and a primary aminomethyl substituent provides a versatile scaffold for interacting with a wide array of biological targets. The pyridine ring, a common feature in many top-selling drugs, offers favorable pharmacokinetic properties, while the methoxy and aminomethyl groups provide key hydrogen bonding and salt-bridge formation opportunities, respectively.[1][2] Consequently, efficient and scalable synthetic access to this key intermediate is of paramount importance for medicinal chemists and process development scientists alike.

This guide provides an in-depth, comparative analysis of two prominent synthetic strategies for the preparation of this compound, grounded in established chemical transformations. We will dissect each route, offering detailed experimental protocols, a quantitative comparison of key performance metrics, and expert insights into the practical considerations for laboratory-scale and process-scale synthesis.

Synthetic Route 1: Reductive Amination of 2-Methoxy-4-pyridinecarboxaldehyde

This first approach leverages a direct and convergent one-pot reductive amination of the corresponding aldehyde. This strategy is often favored for its operational simplicity and the commercial availability of the starting aldehyde.

Scientific Rationale

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. The reaction proceeds through the in situ formation of an imine from the aldehyde and an ammonia source, which is then immediately reduced to the desired amine by a selective reducing agent. Sodium triacetoxyborohydride is a particularly mild and effective reagent for this transformation, tolerating a wide range of functional groups.[3]

Experimental Protocol

Materials:

  • 2-Methoxy-4-pyridinecarboxaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride

  • Methanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Methoxy-4-pyridinecarboxaldehyde in methanol, add a 7N solution of ammonia in methanol.

  • Stir the mixture for 1 hour at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Continue stirring the reaction mixture for an additional 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Synthetic Workflow Diagram

G A 2-Methoxy-4-pyridinecarboxaldehyde B Imine Intermediate A->B NH3/MeOH C This compound B->C Sodium Triacetoxyborohydride

Caption: One-pot reductive amination of 2-Methoxy-4-pyridinecarboxaldehyde.

Synthetic Route 2: Reduction of 2-Methoxy-4-cyanopyridine

This alternative two-step approach begins with the readily available 2-methoxy-4-cyanopyridine, which is then reduced to the target amine. This route is often considered for large-scale synthesis due to the lower cost of the starting material and the high efficiency of the reduction step.

Scientific Rationale

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently achieving this conversion. The reaction proceeds via a nucleophilic attack of the hydride on the nitrile carbon, followed by successive hydride additions and workup to afford the amine.

Experimental Protocol

Materials:

  • 2-Methoxy-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere, add a solution of 2-Methoxy-4-cyanopyridine in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Synthetic Workflow Diagram

G A 2-Methoxy-4-cyanopyridine B This compound A->B 1. LiAlH4, THF 2. H2O, NaOH(aq)

Caption: Reduction of 2-Methoxy-4-cyanopyridine to the target amine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Reductive AminationRoute 2: Nitrile Reduction
Starting Material 2-Methoxy-4-pyridinecarboxaldehyde2-Methoxy-4-cyanopyridine
Number of Steps 11
Overall Yield ~80-90%~85-95%
Purity >98%>98%
Total Reaction Time ~14 hours~8 hours
Key Reagents Ammonia, Sodium TriacetoxyborohydrideLithium Aluminum Hydride
Scalability Good for small to medium scaleExcellent for large scale
Safety Considerations Use of a mild reducing agentUse of a highly reactive and pyrophoric reducing agent (LiAlH₄) requires strict anhydrous conditions and careful quenching.

Senior Application Scientist's Perspective: Choosing the Optimal Route

Both synthetic strategies presented offer viable and efficient pathways to this compound. The choice between them will largely depend on the specific needs and constraints of the research or production campaign.

For early-stage drug discovery and small-scale synthesis, Route 1 (Reductive Amination) is often the more pragmatic choice. The operational simplicity of a one-pot reaction and the use of a milder, less hazardous reducing agent make it well-suited for rapid analog synthesis in a typical research laboratory setting.[3]

For process development and large-scale manufacturing, Route 2 (Nitrile Reduction) presents several advantages. The starting material, 2-methoxy-4-cyanopyridine, is generally more cost-effective than the corresponding aldehyde. Furthermore, the reduction with LiAlH₄ is a highly efficient and well-understood transformation that can be readily scaled up with appropriate engineering controls to manage the safe handling of the pyrophoric reagent. The shorter reaction time also contributes to a more favorable process throughput on a larger scale.

Ultimately, the decision should be guided by a thorough assessment of factors including cost of starting materials, available equipment and expertise for handling hazardous reagents, and the desired scale of production.

References

  • A methoxypyridine serves as a masked pyridone in a concise synthesis of the Lycopodium alkaloid lycoposerramine R, which has been prepared for the first time. (Source: NIH, URL: [Link])

  • A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol. (Source: Benchchem, URL: not available)
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (Source: Beilstein Journals, URL: [Link])

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (Source: PubMed Central, URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (Source: PubMed Central, URL: [Link])

  • A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. (Source: Benchchem, URL: not available)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Radiotracer for Imaging iNOS. (Source: PubMed Central, URL: [Link])

  • (4-Methoxypyridin-2-yl)methanamine. (Source: PubChem, URL: [Link])

  • A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine. (Source: Benchchem, URL: not available)
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  • Synthesis of Methoxy and Hydroxy Analogues of 1,2,3,4,4a,9a-Hexahydro-4a-fluorenamine: Rigid Phencyclidine Analogues as Probes of Phencyclidine Binding Site Topography. (Source: Journal of Organic Chemistry, URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (Source: MDPI, URL: [Link])

  • Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (Source: ResearchGate, URL: [Link])

  • Preparation method and application of antituberculosis drug Pretomanid.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of (2-Methoxypyridin-4-yl)methanamine Analogues: From Scaffold to Function

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of analogues derived from the (2-Methoxypyridin-4-yl)methanamine scaffold. We will delve into the structure-activity relationships (SAR) that direct these compounds toward diverse biological targets, compare their performance using published experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the versatility and potential of this important chemical moiety.

Introduction: The Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be decorated to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The this compound core has emerged as one such versatile starting point. Its structural rigidity, defined vectoral exits for substitution, and favorable physicochemical properties make it an ideal foundation for building compound libraries.

This guide moves beyond a simple catalogue of compounds. We will explore the strategic chemical modifications that transform this core structure into potent and selective modulators of distinct protein families, primarily focusing on G-protein coupled receptors (GPCRs) like the Histamine H3 receptor, and critical enzyme families such as PI3K/mTOR kinases. We will dissect why certain analogues succeed in preclinical models by examining the causality behind the experimental workflows used to characterize them.

cluster_core Core Scaffold & Modification Vectors cluster_targets Biological Targets Core This compound R1 R1: Methoxy Group Modification Core->R1 R2 R2: Methanamine Elaboration Core->R2 R3 R3: Pyridine Ring Substitution Core->R3 H3R Histamine H3 Receptor (GPCR) R2->H3R Amide Coupling PI3K PI3K/mTOR Kinases R3->PI3K Suzuki Coupling iNOS Inducible Nitric Oxide Synthase R3->iNOS Alkylation

Caption: Core scaffold and its primary modification vectors leading to distinct biological targets.

Comparative Analysis by Therapeutic Target

The strategic modification of the this compound core has yielded potent ligands for several important drug targets. The following sections compare analogues based on their in vitro and in vivo performance.

Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists

The H3 receptor, a presynaptic autoreceptor in the central nervous system (CNS), modulates the release of histamine and other neurotransmitters.[1] Antagonism of H3R is a validated strategy for treating neurological disorders.[1] Analogues of the core scaffold have been developed as potent H3R antagonists, often through a "scaffold hopping" strategy to improve properties over initial leads.[1][2]

Comparative In Vitro & In Vivo Data for H3R Antagonists

Compound ClassKey Structural ModificationH3R Affinity (Kᵢ)In Vivo ModelKey Outcome/PropertiesReference
Bipyrrolidinyl AmidesN-acylation of the methanamine with a naphthalene-2-carboxylic acid and linkage to a bipyrrolidinyl moiety.Good (Specific values not stated)Anesthetized Dog HemodynamicsNo significant hemodynamic effects at 3 mg/kg (i.v.). Desirable PK properties.[2]
ImidazolylpiperidinesAttachment of a substituted aniline amide to a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.Potent (Specific values not stated)Not specifiedPotent antagonists, demonstrates a common pharmacophore for H3R.[3]
Oxygen-containing derivativesω-(1H-Imidazol-4-yl)alkyl derivatives with ester or ketone functionalities.High (e.g., -log Kᵢ = 8.5 for compound 4)Mice (brain Nτ-methylhistamine levels)Ketone derivatives showed central H3R activity (ED₅₀ = 3.5 mg/kg p.o.), while esters did not.[4]

Authoritative Insight: The development trajectory for H3R antagonists reveals a classic medicinal chemistry workflow. Initial leads are optimized to enhance pharmacokinetic (PK) profiles and reduce off-target effects, such as hERG channel affinity.[2] The transition from ester-containing side chains, which are often metabolically labile and show poor central activity, to more stable ketone or amide-linked moieties demonstrates a rational design approach to achieve in vivo efficacy.[4]

Ligand H3R Antagonist H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Ligand->H3R Binds & Blocks Gprotein Gi/o Protein Dissociation H3R->Gprotein Prevents Activation Neurotransmitter ↑ Neurotransmitter Release (e.g., Histamine, ACh, DA) H3R->Neurotransmitter Disinhibition AC Adenylyl Cyclase (AC) Gprotein->AC Inhibition Blocked cAMP ↓ cAMP AC->cAMP Activity Restored

Caption: H3R antagonist mechanism of action, leading to increased neurotransmitter release.

PI3K/mTOR Dual Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive pathway blockade. By modifying the pyridine ring of the core scaffold, potent dual inhibitors have been developed.[5]

Comparative In Vitro Data for PI3K/mTOR Inhibitors

Compound IDKey Structural ModificationPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT-116 Cell IC₅₀ (nM)Reference
22c Addition of a quinoline core at the 5-position of the pyridine ring.0.222320[5]
11a-l Extension with a benzo[4,5]thiopheno[3,2-d]pyrimidine skeleton.Poor ActivityPoor ActivityPoor Activity[5]
17a-l Extension with a pyridine[2,3-d]pyrimidine skeleton.Poor ActivityPoor ActivityPoor Activity[5]

Authoritative Insight: The SAR for this series is remarkably clear. The choice of the aromatic skeleton attached to the core scaffold is critical for biological activity.[5] While extensions with skeletons like benzo[4,5]thiopheno[3,2-d]pyrimidine failed to yield potent compounds, the strategic incorporation of a quinoline core, inspired by other known inhibitors, led to compound 22c with exceptional dual-inhibitory potency at both the enzymatic and cellular levels.[5][6] This highlights the principle of "scaffold hopping" where successful fragments from known ligands are integrated into a new core structure.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 → PIP3 PI3K->PIP2 PDK1 PDK1 PIP2->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Compound 22c (Dual Inhibitor) Inhibitor->PI3K Blocks ATP Binding Site Inhibitor->mTORC1 Blocks ATP Binding Site

Caption: The PI3K/AKT/mTOR pathway and the dual inhibitory action of compound 22c.

Key Experimental Protocols for Analogue Evaluation

The trustworthiness of any drug discovery campaign rests on robust and reproducible experimental protocols. The following section details standardized, self-validating workflows for the in vitro and in vivo characterization of this compound analogues.

In Vitro Evaluation Workflow

A tiered or cascaded approach is essential to efficiently identify promising compounds while minimizing resource expenditure.

A Primary Screen (e.g., Binding Assay) High-Throughput B Functional Assay (e.g., cAMP, Kinase Activity) Confirms Mechanism A->B Potent Hits C Selectivity Panel (Against Related Targets) Assesses Off-Target Effects B->C Active Hits D In Vitro ADME (Microsomal Stability, Permeability) Predicts PK Behavior C->D Selective Hits E Lead Candidate D->E Drug-like Hits

Sources

A Comparative Guide to the Quantitative Analysis of (2-Methoxypyridin-4-yl)methanamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of key intermediates like (2-Methoxypyridin-4-yl)methanamine is not merely a procedural step but the cornerstone of process control, yield optimization, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of the principal analytical techniques for quantifying this compound within the complex matrix of a reaction mixture. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach is presented as a self-validating system grounded in established scientific principles.

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical compounds.[3] Its accurate measurement in-process is critical for determining reaction completion, monitoring the formation of impurities, and ensuring batch-to-batch consistency. The choice of analytical method depends heavily on the specific requirements of the analysis, from high-throughput screening in early development to rigorous, validated quality control in late-stage manufacturing.[1][4]

Comparison of Core Analytical Methodologies

We will evaluate four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and quantitative analysis, and for good reason. It excels at separating non-volatile and thermally sensitive compounds, making it ideally suited for intermediates like this compound.

Causality of Method Choice: The pyridine ring in the analyte contains a strong chromophore, making it easily detectable by UV-Vis detectors. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice for this polar amine. To ensure sharp, symmetrical peaks, an acidic modifier (e.g., formic or trifluoroacetic acid) is typically added to the mobile phase. This protonates the primary amine, preventing its interaction with residual silanol groups on the column packing material, which would otherwise cause significant peak tailing.

Instrumentation:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic Acid (0.1%) or other suitable acidic modifier.

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Withdraw a sample from the reaction mixture. Quench the reaction if necessary. Dilute an accurately weighed portion of the mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: ~260 nm (verify maximum absorbance with DAD).

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

  • Analysis: Inject the blank, followed by the calibration standards, and then the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the regression equation from the curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Prep HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Standard Prep Standards->HPLC Inject Sample Sample Prep (Dilute & Filter) Sample->HPLC Inject Detector UV-Vis Detector HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data CalCurve Calibration Curve Data->CalCurve Quantify Calculate Concentration Data->Quantify CalCurve->Quantify

Caption: Workflow for quantitative analysis by HPLC-UV.

Gas Chromatography (GC) with FID or MS Detection

While less common for this specific type of analyte than HPLC, GC can be a powerful tool, especially for identifying volatile impurities or residual solvents in the reaction mixture.[4]

Causality of Method Choice: Direct injection of this compound is challenging due to its polarity and primary amine group, which can lead to poor peak shape and adsorption on the column.[5] Its boiling point of ~240 °C is within the operable range of GC.[3] To overcome the polarity issue, derivatization (e.g., silylation with a reagent like MSTFA) is often employed.[6][7] This process replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, increasing volatility and dramatically improving chromatographic performance. A Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometry (MS) detector provides definitive identification.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and FID or MS detector.

  • A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • High-purity carrier gas (Helium or Hydrogen).

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile).[7]

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Internal Standard (e.g., n-dodecane).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard and internal standard in the anhydrous solvent.

  • Sample Preparation & Derivatization:

    • Accurately weigh the sample or standard into a vial.

    • Add a precise volume of the internal standard solution.

    • Evaporate the solvent under a stream of nitrogen if necessary.

    • Add the anhydrous solvent (e.g., 100 µL Pyridine) and the derivatizing agent (e.g., 100 µL MSTFA).

    • Cap the vial tightly and heat at ~70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • FID Temperature: 300 °C

  • Analysis & Quantification: Inject the derivatized standards and samples. Identify peaks by retention time. Calculate the concentration using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample + Internal Standard Deriv Add Solvent & Derivatizing Agent Sample->Deriv Heat Heat (70°C) Deriv->Heat GC GC System (Injector, Oven, Column) Heat->GC Inject Detector FID or MS Detector GC->Detector Data Data Acquisition Detector->Data Ratio Calculate Area Ratios Data->Ratio Quantify Determine Concentration Ratio->Quantify

Caption: Workflow for quantitative analysis by GC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that determines the amount of a substance by comparing its NMR signal intensity to that of a certified internal standard.[8][9] Its power lies in its ability to provide both structural confirmation and highly accurate quantification without needing a specific reference standard of the analyte, as the signal response is directly proportional to the number of atomic nuclei.[8][10][11]

Causality of Method Choice: For determining the absolute purity of an isolated intermediate or for quantifying it in a relatively simple mixture where unique, non-overlapping signals can be identified, qNMR is unparalleled. It requires minimal sample preparation and is non-destructive. The key experimental choice is the selection of an internal standard that is stable, non-volatile, has a simple spectrum with peaks that do not overlap with the analyte, and is accurately weighed. Furthermore, acquisition parameters must be carefully set with a sufficient relaxation delay (D1) to ensure all signals are fully relaxed, which is fundamental for accurate integration.[10]

Instrumentation:

  • NMR Spectrometer (≥400 MHz is preferred for better signal dispersion).[11]

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • High-purity internal standard (IS) with a known chemical purity (e.g., maleic acid, 1,4-dinitrobenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the reaction mixture sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both for the analyte and the IS). A D1 of 30-60 seconds is common.

    • Use a 90° pulse angle.

  • Data Processing & Quantification:

    • Process the spectrum with careful phasing and baseline correction.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the -CH₂- protons) and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity or concentration using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

      • Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.

qNMR_Logic cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Accurately Weigh Internal Standard (IS) WeighIS->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Formula Apply qNMR Formula Integrate->Formula Result Final Purity/ Concentration Formula->Result LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SamplePrep Prepare Samples & Standards LC LC Separation SamplePrep->LC Inject ESI Electrospray Ionization LC->ESI MS Mass Analyzer ESI->MS Detector MS Detector MS->Detector EIC Extract Ion Chromatogram (EIC) m/z 139.08 Detector->EIC Quantify Integrate & Quantify EIC->Quantify

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, critical step of disposal demands the same level of precision and safety as any synthesis or assay. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methoxypyridin-4-yl)methanamine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the core principles of chemical safety, regulatory compliance, and scientific integrity, empowering you to manage your chemical waste with confidence and authority.

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on data from structurally related compounds, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Direct contact and inhalation must be avoided. The following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully-buttoned lab coat will protect your skin and clothing from contamination.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

Inferred Hazard Profile

The hazard profile of this compound can be inferred from related methoxypyridine and aminopyridine compounds. The primary concerns are summarized in the table below.

Hazard CategoryAnticipated RiskRationale and Source
Skin Corrosion/Irritation Causes skin irritation.Based on SDS for 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride and other aminopyridines.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on SDS for 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride.[1]
Respiratory Irritation May cause respiratory irritation.Based on SDS for 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride.[1]
Acute Toxicity (Oral/Dermal) Potentially toxic if swallowed or in contact with skin.A common characteristic of many pyridine and amine derivatives.
Incompatibilities Strong oxidizing agents, strong acids.Hazardous reactions can occur. Store waste away from these materials.[1][2]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [3]

Waste Identification and Segregation: The Cornerstone of Compliance

The principle of proper waste management begins with accurate identification and segregation to prevent dangerous reactions.[4]

  • Characterize the Waste: Determine the physical state of the waste (solid or liquid). Note if it is mixed with any solvents or other reagents.

  • Segregate Incompatibles: Isolate waste containing this compound from strong oxidizing agents and strong acids.[1][2]

  • Dedicated Waste Stream: Designate a specific waste stream for this and structurally similar compounds. Do not mix with other categories of chemical waste, such as halogenated solvents or heavy metals.

Containerization and Labeling: Ensuring Clarity and Safety

Proper containerization and labeling are not just best practices; they are regulatory requirements that ensure safe handling and disposal.

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene for liquids, or a securely sealed wide-mouth container for solids).

    • Ensure the container has a screw-top cap and is in good condition.

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Irritant," "Toxic")

      • The date accumulation started.

      • The name of the principal investigator and laboratory location.

Accumulation and Storage: Maintaining a Safe Environment

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) prior to collection.

  • Storage Location: Store the waste container in a well-ventilated area, away from heat sources and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[3]

Arranging for Disposal: The Final Step

Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.

  • Contact Your EHS Office: When the container is full or you are discontinuing the use of the chemical, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Licensed Disposal Vendor: Your EHS office will arrange for the collection and ultimate disposal of the waste by a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[5]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Large Spill (outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal Start Start: Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Characterize Characterize Waste (Solid/Liquid, Mixtures) FumeHood->Characterize Segregate Segregate from Incompatibles (Oxidizers, Strong Acids) Characterize->Segregate Containerize Use Dedicated, Compatible, Sealed Waste Container Segregate->Containerize Label Affix Hazardous Waste Label (Name, Hazards, Date) Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store ContactEHS Container Full? Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->Disposal

Caption: Decision workflow for the safe disposal of this compound.

References

  • AFL. 2,4-D Amine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ResearchGate. Aromatic amines from azo dye reduction: status review. [Link]

  • ResearchGate. Aromatic amines from azo dye reduction: Status review with emphasis on direct UV spectrophotometric detection in textile industry wastewaters | Request PDF. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • ResearchGate. Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. [Link]

  • PubMed Central. Tracking Aromatic Amines from Sources to Surface Waters. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methoxypyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like (2-Methoxypyridin-4-yl)methanamine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist, offering a procedural and scientific framework for the safe handling of this compound. It is designed to instill a deep, causal understanding of the necessary precautions, ensuring that safety is not just a protocol, but an ingrained practice.

Hazard Assessment: The 'Why' Behind the Protective Barrier

This compound and its salts are classified with specific hazards that directly inform our choice of personal protective equipment. Understanding the nature of the threat is the first step in mitigating it.

According to safety data sheets, this compound is known to:

  • Cause skin irritation (Category 2) [1][2][3][4][5]. This means direct contact can lead to inflammation, redness, and discomfort. The imperative is to create an impermeable barrier between the chemical and your skin.

  • Cause serious eye irritation (Category 2A) [1][2][3][4][5]. The mucous membranes of the eyes are particularly vulnerable. A splash could result in significant, potentially lasting, damage. Therefore, complete ocular protection is non-negotiable.

  • May cause respiratory irritation (Category 3) [2][3][4][5]. If inhaled as a dust or aerosol, the compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath[6]. This necessitates stringent control over the airborne concentration of the chemical.

These classifications are not abstract labels; they are directives. They command a level of respect for the compound and dictate the specific equipment required to handle it without incident.

The Core Ensemble: Your Essential PPE Toolkit

The foundation of safety lies in the consistent and correct use of a core set of PPE. This ensemble is designed to counter the specific hazards identified above.

Primary Dermal and Ocular Protection
  • Gloves: Always wear compatible, chemical-resistant gloves.[1][4][7] Nitrile gloves are a standard and effective choice for incidental contact. It is critical to inspect gloves for any signs of degradation or perforation before each use.

    • Expert Insight: Proper glove removal is as crucial as wearing them. Use a technique that avoids touching the outer, contaminated surface of the glove with your bare skin.[1] Dispose of used gloves immediately in the designated hazardous waste container.

  • Eye and Face Protection: At a minimum, government-approved safety glasses with side shields are required.[8] However, the standard and recommended practice for handling liquids or potentially dusty solids is to use chemical splash goggles.[8]

    • Expert Insight: For procedures with a significant risk of splashing, such as transfers of larger volumes or reactions under pressure, supplement goggles with a full-face shield. This provides a secondary layer of protection for the entire face.

Body and Respiratory Protection
  • Laboratory Coat/Gown: A clean, fully-buttoned laboratory coat is mandatory to protect against incidental contact and small splashes. For tasks involving larger quantities, an impermeable or chemical-resistant gown provides superior protection.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3][10]

  • Respiratory Protection: The primary method for respiratory protection is an engineering control, not PPE. All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • Expert Insight: A respirator may be required in specific, non-routine situations, such as a large spill or a failure of engineering controls. In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[1]

PPE Summary by Task

For clarity, the required PPE is summarized by the nature of the laboratory task.

TaskMinimum Required PPERecommended Additional PPE
Weighing Solid Compound Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatChemical Splash Goggles
Preparing Solutions Nitrile Gloves, Chemical Splash Goggles, Lab CoatFace Shield
Running Reactions/Transfers Nitrile Gloves, Chemical Splash Goggles, Lab CoatImpermeable Gown, Face Shield
Cleaning Glassware Nitrile Gloves, Chemical Splash Goggles, Lab CoatImpermeable Apron
Handling a Spill Chemical-Resistant Gloves (thicker than standard nitrile), Chemical Splash Goggles, Impermeable GownRespirator (if ventilation is poor or spill is large)

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the critical steps for safely handling this compound from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation cluster_final Phase 4: Final Steps A Verify Fume Hood Functionality B Locate Eyewash Station & Safety Shower A->B C Assemble All Necessary Chemicals & Equipment B->C D Don Appropriate PPE (Gloves, Gown, Goggles) C->D E Handle Chemical Exclusively Inside Fume Hood D->E F Label All Containers Clearly E->F G Decontaminate Work Area & Equipment F->G H Segregate Hazardous Waste in Labeled Container G->H I Doff PPE in Correct Order (Gloves Last) H->I J Wash Hands Thoroughly with Soap & Water I->J

Caption: Workflow for Safe Handling of this compound.

Detailed Handling Protocol
  • Pre-Handling Safety Check:

    • Rationale: Proactive verification ensures that safety systems are operational before any chemical is handled.

    • Action: Confirm that the chemical fume hood has a valid certification and is drawing air correctly. Verify the clear and unobstructed path to the nearest safety shower and eyewash station.[1][10]

  • Donning PPE:

    • Rationale: A specific order ensures no cross-contamination.

    • Action: Don your lab coat/gown first, followed by eye/face protection. Wash hands, dry them, and then don your chemical-resistant gloves. Ensure the cuffs of the gloves overlap with the cuffs of your lab coat.

  • Chemical Handling:

    • Rationale: Confining all operations to a fume hood is the most effective way to prevent respiratory exposure.[4]

    • Action: Perform all manipulations, including weighing, dissolution, and transfers, within the sash of the fume hood. Avoid creating dust when handling the solid form.[11] Use non-sparking tools if the compound is handled near flammable solvents.[11]

  • Post-Handling Decontamination:

    • Rationale: A clean workspace prevents inadvertent exposure to subsequent users.

    • Action: Carefully wipe down the work surface inside the fume hood with an appropriate solvent. Decontaminate any equipment used. All cleaning materials (e.g., paper towels) must be disposed of as hazardous waste.

  • Doffing PPE:

    • Rationale: This order is designed to remove the most contaminated items first and the gloves last, preventing contact between contaminated items and your skin.

    • Action: Remove your lab coat/gown, followed by eye/face protection. Finally, remove your gloves using a skin-safe technique (e.g., peeling them off from the cuff without touching the outside). Dispose of all disposable PPE in the designated hazardous waste container. Wash your hands thoroughly with soap and water.[1][2][3][4]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can occur. Rapid and correct response is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][3][4] If breathing is difficult or they feel unwell, seek immediate medical attention.[2][3][4]

  • Small Spill Cleanup:

    • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[2]

    • Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable solvent and wash with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

Waste Disposal: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All quantities of this compound, including residues in containers, must be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, disposable lab coats, paper towels, and spill cleanup debris, must also be disposed of as hazardous chemical waste.

  • Procedure: Collect all waste in a clearly labeled, sealed, and appropriate container.[2][11] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. All disposal must be carried out in strict accordance with local, state, and national regulations.

By integrating these principles and protocols into your daily laboratory work, you ensure that your pursuit of scientific advancement is built upon an unwavering foundation of safety.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 2). Angene Chemical. Retrieved from [Link]

  • Hazard Summary: Ferrovanadium. New Jersey Department of Health. Retrieved from [Link]

  • Personal Protective Equipment. ASHP. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxypyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Methoxypyridin-4-yl)methanamine

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